methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminocyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXRUKCQJHLQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369300 | |
| Record name | methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56661-88-2 | |
| Record name | methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-Amino-1-cyclohexene-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-1-cyclohexene-1-carboxylate is a cyclic β-enamino ester, a class of compounds more broadly known as enaminones. These structures are of significant interest in synthetic and medicinal chemistry due to the unique reactivity conferred by their conjugated N-C=C-C=O system.[1] This arrangement makes them exceptionally versatile synthons, serving as pivotal intermediates in the construction of a wide array of complex molecular architectures, including various bioactive heterocycles and natural product analogs.[2][3][4] Enaminones are recognized building blocks for compounds exhibiting anticonvulsant, anti-inflammatory, and antitumor activities.[2][3][4] This guide provides an in-depth exploration of the primary and most efficient synthetic route to this compound, focusing on the direct condensation of a β-keto ester. It offers a detailed mechanistic rationale, a field-proven experimental protocol, and a discussion of alternative strategies, equipping researchers with the knowledge to effectively produce and utilize this valuable chemical intermediate.
Core Synthetic Strategy: Direct Condensation of a β-Keto Ester
The most direct, scalable, and widely employed method for the synthesis of cyclic β-enamino esters is the condensation reaction between a cyclic β-keto ester and an amine source, in this case, ammonia. This pathway is favored for its operational simplicity and high efficiency. The reaction proceeds by the nucleophilic attack of ammonia on the ketone carbonyl of methyl 2-oxocyclohexanecarboxylate, followed by a dehydration step to yield the thermodynamically stable, conjugated enaminone product.
Mechanistic Rationale
The reaction mechanism involves two key stages: nucleophilic addition and dehydration.
-
Nucleophilic Addition: Ammonia, acting as the nucleophile, attacks the electrophilic ketone carbonyl carbon of methyl 2-oxocyclohexanecarboxylate. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal is typically unstable and readily eliminates a molecule of water. This step is often the rate-limiting step and can be accelerated by the presence of an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (H₂O). The resulting product is the conjugated enamine, which is stabilized by the delocalization of the nitrogen lone pair across the double bond and into the carbonyl group of the ester.
The overall transformation is a reversible equilibrium. To drive the reaction to completion, it is crucial to remove the water as it is formed, typically through azeotropic distillation.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step chemical transformation from the β-keto ester to the final enaminone product.
Caption: Mechanism of enaminone formation via condensation.
Detailed Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of this compound. The use of ammonium acetate serves a dual purpose: it acts as the ammonia source and provides a mild acidic environment (via acetic acid formation in equilibrium) to catalyze the dehydration step.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles | Role |
| Methyl 2-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | 15.6 g | 0.10 | Starting β-Keto Ester |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 11.6 g | 0.15 | Ammonia Source/Catalyst |
| Toluene | C₇H₈ | 92.14 | 150 mL | - | Solvent (Azeotrope) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Recrystallization Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Recrystallization Solvent |
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add methyl 2-oxocyclohexanecarboxylate (15.6 g, 0.10 mol), ammonium acetate (11.6 g, 0.15 mol), and toluene (150 mL).
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The product spot should be significantly more polar than the starting keto ester.
-
Aqueous Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the contents to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude residue, which should solidify upon cooling, is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the yellow crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven. The expected yield is typically in the range of 75-90%.
Alternative Synthetic Pathway: The Thorpe-Ziegler Reaction
An alternative, albeit more complex, route to a related cyclic enamine precursor is the Thorpe-Ziegler reaction.[5][6] This reaction involves the base-catalyzed intramolecular cyclization of an α,ω-dinitrile to form a cyclic α-cyanoenamine.[7][8][9] While not a direct route to the target ester, it is a cornerstone of cyclic enamine synthesis and is relevant for creating derivatives.
The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) that deprotonates the carbon alpha to one of the nitrile groups.[7][8] The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to cyclization. Subsequent tautomerization yields the stable β-enaminonitrile.[7]
Caption: General mechanism of the Thorpe-Ziegler reaction.
This approach is powerful for constructing five- to eight-membered rings.[6] However, for the specific synthesis of this compound, it would require a custom-synthesized dinitrile precursor and subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, making the direct condensation method far more practical.
Purification and Characterization
Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound.
Purification Insights
-
Recrystallization: This is the preferred method for purifying the final product on a laboratory scale. A binary solvent system, such as hexane/ethyl acetate, is effective. The product is sparingly soluble in hexane but readily soluble in ethyl acetate. The procedure involves dissolving the crude solid in a minimum of hot ethyl acetate and then slowly adding hexane until the solution becomes cloudy, indicating the saturation point. Upon cooling, the product crystallizes out, leaving impurities behind in the mother liquor.
Spectroscopic and Physical Data
The structure of this compound (CAS No. 56661-88-2) is confirmed using standard analytical techniques.[10]
Table 2: Key Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₈H₁₃NO₂[10][11] |
| Molecular Weight | 155.19 g/mol [10][11] |
| Appearance | Yellow crystalline powder[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.5-6.5 (br s, 2H, -NH₂), 3.68 (s, 3H, -OCH₃), 2.25-2.35 (m, 2H, cyclohexene C6-H₂), 2.15-2.25 (m, 2H, cyclohexene C3-H₂), 1.60-1.70 (m, 4H, cyclohexene C4-H₂ & C5-H₂). (Note: NH₂ chemical shift is variable and depends on concentration and solvent). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~169.5 (C=O), ~160.0 (C2-NH₂), ~95.0 (C1), 50.5 (-OCH₃), ~30.0 (C6), ~28.5 (C3), ~24.0 (C4), ~22.5 (C5). |
| IR Spectroscopy (Film) | ν (cm⁻¹): ~3450 & ~3330 (N-H stretching, two bands for primary amine), ~2940 (C-H aliphatic stretch), ~1650 (C=O ester stretch, conjugated), ~1600 (C=C stretch), ~1560 (N-H bending).[11] |
| Mass Spectrometry (EI) | m/z (%): 155 [M]⁺, 124 [M - OCH₃]⁺, 96 [M - COOCH₃]⁺. |
Applications and Synthetic Utility
This compound is not merely a synthetic target but a versatile starting point for more complex molecules. Its dual functionality—the nucleophilic enamine moiety and the electrophilic ester group—allows for a diverse range of subsequent transformations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 4. acgpubs.org [acgpubs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]
"physical and chemical properties of methyl 2-amino-1-cyclohexene-1-carboxylate"
A Technical Guide to Methyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a cyclic enamine ester of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, detailed spectroscopic characterization, and fundamental principles of its chemical reactivity. This document is structured to serve as a practical resource, offering not only established data but also the underlying scientific rationale and validated experimental protocols for its analysis. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.
Introduction: The Versatile Scaffold
This compound (CAS No. 56661-88-2) is an organic compound featuring a six-membered carbocyclic ring with three key functional groups: a secondary amine, a carbon-carbon double bond (alkene), and a methyl ester.[1][2] This unique arrangement classifies it as a cyclic enamine ester. Enamines are a class of unsaturated amines that are recognized as valuable synthetic intermediates due to their enhanced nucleophilicity at the β-carbon position, a trait stemming from the electron-donating character of the nitrogen atom.[3][4]
The structural motif of this compound is a recurring theme in the synthesis of various heterocyclic systems and has been explored as a scaffold in the development of novel therapeutic agents.[5] Understanding its fundamental properties is therefore a critical first step for any researcher aiming to incorporate it into a synthetic pathway or drug discovery program.
Molecular Structure and Physicochemical Properties
The structural integrity and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems.
Chemical Structure
-
IUPAC Name: methyl 2-aminocyclohex-1-ene-1-carboxylate[2]
-
Canonical SMILES: COC(=O)C1=C(CCCC1)N[1]
-
InChI Key: RMXRUKCQJHLQFA-UHFFFAOYSA-N[2]
The molecule's structure, featuring both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting carbonyl group, suggests a moderate polarity. This duality influences its solubility and chromatographic behavior.
Physicochemical Data Summary
A compilation of the key physical and computed properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 56661-88-2 | [1][2] |
| Molecular Weight | 155.19 g/mol | [1][2] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | Data not consistently available in searched literature. Requires experimental determination. | |
| Boiling Point | Data not available in searched literature. Likely high due to polar functional groups. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes. | General chemical principles |
| XLogP3 | 1.4 | [2] |
The Characterization Workflow: A Self-Validating System
Unambiguous identification of this compound is paramount. A multi-technique spectroscopic approach provides a self-validating system, where each analysis corroborates the findings of the others, ensuring the structural identity and purity of the material.
Logical Workflow for Compound Verification
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of the title compound. This systematic process ensures that each step validates the next, leading to a high degree of confidence in the final material.
Caption: Logical workflow for synthesis and characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule.[6][7] The spectrum is expected to exhibit characteristic absorption bands.
-
N-H Stretch: A medium to strong band (or a doublet) in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.
-
C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclohexene ring and the methyl group.
-
C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the α,β-unsaturated ester carbonyl.
-
C=C Stretch: A medium intensity band around 1600-1640 cm⁻¹ for the alkene double bond, conjugated with both the amine and the ester.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the ester C-O bond.
ATR-FTIR is the preferred method for solids and liquids as it requires minimal sample preparation.[8]
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[9] Take a background spectrum of the empty crystal to subtract atmospheric interferences.[10]
-
Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[9]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
-NH₂ Protons: A broad singlet, whose chemical shift is concentration and solvent dependent, typically appearing between δ 4.5-8.0 ppm.
-
-OCH₃ Protons: A sharp singlet around δ 3.6-3.8 ppm, integrating to 3 hydrogens.
-
Cyclohexene Protons (-CH₂-): A series of multiplets between δ 1.5-2.5 ppm, corresponding to the three methylene groups in the ring. The protons alpha to the double bond will be further downfield.
-
-
¹³C NMR:
-
Ester Carbonyl (C=O): A signal in the δ 165-175 ppm region.
-
Alkene Carbons (C=C): Two signals in the δ 90-160 ppm region. The carbon attached to the nitrogen (C2) will be significantly upfield compared to the carbon attached to the ester (C1) due to the strong shielding effect of the nitrogen.
-
Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.
-
Cyclohexene Carbons (-CH₂-): Three signals for the sp³ hybridized carbons, typically found in the δ 20-40 ppm range.
-
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[11]
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for a ¹H NMR spectrum.[12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[12]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Referencing: The solvent's residual proton signal can be used for referencing the spectrum. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[11]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[13][14]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₈H₁₃NO₂), which is approximately 155.09.
-
Fragmentation Pattern: Expect characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15] Ensure the sample is free of non-volatile materials.[14]
-
Instrument Setup: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure elution.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: Acquire the mass spectrum, typically in Electron Ionization (EI) mode, scanning a mass range from m/z 40 to 300.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A pure crystalline compound will have a sharp melting range (typically 0.5-1.0 °C). Impurities will typically cause a depression and broadening of the melting range.[16]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[16][17]
-
Loading: Tap the open end of a capillary tube into the sample powder, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[17][18]
-
Measurement: Place the capillary in the heating block of the melting point apparatus.[16]
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute for an accurate reading.[18]
-
Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[18]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the nucleophilic character of the enamine system. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the double bond, which significantly increases the electron density at the β-carbon (the carbon not attached to the ester group).
Core Reactivity Principles
-
Nucleophilicity: The β-carbon is the primary site of nucleophilic attack. Enamines readily react with a wide range of electrophiles.[3][19]
-
Alkylation and Acylation: The compound can be alkylated or acylated at the β-carbon when treated with alkyl halides or acyl halides.[19] This reaction typically forms an iminium salt intermediate, which can be hydrolyzed under acidic conditions to yield a 2-substituted ketone.[3]
-
Cycloaddition Reactions: Enamines are excellent partners in various cycloaddition reactions, serving as versatile building blocks for the synthesis of complex heterocyclic and carbocyclic frameworks.[20][21]
The diagram below illustrates the fundamental reactivity of the enamine moiety.
Caption: Resonance and electrophilic attack at the β-carbon.
Conclusion
This compound is a synthetically valuable compound defined by the interplay of its amine, alkene, and ester functional groups. Its properties are well-characterized by a combination of standard spectroscopic and physical measurement techniques. A thorough understanding of its physicochemical properties, validated through a systematic characterization workflow, and an appreciation for its inherent enamine reactivity are essential for any scientist looking to leverage this molecule in research and development, particularly within the fields of organic synthesis and medicinal chemistry.
References
-
Wikipedia. Enamine. Available from: [Link]
-
University of Alberta. Melting point determination. Available from: [Link]
-
Bio-protocol. 1H-NMR samples preparation and spectroscopy. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Tetrahedron. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Available from: [Link]
-
IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available from: [Link]
-
Westlab Canada. Measuring the Melting Point. Available from: [Link]
-
Semantic Scholar. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available from: [Link]
-
University of Leeds. NMR Sample Preparation. Available from: [Link]
-
Organomation. GC-MS Sample Preparation. Available from: [Link]
-
Master Organic Chemistry. Enamines. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]
-
Scribd. Melting Point Determination Guide. Available from: [Link]
-
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
-
SCION Instruments. Sample preparation GC-MS. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
ACS Publications. Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. Available from: [Link]
-
PubChem. Methyl-2-methyl-1-cyclohexene-1-carboxylate. Available from: [Link]
-
ResearchGate. Reactivity order of enamines 1d-k. Available from: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]
-
ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available from: [Link]
-
ResearchGate. (PDF) Cycloaddition Reactions of Enamines. Available from: [Link]
-
PubChem. Methyl cyclohex-2-ene-1-carboxylate. Available from: [Link]
-
Chem 117 Reference Spectra Spring 2011. Available from: [Link]
-
YouTube. Using the ATR technique to collect FT-IR spectra. Available from: [Link]
-
ChemSynthesis. methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate. Available from: [Link]
-
ResearchGate. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. Available from: [Link]
-
SIELC Technologies. Methyl cyclohex-1-ene-1-carboxylate. Available from: [Link]
- Virginia Tech. Sample Preparation – FT-IR/ATR.
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]
-
PubChem. Methyl 2-aminocyclohexane-1-carboxylate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available from: [Link]
-
OpenStax. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]
-
Organic Syntheses. L-Proline, 2-methyl. Available from: [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. youtube.com [youtube.com]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
- 14. scioninstruments.com [scioninstruments.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. westlab.com [westlab.com]
- 17. thinksrs.com [thinksrs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Enamine - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
The Versatile Synthon: A Technical Guide to Methyl 2-amino-1-cyclohexene-1-carboxylate
This guide provides an in-depth technical overview of methyl 2-amino-1-cyclohexene-1-carboxylate (CAS Number: 56661-88-2), a valuable and versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's synthesis, physicochemical properties, reactivity, and its significant applications, particularly in the construction of medicinally relevant heterocyclic scaffolds.
Introduction: The Power of the Enaminone Moiety
This compound belongs to the enaminone class of organic compounds. Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement endows them with a unique ambident reactivity, possessing both nucleophilic and electrophilic sites.[1] This dual reactivity makes them powerful intermediates for the synthesis of a wide array of complex molecules, especially nitrogen-containing heterocycles.[2]
The cyclic nature of this compound provides a rigid scaffold that can be exploited to introduce stereochemical control in subsequent reactions, a critical aspect in the design and synthesis of chiral drugs. Its stability and ease of handling, compared to simpler enamines, further enhance its utility in a laboratory setting.[3]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56661-88-2 | [4] |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [5] |
| Appearance | Yellow crystalline powder | [4] |
| Canonical SMILES | COC(=O)C1=C(CCCC1)N | [4] |
| InChI Key | RMXRUKCQJHLQFA-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1650-1700 cm⁻¹, lowered due to conjugation), and C=C stretching of the alkene (around 1600-1650 cm⁻¹). The provided FTIR spectrum on PubChem confirms these features.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show a broad singlet for the NH₂ protons, a singlet for the methyl ester protons, and multiplets for the cyclohexene ring protons. The chemical shifts of the vinylic proton and the protons on the carbons adjacent to the nitrogen and carbonyl groups would be particularly informative.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the enamine moiety, the methyl carbon of the ester, and the four sp³ hybridized carbons of the cyclohexene ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or other fragments from the cyclohexene ring.
Synthesis of this compound
The most common and direct method for the synthesis of β-enamino esters like this compound is the condensation of a β-keto ester with an amine. In this case, the precursor is methyl 2-oxocyclohexanecarboxylate.
General Synthesis Workflow
The synthesis proceeds via the reaction of methyl 2-oxocyclohexanecarboxylate with ammonia or an ammonia equivalent. This reaction is typically catalyzed by a weak acid and often involves the removal of water to drive the equilibrium towards the enamine product.
Caption: General workflow for the synthesis of this compound.
Proposed Experimental Protocol
While a specific, validated protocol for this exact compound is not detailed in the searched literature, a general procedure based on established methods for enaminone synthesis can be proposed.[2] It is crucial to note that this is a representative protocol and would require optimization and validation in a laboratory setting.
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Ammonium acetate (as an ammonia source)
-
Toluene
-
Acetic acid (catalyst)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 2-oxocyclohexanecarboxylate (1 equivalent).
-
Add toluene as the solvent.
-
Add ammonium acetate (1.1 to 1.5 equivalents) to the flask.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Ammonium Acetate: This salt serves as a convenient in-situ source of ammonia and acetic acid, which catalyzes the reaction.
-
Toluene and Dean-Stark Trap: The azeotropic removal of water is critical to shift the reaction equilibrium towards the formation of the enaminone product, as the reaction is reversible.
-
Acetic Acid: A weak acid catalyst protonates the carbonyl oxygen of the β-keto ester, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its ability to act as a versatile precursor for the construction of various heterocyclic systems, most notably dihydropyrimidines via the Biginelli reaction.[6]
The Biginelli Reaction: A Gateway to Bioactive Molecules
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-dicarbonyl compound (or its enamine equivalent), and urea or thiourea.[7] Dihydropyrimidine derivatives synthesized through this reaction have shown a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[8]
Mechanistic Insight into the Biginelli Reaction
The generally accepted mechanism of the Biginelli reaction involves the initial formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic attack of the enamine (in this case, this compound) on the iminium ion. The final step is a cyclization and dehydration to afford the dihydropyrimidine product.
Caption: Simplified mechanism of the Biginelli reaction utilizing an enaminone.
Application in the Synthesis of Potential Antitumor Agents
Several studies have highlighted the potential of dihydropyrimidine derivatives as anticancer agents.[9] For instance, certain dihydropyrimidines have been shown to exhibit cytotoxic activity against various cancer cell lines. While specific examples starting from this compound are not explicitly detailed in the provided search results, the general applicability of this class of enaminones in synthesizing such compounds is well-established. Researchers can utilize this compound in Biginelli-type reactions with various aldehydes and urea/thiourea to generate libraries of novel dihydropyrimidines for screening as potential antitumor agents.
Conclusion
This compound is a valuable and versatile synthon for organic chemists, particularly those engaged in the synthesis of heterocyclic compounds with potential biological activity. Its enaminone functionality provides a unique platform for a variety of chemical transformations, most notably the Biginelli reaction for the construction of dihydropyrimidine scaffolds. While a detailed, validated synthesis protocol and complete spectroscopic data for this specific compound require further investigation from primary literature, the general principles of its synthesis and its potential applications in medicinal chemistry are well-supported. This guide serves as a foundational resource for researchers looking to explore the synthetic potential of this important building block.
References
-
Niphakis, M. J., & Georg, G. I. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, 75(20), 6793–6805. [Link]
-
Niphakis, M. J., & Georg, G. I. (2011). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. The Journal of Organic Chemistry, 75(20), 6793–6805. [Link]
-
A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. [Link]
-
Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic letters, 13(9), 2414–2416. [Link]
-
Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. ResearchGate. [Link]
-
New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). Elsevier. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. (2018). Green Chemistry. [Link]
-
Synthesis and biological evaluation of novel biginelli dihydropyrimidines. (2012). ResearchGate. [Link]
-
PubChem. (n.d.). Methyl-2-methyl-1-cyclohexene-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (2012). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International journal of medicinal chemistry, 2012, 951748. [Link]
-
Suresh, R., Kumar, P. S., & Kumar, P. V. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 8(23), 57-62. [Link]
-
Gorgani, L., Mohammadi, M., Baradaran, B., & Molabahrami, A. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules (Basel, Switzerland), 22(7), 1205. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (2017). ResearchGate. [Link]
Sources
- 1. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy methyl 2-aminocyclohexane-1-carboxylate [smolecule.com]
An In-Depth Technical Guide to the Reactivity of the Enamine Group in Methyl 2-Amino-1-Cyclohexene-1-Carboxylate
This guide provides a comprehensive technical overview of the reactivity of the enamine functional group in methyl 2-amino-1-cyclohexene-1-carboxylate. This versatile building block, a cyclic β-enamino ester, holds significant potential for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. We will delve into the electronic properties that govern its reactivity, explore its behavior in key reaction classes, and provide practical, field-proven insights for its application in synthesis.
Understanding the Core Reactivity: The Electronic Nature of a β-Enamino Ester
The reactivity of this compound is fundamentally dictated by the electronic interplay between the amine and the ester group, mediated by the endocyclic double bond. This arrangement creates a conjugated system where the lone pair of electrons on the nitrogen atom can be delocalized, significantly influencing the electron density at both the nitrogen and the α-carbon. This resonance stabilization is a key feature of enamines, rendering them as excellent nucleophiles.[1][2]
The delocalization of the nitrogen lone pair increases the electron density at the α-carbon (the carbon atom adjacent to the ester group), making it a soft nucleophilic center. Concurrently, the nitrogen atom also retains nucleophilic character. This dual nucleophilicity is a central theme in the chemistry of β-enamino esters.
Sources
"solubility of methyl 2-amino-1-cyclohexene-1-carboxylate in common organic solvents"
An In-depth Technical Guide
Topic: Solubility of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an enaminone derivative of significant interest as a versatile intermediate in organic synthesis. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive analysis of the compound's solubility profile, grounded in its molecular structure and fundamental principles of solute-solvent interactions. We present a theoretical solubility framework, a detailed experimental protocol for empirical determination, and a discussion of key factors influencing solubility. This document is intended to serve as a practical resource for laboratory scientists, enabling informed solvent selection and optimization of experimental conditions.
Introduction
The utility of a chemical compound in synthetic and medicinal chemistry is fundamentally linked to its physical properties, among which solubility is a critical parameter. This compound, a cyclic enaminone, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. The presence of both hydrogen-bond donating and accepting groups, alongside a non-polar carbocyclic backbone, imparts an amphiphilic character that results in a nuanced solubility profile.
An accurate assessment of solubility is essential for:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase, facilitating molecular collisions and influencing reaction rates and outcomes.
-
Purification and Isolation: Designing effective crystallization, extraction, and chromatographic procedures.[1]
-
Pharmaceutical Development: Understanding dissolution rates and formulating drug delivery systems, as poor solubility is a major hurdle in drug development.[2]
This guide synthesizes theoretical principles with practical, actionable protocols to provide researchers with a robust framework for working with this compound.
Molecular Structure and Physicochemical Properties
The solubility of a compound is a direct consequence of its molecular structure. This compound (C₈H₁₃NO₂) is characterized by a cyclohexene ring functionalized with an amino group and a methyl carboxylate group, conjugated through a double bond.
Key Structural Features Influencing Solubility:
-
Polar Moieties: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl (C=O) of the ester and the nitrogen atom of the amine can act as hydrogen bond acceptors. These groups are the primary drivers of solubility in polar solvents.
-
Non-Polar Backbone: The six-membered cyclohexene ring is hydrophobic and contributes to solubility in non-polar or weakly polar organic solvents.
-
Crystal Lattice Energy: The compound exists as a yellow crystalline powder.[3] The planarity of the enaminone system can promote strong intermolecular interactions (hydrogen bonding and π-π stacking) in the solid state, which must be overcome by the solvent for dissolution to occur.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [3][4] |
| Molecular Weight | 155.19 g/mol | [3][4] |
| Appearance | Yellow Crystalline Powder | [3] |
| IUPAC Name | methyl 2-aminocyclohex-1-ene-1-carboxylate | [4] |
Theoretical Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of common laboratory solvents.[1][5] The interplay between its polar functional groups and non-polar ring is key.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine and ester groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions. Solvents like DMSO are excellent hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of weak hydrogen bonding and dipole-dipole interactions, effectively solvating both polar and non-polar regions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, suggesting slightly better solubility. Overall limited by weaker interactions compared to protic or polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low | Primarily van der Waals forces (London dispersion forces) interacting with the cyclohexene ring. The polar groups limit solubility. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and solvate the polar functional groups. |
Experimental Protocol for Solubility Determination
To move from theoretical prediction to empirical data, a systematic experimental approach is required. The following protocol provides a reliable method for both qualitative screening and quantitative measurement.
Workflow for Solubility Assessment
Caption: Dominant intermolecular forces governing solubility.
Conclusion
This compound exhibits a solubility profile that is highly dependent on the polarity and hydrogen-bonding capability of the solvent. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic and chlorinated solvents, and poorly soluble in non-polar aliphatic and aromatic hydrocarbons. This behavior is a direct result of its amphiphilic structure, which contains both polar, hydrogen-bonding functional groups and a non-polar carbocyclic ring. For researchers and developers, this means that solvent systems for reactions, purifications, and formulations can be rationally selected. For challenging cases, techniques such as using co-solvent systems or gentle heating may be employed to enhance solubility, though care must be taken to avoid compound degradation. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data to guide these critical decisions.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
Isomers of Methyl 2-Amino-1-cyclohexene-1-carboxylate: A Guide to Synthesis, Separation, and Stereochemical Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-1-cyclohexene-1-carboxylate and its related isomers represent a pivotal class of scaffolds in modern medicinal chemistry. As cyclic enamines, they serve as versatile building blocks for synthesizing conformationally constrained amino acids and complex heterocyclic systems integral to drug discovery.[1][2] This guide provides a comprehensive technical overview of the isomeric landscape of this moiety, focusing not on the achiral parent compound itself, but on the critical stereoisomers generated through synthetic transformations. We will explore the principles of stereoselective synthesis, high-resolution separation protocols for the resulting diastereomers and enantiomers, and robust analytical techniques for structural elucidation. The causality behind experimental choices is emphasized throughout, offering field-proven insights for researchers aiming to leverage these powerful synthetic intermediates in drug development programs.
Section 1: The Core Moiety: A Versatile Enamine Building Block
The utility of this compound stems from its enamine functionality—a nucleophilic system that is a cornerstone of C-C bond formation in organic synthesis.[3][4] Enamine catalysis, inspired by biological processes, has become a powerful strategy for asymmetric synthesis, allowing for the construction of complex chiral molecules.[4][5] The cyclohexene backbone imposes conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.
Physicochemical Properties and Tautomerism
The parent compound is an achiral molecule with the following key properties:
| Property | Value | Reference |
| IUPAC Name | methyl 2-aminocyclohex-1-ene-1-carboxylate | [6] |
| Molecular Formula | C₈H₁₃NO₂ | [6] |
| Molecular Weight | 155.19 g/mol | [6] |
| CAS Number | 56661-88-2 | [6][7] |
| Canonical SMILES | COC(=O)C1=C(CCCC1)N | [6] |
A fundamental isomeric relationship for this molecule is enamine-imine tautomerism. The enamine form is generally more stable, but the equilibrium with the imine tautomer is crucial for its reactivity profile. Understanding this equilibrium is essential for controlling reaction outcomes.
Caption: Equilibrium between enamine and imine tautomers.
Section 2: Generation of Stereochemical Complexity via Synthesis
The true potential of this compound is unlocked upon saturation of its endocyclic double bond. This transformation converts two sp²-hybridized carbons (C1 and C2) into sp³-hybridized chiral centers, creating a mixture of stereoisomers. The control and subsequent separation of these isomers are paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).
Stereoselective Reduction: Creating Chiral Centers
Catalytic hydrogenation of the enamine double bond is a common method to produce the saturated methyl 2-aminocyclohexane-1-carboxylate. This reaction generates two new stereocenters, leading to two diastereomeric pairs of enantiomers: cis and trans.
-
Cis Isomers: The amino (-NH₂) and carboxylate (-COOCH₃) groups are on the same face of the cyclohexane ring.
-
Trans Isomers: The amino and carboxylate groups are on opposite faces of the ring.
The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions. For instance, hydrogenation over Raney nickel has been shown to produce a mixture of cis and trans isomers, with the cis form often being the major product.[8]
Caption: Synthetic workflow for generating stereoisomers.
Section 3: High-Fidelity Separation of Stereoisomers
Since different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles, their separation and individual evaluation are regulatory and scientific necessities. Chiral chromatography is the gold standard for this purpose.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for resolving enantiomeric mixtures. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Experimental Causality: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of chiral molecules, including amines and amino acid esters.[9] The selection of a mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like 2-propanol, is critical for optimizing the resolution. The polar modifier modulates the interactions between the analyte and the CSP, and its concentration is a key parameter to be fine-tuned.
Step-by-Step Methodology:
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® IE).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of HPLC-grade hexane and 2-propanol (e.g., 90:10 v/v). Degas the solution by sonication or vacuum filtration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Optimization: If separation is incomplete, systematically vary the percentage of the polar modifier (e.g., from 5% to 20% 2-propanol) to improve resolution.
Protocol: Chiral Capillary Electrophoresis (CE)
CE is an alternative high-resolution technique that requires minimal sample and solvent. Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Causality: Cyclodextrins (CDs) are widely used chiral selectors in CE.[10][11] They possess a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient, diastereomeric inclusion complexes with the CD, which have different mobilities in the electric field, thus enabling separation.[12] The choice of CD derivative (e.g., sulfated β-CD) and the pH of the BGE are critical parameters that control the charge and complexation behavior, thereby influencing the separation.[10]
Step-by-Step Methodology:
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and finally the background electrolyte (BGE).[10]
-
BGE Preparation: Prepare a BGE consisting of a suitable buffer (e.g., 25 mM phosphate buffer at pH 2.5) containing the chiral selector (e.g., 1.5 mM sulfated β-cyclodextrin).[10]
-
Sample Preparation: Dissolve the sample in deionized water or BGE at a low concentration (e.g., 0.5 mg/mL).
-
Electrophoresis:
-
Analysis: The different migration times of the peaks correspond to the separated enantiomers.
Comparative Summary of Separation Techniques
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a solid chiral stationary phase | Differential mobility of diastereomeric complexes in solution |
| Resolution | Very good to excellent | Excellent to superior |
| Sample Volume | Microliters (analytical) | Nanoliters |
| Solvent Consumption | High | Very Low |
| Speed | Moderate to fast | Very fast |
| Scalability | Excellent for preparative scale | Primarily analytical |
Section 4: Structural Elucidation and Absolute Configuration
Once separated, the identity and absolute stereochemistry of each isomer must be unequivocally confirmed. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between cis and trans diastereomers. The coupling constants and chemical shifts of the protons at C1 and C2 are particularly diagnostic. For example, the C2 proton in a cis isomer (axial amino group) will typically show a different multiplicity and chemical shift compared to the C2 proton in the corresponding trans isomer (equatorial amino group).[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C=C stretch in the enamine precursor.[6]
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[13] By obtaining a suitable crystal of a single enantiomer (often after derivatization with a known chiral auxiliary), it is possible to map the precise three-dimensional arrangement of its atoms, confirming its stereochemistry (e.g., R/S designation at each chiral center).[14][15] This technique provides irrefutable proof of structure and is often required for regulatory submissions of new chiral drugs.
Caption: Workflow for the separation and characterization of isomers.
Section 5: Applications in Drug Discovery
The stereoisomers of methyl 2-aminocyclohexane-1-carboxylate are valuable as conformationally constrained analogues of natural amino acids.[16] Incorporating these rigid scaffolds into peptide-based drug candidates can enhance metabolic stability, improve receptor binding affinity, and control secondary structure. Furthermore, they serve as versatile starting materials for the synthesis of novel heterocyclic compounds, a privileged structure class in medicinal chemistry. Companies like Enamine have built extensive libraries of such building blocks, which are instrumental in the early stages of drug discovery, including fragment-based screening and lead optimization.[17]
Conclusion
This compound is more than a simple chemical; it is a gateway to significant stereochemical and structural diversity. While the parent enamine is achiral, its synthetic transformation into saturated analogues generates a rich landscape of cis/trans diastereomers and their corresponding enantiomers. Mastery over the synthesis, separation, and characterization of these isomers is a critical capability for any research organization involved in modern drug development. The protocols and insights provided in this guide serve as a robust foundation for scientists and researchers to harness the full potential of this versatile chemical scaffold, enabling the design and creation of novel, stereochemically defined therapeutics.
References
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]
-
Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2000). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 11(3), 645-654. [Link]
-
Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724961, this compound. PubChem. [Link]
-
ResearchGate. (n.d.). Examples of cyclic amines in drug applications. [Diagram]. ResearchGate. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548–557. [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-11. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. RSC Publishing. [Link]
-
MDPI. (n.d.). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI. [Link]
-
S. K. N. Ayudhya, T. T. T. N. (1974). Synthesis and Properties of the Stereoisomeric Triethyl 2-Aminocyclohexane-1,5,5-tricarboxylates. Collection of Czechoslovak Chemical Communications, 39(5), 1270-1277. [Link]
-
ACS Publications. (n.d.). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, August 6). Asymmetric Enamine Catalysis. ResearchGate. [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-176. [Link]
-
IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. [Link]
-
Grygorenko, O. O. (2022). The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd. Journal of Medicinal Chemistry, 65(11), 7595–7600. [Link]
-
ResearchGate. (2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Sci-Hub. (n.d.). Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates. Sci-Hub. [Link]
-
MDPI. (2021, September 29). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]
-
MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. PubChem. [Link]
-
ResearchGate. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation | MDPI [mdpi.com]
- 6. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. scispace.com [scispace.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications [journals.iucr.org]
- 14. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. investigacion.unirioja.es [investigacion.unirioja.es]
- 17. The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing the Thermodynamic Landscape of Methyl 2-amino-1-cyclohexene-1-carboxylate: A Practical and Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The "Why" of Thermodynamic Characterization
In the realm of drug development and materials science, the thermodynamic properties of a molecule are not mere academic data points; they are predictive pillars for a compound's real-world performance. For a molecule like methyl 2-amino-1-cyclohexene-1-carboxylate, these properties govern:
-
Chemical Stability and Reactivity: The Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°) dictate the molecule's stability relative to its constituent elements or potential degradation products. The enamine functional group, in particular, has a delicate thermodynamic balance between N-protonation (kinetically favored) and C-protonation (thermodynamically favored), which influences its reactivity.[1]
-
Physical Stability and Polymorphism: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with a distinct thermodynamic stability. Identifying the most stable polymorph is critical for ensuring consistent bioavailability and shelf-life of a pharmaceutical product. Techniques like Differential Scanning Calorimetry (DSC) are essential for mapping these solid-state transitions.[2]
-
Process Development and Safety: Understanding heat capacity (Cp) and enthalpies of phase transitions (e.g., fusion, vaporization) is crucial for designing safe and efficient manufacturing processes, enabling accurate heat-flow calculations and preventing thermal runaway events.
This guide provides the necessary protocols and theoretical grounding for researchers to undertake a comprehensive thermodynamic evaluation of this target molecule or structurally similar compounds.
Theoretical Framework: Key Properties and Structural Considerations
The thermodynamic behavior of this compound is a direct consequence of its structure: a six-membered ring featuring a conjugated enamine and a methyl ester group.
-
Enamine System: The p-π conjugation within the enamine group (N-C=C) significantly contributes to the molecule's thermodynamic stability compared to analogous saturated amines.[1] Cyclic enamines, such as the one in our target molecule, are generally more stable than their acyclic counterparts.[1]
-
Intramolecular Hydrogen Bonding: The proximity of the amino group (N-H) and the carbonyl of the ester group (C=O) allows for the potential formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This interaction would substantially increase the thermodynamic stability of the molecule.
-
Ring Conformation: The cyclohexene ring is not planar and exists in various conformations (e.g., half-chair). The energy differences between these conformers contribute to the overall thermodynamic properties.
The primary thermodynamic quantities of interest are:
-
Gibbs Free Energy (G): The ultimate measure of a system's stability under constant temperature and pressure. It is defined by the equation ΔG = ΔH - TΔS.[3]
-
Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation is a measure of the energy released or consumed when the compound is formed from its elements.
-
Entropy (S): A measure of the disorder or randomness of the system.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree Celsius.
Experimental Determination of Thermodynamic Properties
A multi-technique experimental approach is required for a thorough thermodynamic characterization.
Differential Scanning Calorimetry (DSC)
DSC is the cornerstone technique for investigating thermal transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Core Applications:
-
Determination of melting point (T_m) and enthalpy of fusion (ΔH_fus).
-
Identification of solid-solid phase transitions (polymorphism).
-
Measurement of heat capacity (Cp).
-
Assessment of sample purity.
Step-by-Step Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetic Sealing: Crimp the pan to create a hermetic seal. This prevents mass loss due to sublimation or vaporization, ensuring the system remains closed.
-
Heating Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge gas. A typical temperature range would be from ambient to a temperature above the melting point (e.g., 25 °C to 250 °C).
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic melting peak.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Steps or smaller peaks prior to melting may indicate polymorphic transitions.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability and decomposition profiles.
Core Applications:
-
Determination of decomposition temperature (T_d).
-
Analysis of solvent or water content.
-
Studying sublimation behavior.
Step-by-Step Experimental Protocol:
-
Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point of complete decomposition (e.g., 600 °C).
-
Data Analysis: The onset temperature of the major mass loss step is typically reported as the decomposition temperature. The residual mass at the end of the experiment indicates the amount of non-volatile material.
Experimental Workflow Diagram
Caption: Experimental workflow for thermal analysis.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, or to complement it, quantum chemical calculations provide a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used and reliable method.[4]
Core Applications:
-
Calculation of gas-phase enthalpy of formation (ΔfH°).
-
Prediction of Gibbs free energy of formation (ΔfG°).
-
Calculation of heat capacity (Cp) and entropy (S).
-
Modeling of molecular geometry and vibrational frequencies.
Step-by-Step Computational Workflow (DFT):
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common and robust functional for this purpose is M06-2X with a basis set like 6-311+G(d,p), which is effective for main-group thermochemistry and non-covalent interactions.[1]
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This step is crucial for two reasons:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy, entropy, and Gibbs free energy.[4]
-
-
Thermochemical Analysis: The output from the frequency calculation is used to compute the thermodynamic properties at a standard temperature and pressure (typically 298.15 K and 1 atm).[4] Software packages like Gaussian automatically provide these values.
-
Atomization or Isodesmic Reactions: To obtain a highly accurate enthalpy of formation, a simple frequency calculation is often not enough. A common approach is to use an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction. This method benefits from the cancellation of systematic errors in the calculation.
Computational Workflow Diagram
Caption: DFT workflow for thermodynamic property prediction.
Data Summary and Interpretation
The data from both experimental and computational methods should be compiled for a holistic understanding.
Table 1: Target Thermodynamic Data for this compound
| Property | Symbol | Experimental Method | Computational Method | Significance |
| Melting Temperature | T_m | DSC | - | Defines solid-liquid phase boundary |
| Enthalpy of Fusion | ΔH_fus | DSC | - | Energy required for melting; purity indicator |
| Decomposition Temp. | T_d | TGA | - | Upper limit of thermal stability |
| Heat Capacity | C_p | DSC (modulated) | DFT (Frequency Calc.) | Heat absorption capacity |
| Enthalpy of Formation | Δ_f_H° | - | DFT + Isodesmic Scheme | Intrinsic chemical stability |
| Gibbs Free Energy | Δ_f_G° | - | DFT (Frequency Calc.) | Spontaneity of formation/degradation |
Conclusion
While direct experimental values for the thermodynamic properties of this compound are yet to be published, a robust and clear path for their determination exists. By combining established thermal analysis techniques like DSC and TGA with the predictive power of modern computational chemistry, researchers can build a comprehensive thermodynamic profile of this molecule. This profile is an indispensable tool for guiding rational drug design, optimizing synthetic routes, and ensuring the development of stable, safe, and effective chemical products.
References
-
Fang, X., Chen, P., & Liu, P. (2022). Bond Energies of Enamines. National Institutes of Health. [Link]
-
Guthrie, J. P. (2012). Relative Tendency of Carbonyl Compounds To Form Enamines. Organic Letters. [Link]
-
Khan Academy. (2013). Gibbs free energy introduction. YouTube. [Link]
-
Mó, O., Yáñez, M., & Elguero, J. (2010). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health. [Link]
-
Reyes-Mendoza, A., et al. (2022). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α -benzylidene)-2,2-diphenylhydrazine. SciELO. [Link]
-
Sorokin, A. P., & Ponomareva, L. A. (2004). Solid Phase Transitions of the Cyclohexane Derivatives and the Model of Energy States of Molecules in Plastic Crystals. Taylor & Francis Online. [Link]
Sources
The Synthetic Versatility of Methyl 2-Amino-1-cyclohexene-1-carboxylate: A Gateway to Bioactive Heterocycles
Introduction: A Privileged Scaffold in Modern Organic Synthesis
Methyl 2-amino-1-cyclohexene-1-carboxylate is a fascinating and highly versatile building block in the realm of organic synthesis. Its unique structural arrangement, featuring a nucleophilic enamine, a conjugated ester, and a cyclohexene ring, provides a rich platform for the construction of a diverse array of complex molecular architectures. This guide delves into the synthesis, reactivity, and applications of this pivotal intermediate, with a particular focus on its role in the generation of medicinally relevant heterocyclic compounds. For researchers, scientists, and drug development professionals, understanding the potential of this scaffold is key to unlocking novel therapeutic agents. Its utility is underscored by its frequent appearance in the synthesis of compounds with notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Core Synthesis: The Gewald Reaction as a Cornerstone
The most direct and efficient route to this compound and its analogs is the Gewald three-component reaction. This powerful one-pot synthesis combines a ketone (in this case, cyclohexanone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or piperidine.
The causality behind this experimental choice lies in its atom economy and operational simplicity. The reaction proceeds through a cascade of well-understood transformations. Initially, a Knoevenagel condensation occurs between the cyclohexanone and methyl cyanoacetate to form an α,β-unsaturated nitrile. Concurrently, the amine catalyst reacts with elemental sulfur to generate a reactive sulfurating agent. This agent then adds to the α-position of the unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene derivative. In the case of using a cyclohexanone, the product is the corresponding tetrahydrobenzo[b]thiophene. For the synthesis of this compound, a variation of this condensation without sulfur is employed.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product can be readily purified and characterized.
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Ammonia solution (or ammonium acetate)
-
Methanol
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq), methyl cyanoacetate (1.0 eq), and a catalytic amount of ammonium acetate in toluene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Chemical Reactivity: A Hub for Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a synthon for a multitude of heterocyclic systems. The enamine moiety provides a nucleophilic center, while the conjugated ester can act as an electrophilic site or be modified.
The Hantzsch Dihydropyridine Synthesis: A Classic Transformation
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers.[1] In a typical Hantzsch reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor are condensed.[2] this compound can be envisioned as a pre-formed enamine component, ready to participate in Hantzsch-like cyclizations.
Mechanism of the Hantzsch Reaction:
The reaction mechanism is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to furnish the dihydropyridine ring. Three main mechanistic pathways have been proposed: a single-step hydride transfer, a two-step electron transfer-hydrogen atom abstraction, and a three-step electron transfer-proton transfer-electron transfer.[3]
Caption: Generalized workflow of the Hantzsch dihydropyridine synthesis.
The Biginelli Reaction: Accessing Dihydropyrimidines
The Biginelli reaction is another cornerstone of multicomponent reactions, providing access to dihydropyrimidines (DHPMs), which exhibit a wide range of pharmacological activities.[4] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[5] this compound can be utilized in Biginelli-type reactions, where the enamine functionality reacts with an aldehyde and a urea or guanidine derivative to form fused pyrimidine systems.
Mechanism of the Biginelli Reaction:
The generally accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[6]
Caption: Key steps in the Biginelli reaction mechanism.
Synthesis of Fused Heterocyclic Systems: Pyrimido[4,5-b]quinolines
The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. For instance, it can serve as a precursor for the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with potential anticancer activity.[7][8][9] The general strategy involves the reaction of the enamine with a suitable electrophilic partner to construct the quinoline ring, followed by the annulation of the pyrimidine ring.
Biological Activities of Derivatives: A Medicinal Chemistry Perspective
The true value of this compound as a synthetic intermediate is realized in the biological activities of the compounds derived from it. The resulting heterocyclic scaffolds have been shown to possess significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. For example, thieno[2,3-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against breast cancer cell lines.[10]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 2 | MCF-7 | 0.013 | [10] |
| Thieno[2,3-d]pyrimidine Derivative 3 | MCF-7 | 0.023 | [10] |
| Thieno[2,3-d]pyrimidine Derivative 2 | MDA-MB-231 | 0.056 | [10] |
| Thieno[2,3-d]pyrimidine Derivative 3 | MDA-MB-231 | 0.25 | [10] |
Antimicrobial Activity
The scaffold derived from this compound has also been incorporated into molecules with promising antimicrobial activity. Chalcones, for instance, which can be synthesized through Claisen-Schmidt condensation, have shown activity against pathogenic bacteria.[11]
| Compound Class | Organism | IC50 (µg/mL) | Reference |
| Polyoxygenated Chalcone | Pseudomonas syringae | 2.5 | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of derivatives is another area of active research. Isonicotinic acid derivatives, for example, have been shown to be potent inhibitors of reactive oxygen species (ROS), with IC50 values significantly better than the standard drug ibuprofen.[12]
| Compound Class | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 | [12] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [12] |
Conclusion: A Versatile Tool for Drug Discovery
This compound is more than just a simple organic molecule; it is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis via the Gewald reaction and its rich reactivity in multicomponent reactions like the Hantzsch and Biginelli syntheses make it an invaluable starting material for the construction of diverse and complex heterocyclic libraries. The significant biological activities observed in its derivatives underscore its importance in the ongoing quest for novel therapeutic agents. As we continue to explore the vast chemical space accessible from this privileged scaffold, it is certain that this compound will continue to play a pivotal role in the future of drug discovery and development.
References
-
MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Available from: [Link]
-
Royal Society of Chemistry. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Available from: [Link]
-
ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Available from: [Link]
-
Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules (Basel, Switzerland), 12(11), 2546–2558. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-cyclohexene-1-carboxylate. Available from: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). tetrahydropyrimidines via the biginelli reaction. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Available from: [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available from: [Link]
- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
-
ResearchGate. (n.d.). Mechanistic path for the Biginelli reaction. Available from: [Link]
-
Peretto, I., et al. (2004). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 60(41), 9241-9251. Available from: [Link]
-
National Institutes of Health. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. Available from: [Link]
-
MDPI. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Molecules, 28(20), 7088. Available from: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). Available from: [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]
-
MDPI. (n.d.). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available from: [Link]
-
PubMed. (n.d.). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Available from: [Link]
-
Mediterranean Journal of Chemistry. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Available from: [Link]
-
University of Illinois Urbana-Champaign. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Available from: [Link]
-
IOPscience. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of Chemical Research, 48(3), 251-258. Available from: [Link]
-
National Institutes of Health. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Available from: [Link]
-
National Institutes of Health. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available from: [Link]
-
eScholarship, University of California. (n.d.). Mechanistic Investigations of Chemical and Photochemical Reactions with Quantum Chemistry and Machine-Learning Tools. Available from: [Link]
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Available from: [Link]
-
National Institutes of Health. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available from: [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Available from: [Link]
-
SciELO Brasil. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(9). Available from: [Link]
-
ResearchGate. (n.d.). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Available from: [Link]
-
PubMed. (2023). Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors. Archiv der Pharmazie, 356(8), e2300121. Available from: [Link]
-
MDPI. (n.d.). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Available from: [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]
-
Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. Available from: [Link]
-
National Institutes of Health. (2016). Automation of antimicrobial activity screening. Journal of Laboratory Automation, 21(2), 298–306. Available from: [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 2-Amino-1-cyclohexene-1-carboxylate in Diels-Alder Reactions
Abstract
The Diels-Alder reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to construct six-membered rings with exceptional regio- and stereocontrol.[1][2] This guide delves into the application of methyl 2-amino-1-cyclohexene-1-carboxylate, a highly versatile and reactive enamine, as a potent diene component in [4+2] cycloadditions. Enamines, by virtue of their electron-rich nature, serve as activated dienes, facilitating reactions with a wide array of electron-deficient dienophiles under mild conditions.[3][4] We will explore the mechanistic underpinnings that govern this reactivity, provide detailed protocols for its practical implementation, and discuss the synthetic scope for accessing complex nitrogen-containing polycyclic scaffolds relevant to pharmaceutical and natural product synthesis.[5][6]
Introduction: The Synthetic Power of an Activated Enamine
This compound is a cyclic enamine that uniquely combines the structural features of a conjugated diene with the electronic properties of an amine. The nitrogen atom's lone pair of electrons engages in resonance with the π-system, significantly raising the energy of the diene's Highest Occupied Molecular Orbital (HOMO).[7][8] This electronic activation makes it an exceptionally reactive diene in normal-electron-demand Diels-Alder reactions, which involve the interaction between an electron-rich diene and an electron-poor dienophile.[9][10]
The primary utility of this reagent lies in its function as a synthetic equivalent of a β-keto ester anion in a cycloaddition context. The initial Diels-Alder adduct is an enamine, which can be readily hydrolyzed under mild acidic conditions to reveal a ketone.[11] This two-stage sequence provides a powerful and reliable pathway to densely functionalized cyclohexanone derivatives, which are pivotal intermediates in the synthesis of complex molecular architectures.
Mechanistic Rationale: Controlling Reactivity and Selectivity
A successful application of this compound in synthesis hinges on understanding the principles that dictate its reactivity and selectivity.
Frontier Molecular Orbital (FMO) Theory
The accelerated rate of the Diels-Alder reaction with this substrate is best explained by Frontier Molecular Orbital (FMO) theory.[9] The electron-donating amino group raises the diene's HOMO energy, narrowing the energy gap between it and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile (e.g., maleimides, acrylates).[7] This enhanced HOMO-LUMO interaction leads to a lower activation energy and often allows the reaction to proceed under milder conditions than with unactivated dienes.
Regioselectivity
When using unsymmetrical dienophiles, the regiochemical outcome of the cycloaddition is of paramount importance. The reaction generally follows the "ortho-para rule," where the orientation is governed by the alignment of the atoms with the largest orbital coefficients in the reacting FMOs.[1][12] For this compound, the largest HOMO coefficient is at the C-4 position (para to the amino group). This directs the regioselectivity by favoring the transition state where this position aligns with the most electrophilic carbon of the dienophile (the one with the largest LUMO coefficient).[13]
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is renowned for its stereospecificity. The stereochemistry of the dienophile is retained in the product.[13] Furthermore, when a dienophile with π-systems in its substituent (e.g., a carbonyl group) is used, the reaction typically favors the endo product. This preference is attributed to "secondary orbital overlap," a stabilizing interaction in the transition state between the p-orbitals of the activating group on the dienophile and the developing π-system of the diene at the C-2 and C-3 positions.[12][14] This stabilizing effect outweighs the steric repulsion that would otherwise favor the exo product.
Diagram 1: General reaction pathway for the Diels-Alder reaction and subsequent hydrolysis.
Application Scope and Reaction Parameters
The high reactivity of this compound allows it to engage a broad range of dienophiles.
| Dienophile | Typical Conditions | Product Type (after hydrolysis) | Notes |
| N-Substituted Maleimides | Toluene or CH2Cl2, RT, 1-4 h | Fused Bicyclic Keto-imide | Highly reactive and selective. Often proceeds to completion at room temperature.[6][15] |
| Acrylates (e.g., Methyl Acrylate) | Toluene, 80-110 °C, 12-24 h | Functionalized Cyclohexanone Ester | Requires thermal conditions; regioselectivity is high.[11] |
| α,β-Unsaturated Ketones | Toluene or Xylene, Reflux, 18-48 h | Bicyclic Diketone | Lewis acid catalysis (e.g., ZnCl2, TiCl4) can accelerate the reaction and improve yields.[1][16] |
| Benzoquinone | Benzene or THF, RT, 2-6 h | Fused Tricyclic Diketone | Reaction is typically fast due to the high activation of the quinone dienophile.[3] |
| Nitroalkenes | Acetonitrile, 50-80 °C, 8-16 h | Nitro-substituted Cyclohexanone | Provides access to valuable nitro-containing scaffolds. |
Table 1: Representative Scope of Dienophiles for Reaction with this compound.
Causality Behind Experimental Choices:
-
Solvent: Non-polar aprotic solvents like toluene or dichloromethane are preferred to minimize premature hydrolysis of the enamine reactant.
-
Temperature: While highly activated dienophiles like maleimides react at room temperature, less reactive partners require heating to overcome the activation energy barrier.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent oxidation and moisture-related side reactions, ensuring the integrity of the electron-rich enamine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.
Protocol 1: Synthesis of a Diels-Alder Adduct with N-Phenylmaleimide
This procedure details a typical cycloaddition, forming a fused heterocyclic system.
Materials and Reagents:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.05 eq)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
-
Standard glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N2 or Ar)
Workflow Diagram:
Diagram 2: Experimental workflow for the synthesis of the Diels-Alder adduct.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.55 g, 10.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe. Stir the solution until the starting material is fully dissolved. Add N-phenylmaleimide (1.82 g, 10.5 mmol) in one portion.
-
Reaction: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the limiting starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure enamine adduct.
-
Characterization: Combine the pure fractions and concentrate under reduced pressure to yield the product as a white or pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Hydrolysis of the Enamine Adduct to the Final Ketone
This procedure converts the initial adduct into the more stable and synthetically versatile ketone.
Materials and Reagents:
-
Diels-Alder Enamine Adduct (from Protocol 1)
-
Tetrahydrofuran (THF)
-
1 M Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified enamine adduct (e.g., 3.0 g, 9.1 mmol) in THF (45 mL) in a 100 mL round-bottom flask.
-
Acidification: Add 1 M aqueous HCl (10 mL) dropwise to the stirring solution at room temperature.
-
Hydrolysis: Stir the mixture for 1-2 hours. Monitor the conversion by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the starting adduct and the appearance of a new, more polar spot corresponding to the ketone.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to quench the acid until effervescence ceases and the aqueous layer is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) if necessary. The final ketone product should be characterized by NMR, IR (noting the appearance of a ketone C=O stretch), and mass spectrometry.
Conclusion and Outlook
This compound is a highly effective and versatile diene for the construction of complex cyclic systems via the Diels-Alder reaction. Its enhanced reactivity allows for the use of mild reaction conditions, and the enamine nature of the initial adduct provides a synthetic handle for facile conversion to a ketone. This two-step cycloaddition-hydrolysis strategy offers a robust and reliable method for synthesizing densely functionalized polycycles, making it a valuable tool for researchers in drug discovery and natural product synthesis. Future applications may focus on developing asymmetric variants of this reaction through chiral catalysis to access enantiomerically pure compounds.[17]
References
-
Chad's Prep. (n.d.). Stereoselectivity & Regioselectivity in Diels Alder Reactions. Retrieved from [Link]
-
Roy, D. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC. Retrieved from [Link]
-
Various Authors. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. Retrieved from [Link]
-
Fariña, F., et al. (n.d.). Diels-Alder reactions of 1-amino-1,3-dienes and related systems. ResearchGate. Retrieved from [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. J. Am. Chem. Soc., 124(11), 2458–2459. Retrieved from [Link]
-
Jen, W. S. (n.d.). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. CORE. Retrieved from [Link]
-
Gleiter, R., & Bohn, M. C. (n.d.). Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Foubelo, F., & Yus, M. (2018). Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Universidad de Alicante. Retrieved from [Link]
-
Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Retrieved from [Link]
-
Rawal, V. H., et al. (2009). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Rawal, V. H., & Kozmin, S. A. (1998). 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses. Retrieved from [Link]
-
Efimov, I. V., et al. (2023). Cycloaddition Reactions of Enamines. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]
-
van der Meel, R., et al. (2019). A Diene-Containing Noncanonical Amino Acid Enables Dual Functionality in Proteins: Rapid Diels-Alder Reaction with Maleimide or Proximity-Based Dimerization. PubMed. Retrieved from [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc., 122(17), 4243–4244. Retrieved from [Link]
-
BYJU'S. (n.d.). Diels Alder Reaction Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Stereoselectivity & Regioselectivity in Diels Alder Reactions - Chad's Prep® [chadsprep.com]
- 15. A Diene-Containing Noncanonical Amino Acid Enables Dual Functionality in Proteins: Rapid Diels-Alder Reaction with Maleimide or Proximity-Based Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Alkylation of Methyl 2-Amino-1-cyclohexene-1-carboxylate: A Detailed Guide to Regioselective Synthesis
Introduction: The Synthetic Value of Alkylated β-Enamino Esters
Methyl 2-amino-1-cyclohexene-1-carboxylate, a cyclic β-enamino ester, serves as a versatile and highly valuable scaffold in synthetic organic chemistry. Its unique structural motif, featuring a nucleophilic enamine system conjugated with an ester group, provides multiple avenues for functionalization. The products of its alkylation, N-alkylated and C-alkylated cyclic β-amino acid derivatives, are key intermediates in the synthesis of a wide array of biologically active compounds, including alkaloids, pharmaceuticals, and other natural products. The strategic importance of these molecules necessitates robust and well-understood protocols for their preparation.
This comprehensive guide provides an in-depth exploration of the alkylation of this compound. Moving beyond a simple recitation of steps, this document elucidates the critical mechanistic considerations that govern the regioselectivity of the reaction, offering detailed, field-proven protocols for achieving either N-alkylation or C-alkylation with a high degree of control. The methodologies presented herein are designed to be self-validating, equipping researchers in academia and the pharmaceutical industry with the knowledge to not only replicate these procedures but also to adapt them for their specific synthetic targets.
Synthesis of the Starting Material: this compound
The starting β-enamino ester is readily prepared from the corresponding β-keto ester, methyl 2-oxocyclohexanecarboxylate, and an amine source, typically ammonia. Recent advancements have focused on developing environmentally benign, "green" synthetic routes that are both efficient and minimize waste.
Protocol 1: Green, Solvent-Free Synthesis of this compound
This protocol is adapted from methodologies focusing on green chemistry principles, offering high yields and simplified purification.[1][2][3][4]
Workflow for the Synthesis of the Starting Material
Caption: Workflow for the synthesis of the starting material.
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Aqueous ammonia (28-30%)
-
Iron(III) triflate (Fe(OTf)₃) (catalyst)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine methyl 2-oxocyclohexanecarboxylate (1 equivalent) and a catalytic amount of iron(III) triflate (e.g., 1 mol%).
-
To this mixture, add aqueous ammonia (1.5 equivalents) dropwise with stirring at room temperature. The reaction is typically exothermic.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
The Dichotomy of Alkylation: C- versus N-Alkylation
The alkylation of this compound presents a classic case of competing reaction pathways at two nucleophilic centers: the nitrogen atom (N-alkylation) and the α-carbon (C-alkylation). The regiochemical outcome is not arbitrary but is dictated by a delicate interplay of electronic and steric factors, which can be manipulated by the choice of reagents and reaction conditions.
The enamine nitrogen is generally more nucleophilic than the α-carbon. However, the resulting N-alkylated product, an iminium salt, can be thermodynamically less stable than the C-alkylated product. This allows for the selective formation of either product by carefully controlling the reaction conditions to favor either kinetic or thermodynamic control.
Mechanism of C- vs. N-Alkylation
Caption: Kinetic vs. Thermodynamic control in enamine alkylation.
Factors Influencing Regioselectivity:
-
Base: The choice and strength of the base are paramount. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS) will deprotonate the enamine to form an ambident enolate, favoring C-alkylation.[5] In the absence of a strong base, or with a weaker base like potassium carbonate, the more nucleophilic nitrogen atom is more likely to react, leading to N-alkylation.
-
Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used. They effectively solvate the metal cation of the base, leading to a more "naked" and reactive enolate anion, which promotes C-alkylation.
-
Temperature: Lower temperatures (e.g., -78 °C to 0 °C) generally favor the kinetically controlled N-alkylation product. Higher temperatures can allow for the equilibration of the initially formed N-alkylated product back to the starting materials or to the more thermodynamically stable C-alkylated product.
-
Alkylating Agent (Electrophile): Highly reactive electrophiles, such as methyl iodide or benzyl bromide, are typically used. The nature of the leaving group can also play a role, with iodides being more reactive than bromides or chlorides in Sₙ2 reactions.[6]
Protocols for Regioselective Alkylation
The following protocols provide detailed procedures for achieving either selective N-alkylation or C-alkylation of this compound.
Protocol 2: Selective N-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the N-alkylated product by using a mild base and controlling the temperature.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Diethyl ether
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.2 equivalents).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Add the alkyl halide (1.1 equivalents) dropwise to the cooled suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the N-alkylated product. Further purification can be achieved by column chromatography.
Protocol 3: Selective C-Alkylation (Thermodynamic Control)
This protocol utilizes a strong base to generate the enolate, thereby directing the alkylation to the α-carbon.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu) or Potassium hexamethyldisilazide (KHMDS)
-
Alkyl halide (e.g., methyl iodide, ethyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the cooled enamine solution. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the C-alkylated product.
Summary of Expected Outcomes
The choice of reaction conditions will significantly impact the regioselectivity and yield of the alkylation reaction.
| Protocol | Alkylation Site | Base | Solvent | Temperature | Expected Outcome |
| Protocol 2 | Nitrogen (N) | K₂CO₃ | Acetone | 0 °C to RT | Predominantly N-alkylated product |
| Protocol 3 | Carbon (Cα) | KOtBu or KHMDS | THF | -78 °C to RT | Predominantly C-alkylated product |
Conclusion
The alkylation of this compound is a powerful transformation for the synthesis of valuable nitrogen-containing cyclic compounds. A thorough understanding of the underlying mechanistic principles of C- versus N-alkylation is essential for achieving the desired regioselectivity. By carefully selecting the base, solvent, and temperature, researchers can effectively steer the reaction towards either the kinetically favored N-alkylated product or the thermodynamically favored C-alkylated product. The detailed protocols provided in this guide offer reliable and reproducible methods for the synthesis of both isomers, empowering chemists in drug discovery and natural product synthesis to access these important molecular architectures with a high degree of control.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. β-enamino ester synthesis by amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Acylation of Methyl 2-Amino-1-cyclohexene-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of N-Acylated β-Enamino Esters
Methyl 2-amino-1-cyclohexene-1-carboxylate is a valuable synthetic intermediate, belonging to the class of β-enamino esters. These compounds feature a nucleophilic enamine nitrogen atom, making them amenable to a variety of chemical transformations. The acylation of this primary amino group is a fundamental reaction that provides access to a diverse array of N-acylated derivatives. These products are significant building blocks in medicinal chemistry and materials science, serving as precursors to various heterocyclic scaffolds and compounds with potential biological activity.[1][2] This guide provides detailed protocols for the N-acylation of this compound using common acylating agents, an in-depth discussion of the underlying reaction mechanisms, and guidance on the characterization of the resulting products.
Mechanistic Insights: The Nucleophilic Acylation of an Enamine
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the enamine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or acid anhydride). This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group (chloride or carboxylate) and the formation of the stable N-acylated product.[3]
In the case of acid chlorides, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4] For acid anhydrides, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the enamine.
Caption: General mechanism of N-acylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of this compound with an acid chloride and an acid anhydride.
Protocol 1: Acylation with an Acid Chloride (e.g., Acetyl Chloride) in the Presence of Pyridine
This protocol is a standard method for the N-acetylation of primary amines and is well-suited for β-enamino esters. Pyridine acts as both a solvent and a base to neutralize the HCl generated.
Materials:
-
This compound
-
Acetyl chloride (or other desired acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Caption: Workflow for acylation with an acid chloride.
Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)
This method provides a milder alternative to using acid chlorides and often results in high yields.
Materials:
-
This compound
-
Acetic anhydride (or other desired acid anhydride)
-
Anhydrous pyridine (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous toluene or DCM.
-
Addition of Reagents: Add a catalytic amount of pyridine (0.1 equivalents) followed by the slow addition of acetic anhydride (1.2 equivalents) at room temperature with stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux (if using toluene) or stir at room temperature (if using DCM) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct and any unreacted anhydride.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Data Presentation: Reaction Conditions and Expected Outcomes
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Expected Product |
| Acetyl Chloride | Pyridine | Pyridine/DCM | 0 °C to RT | 2-4 hours | Methyl 2-acetamido-1-cyclohexene-1-carboxylate |
| Acetic Anhydride | Pyridine (cat.) | Toluene/DCM | RT to Reflux | 4-6 hours | Methyl 2-acetamido-1-cyclohexene-1-carboxylate |
| Benzoyl Chloride | Pyridine | Pyridine/DCM | 0 °C to RT | 3-5 hours | Methyl 2-benzamido-1-cyclohexene-1-carboxylate |
Characterization of N-Acylated Products
The successful synthesis of the N-acylated products can be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
NH Proton: A characteristic downfield shift of the NH proton signal is expected upon acylation, typically appearing as a broad singlet in the range of δ 9.0-12.0 ppm.
-
Acyl Group Protons: New signals corresponding to the protons of the introduced acyl group will be present. For an acetyl group, a singlet around δ 2.0-2.2 ppm is expected. For a benzoyl group, aromatic protons will appear in the δ 7.4-8.0 ppm region.
-
Cyclohexene Ring Protons: The signals for the cyclohexene ring protons will be present, typically in the δ 1.6-2.8 ppm range.
-
Methyl Ester Protons: A singlet for the methyl ester protons will be observed around δ 3.7 ppm.
¹³C NMR:
-
Amide Carbonyl Carbon: A new signal for the amide carbonyl carbon will appear in the downfield region, typically between δ 165-175 ppm.[5]
-
Enamine Carbons: The signals for the C1 and C2 carbons of the cyclohexene ring will be observed around δ 100-110 ppm and δ 150-160 ppm, respectively.
-
Acyl Group Carbons: Signals corresponding to the carbons of the acyl group will be present.
-
Methyl Ester Carbonyl and Methyl Carbons: Signals for the ester carbonyl and methyl carbons will be observed around δ 170 ppm and δ 51 ppm, respectively.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the mass of the N-acylated product.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations.[3][4][6][7][8] To ensure the validity of the experimental results, the following self-validating steps are recommended:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC will confirm the consumption of the starting material and the formation of a new, more polar product.
-
Spectroscopic Analysis: The obtained NMR and MS data should be in full agreement with the expected structure of the N-acylated product. Comparison with literature data for similar compounds can further validate the results.
-
Melting Point: If the product is a solid, a sharp and reproducible melting point is indicative of its purity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Retrieved from [Link]
-
Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(7), 8147–8162. [Link]
-
GlycoPOD. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
Ma, D., & Xia, C. (2001). CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857. Organic Letters, 3(16), 2583–2586. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The synthesis, properties, and applications of N-acyl-α-aminoacids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Unimi. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]
-
ExamSIDE.Com. (n.d.). Compounds Containing Nitrogen | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
Sources
- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
"experimental protocol for the synthesis of substituted cyclohexenones using this compound"
Abstract
Substituted cyclohexenones are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and natural products.[1][2][3][4][5][6] Their synthesis has been a central focus of organic chemistry, leading to the development of numerous methodologies. This comprehensive guide provides detailed experimental protocols and theoretical insights into the synthesis of substituted cyclohexenones, with a primary focus on the robust and versatile Robinson annulation.[1][7][8][9][10] Additionally, this document will briefly touch upon modern alternative approaches, including organocatalytic and transition-metal-catalyzed methods, to provide a broader context for researchers in the field. The protocols outlined herein are designed to be adaptable, with explanations of the underlying principles to empower scientists to modify and optimize these reactions for their specific substrates and research goals.
Introduction: The Enduring Importance of the Cyclohexenone Core
The cyclohexenone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][6] Its prevalence stems from the combination of a six-membered ring, which can adopt well-defined chair and boat conformations, and the presence of an α,β-unsaturated ketone. This functional group serves as a versatile handle for a multitude of chemical transformations, including conjugate additions, reductions, and cycloadditions. Consequently, substituted cyclohexenones are found at the heart of numerous pharmaceuticals, including steroids and anti-inflammatory agents.[1][2]
The continued interest in this structural motif has driven the evolution of synthetic methodologies. While classic reactions like the Robinson annulation remain indispensable, the demand for greater efficiency, stereocontrol, and substrate scope has spurred the development of innovative catalytic approaches.[11][12][13][14][15] This guide aims to provide both a solid foundation in the traditional, time-tested methods and a glimpse into the cutting-edge techniques that are shaping the future of cyclohexenone synthesis.
The Robinson Annulation: A Cornerstone of Cyclohexenone Synthesis
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and widely used method for the formation of a six-membered ring to create a substituted cyclohexenone.[1][7][8] The reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1][7][8][9][10] This process efficiently constructs two new carbon-carbon bonds and a carbon-carbon double bond, making it a highly convergent and atom-economical transformation.[7]
Mechanistic Insights
The generally accepted mechanism for the base-catalyzed Robinson annulation can be broken down into the following key steps:
-
Enolate Formation: A base abstracts an α-proton from a ketone (the Michael donor) to form a nucleophilic enolate.
-
Michael Addition: The enolate attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK), in a conjugate addition to form a 1,5-dicarbonyl intermediate.[1][8][9]
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl compound, under the basic reaction conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group to form a six-membered ring containing a β-hydroxy ketone.[8]
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to afford the final α,β-unsaturated cyclohexenone product.[8]
Caption: Generalized workflow of the Robinson annulation.
Experimental Protocol: Synthesis of a Substituted Cyclohexenone via Robinson Annulation
This protocol describes a general procedure for the Robinson annulation using cyclohexanone as the Michael donor and methyl vinyl ketone (MVK) as the Michael acceptor.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the selected ketone (e.g., cyclohexanone, 1.0 equivalent) in absolute ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 equivalents). The choice of base is crucial and can influence the reaction rate and yield.[10]
-
Michael Acceptor Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.1 equivalents) to the reaction mixture at room temperature. Note that MVK is prone to polymerization, especially in the presence of a base, so slow addition is recommended.[10]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a dilute aqueous solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure substituted cyclohexenone.
Table 1: Representative Reaction Parameters for Robinson Annulation
| Parameter | Value | Rationale |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the substrates. More hindered ketones may require heating to facilitate the reaction. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on substrate reactivity and reaction temperature. Monitoring by TLC is essential. |
| Solvent | Ethanol, Methanol, THF | Protic solvents like ethanol are commonly used to facilitate proton transfer steps. Aprotic solvents can also be employed. |
| Base | NaOEt, KOH, NaH | The choice of base affects the rate of enolate formation. Stronger bases may be required for less acidic ketones. |
| Typical Yield | 40 - 80% | Yields can vary significantly based on the substrates and reaction conditions. Side reactions like MVK polymerization can lower the yield.[10] |
Modern Approaches to Cyclohexenone Synthesis
While the Robinson annulation is a workhorse in organic synthesis, several modern methodologies have emerged that offer advantages in terms of stereoselectivity, functional group tolerance, and milder reaction conditions.
Organocatalytic Synthesis
Organocatalysis has revolutionized asymmetric synthesis, and the construction of chiral cyclohexenones is no exception.[11][13][14] Chiral amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of ketones or aldehydes to α,β-unsaturated aldehydes, followed by an intramolecular aldol condensation to afford enantioenriched cyclohexenones.[11] These methods often proceed under mild conditions and can provide access to highly functionalized and optically active products.[12][13][14][15]
Caption: General workflow for organocatalytic cyclohexenone synthesis.
Transition-Metal-Catalyzed Methods
Transition metals, such as rhodium, palladium, and iridium, have been employed in a variety of catalytic cycles to construct cyclohexenone rings.[16][17][18][19] These methods include:
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by cobalt or other transition metals, to form a cyclopentenone, which can be a precursor to cyclohexenones.[20][21][22][23][24]
-
Nazarov Cyclization: An acid-catalyzed electrocyclic ring closure of divinyl ketones to produce cyclopentenones, which can be further elaborated into cyclohexenones.[25][26][27][28][29]
-
[4+2] Cycloadditions (Diels-Alder Reactions): While not directly forming a cyclohexenone from acyclic precursors in a single step, the Diels-Alder reaction is a powerful tool for constructing the cyclohexene core, which can then be oxidized to the corresponding cyclohexenone.
These transition-metal-catalyzed reactions often exhibit high efficiency and can be rendered asymmetric through the use of chiral ligands.
Troubleshooting and Optimization
Challenge: Low yield of the desired cyclohexenone.
-
Possible Cause: Polymerization of the Michael acceptor (e.g., MVK).
-
Solution: Add the Michael acceptor slowly to the reaction mixture. Consider using a less reactive derivative of MVK or generating it in situ.[10]
Challenge: Formation of multiple products.
-
Possible Cause: Lack of regioselectivity in the initial Michael addition or competing side reactions.
-
Solution: Modify the reaction conditions (temperature, base, solvent) to favor the desired reaction pathway. The use of a milder base or lower temperature may improve selectivity.
Challenge: Difficulty in purifying the product.
-
Possible Cause: Presence of unreacted starting materials or polymeric byproducts.
-
Solution: Ensure the reaction has gone to completion by TLC monitoring. Employ careful column chromatography with an appropriate solvent system for purification.
Conclusion
The synthesis of substituted cyclohexenones remains a vibrant and evolving field of research. The Robinson annulation, with its long and successful history, continues to be a reliable and powerful tool for the construction of these important cyclic ketones. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively apply this reaction to a wide range of synthetic challenges. Furthermore, the emergence of modern organocatalytic and transition-metal-catalyzed methods provides exciting new avenues for the asymmetric and efficient synthesis of complex cyclohexenone derivatives, paving the way for future discoveries in drug development and natural product synthesis.
References
-
J&K Scientific LLC. Robinson Annulation. (2025-03-23). Available from: [Link]
-
Organic Chemistry. Robinson Annulation. Available from: [Link]
-
RSC Blogs. HOT: Organocatalytic approach to the enantioselective synthesis of alpha-arylcyclohexenones and derivatives. (2011-11-04). Available from: [Link]
-
Wikipedia. Robinson annulation. Available from: [Link]
-
ACS Publications. Synthesis of All-Carbon, Quaternary Center-Containing Cyclohexenones through an Organocatalyzed, Multicomponent Coupling. (2010-06-08). Available from: [Link]
-
Chemical Communications (RSC Publishing). A simple asymmetric organocatalytic approach to optically active cyclohexenones. Available from: [Link]
-
PubMed. Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks. (2008-09-04). Available from: [Link]
-
ACS Publications. Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. (2022-07-15). Available from: [Link]
-
Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. Available from: [Link]
-
ACS Publications. A Catalytic Homo-Nazarov Cyclization Protocol for the Synthesis of Heteroaromatic Ring-Fused Cyclohexenones. Available from: [Link]
-
IOSR Journal. Acetalization of Cyclohexanone Over Transition Metals Modified Mesoporous Ceria-A Green Approach. Available from: [Link]
-
The Science Behind Cyclohexanone: From Nylon to Pharmaceuticals. (2026-01-18). Available from: [Link]
-
Organic Chemistry Portal. Cyclohexenone synthesis. Available from: [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025-02-07). Available from: [Link]
-
Chemical Reviews. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Available from: [Link]
-
NROChemistry. Nazarov Cyclization. Available from: [Link]
-
The Synthesis of Novel Cyclohexyne Precursors for an Intramolecular Pauson-Khand Type Reaction. Available from: [Link]
-
Organic Chemistry Portal. Nazarov Cyclization. Available from: [Link]
-
Wikipedia. Nazarov cyclization reaction. Available from: [Link]
-
Wikipedia. Pauson–Khand reaction. Available from: [Link]
-
J&K Scientific LLC. Pauson-Khand Reaction. (2021-03-23). Available from: [Link]
-
Alpha Chemical Co. Revealing Cyclohexanone: Properties, Uses, and Benefits. (2023-05-19). Available from: [Link]
-
MDPI. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Available from: [Link]
-
PMC - NIH. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available from: [Link]
-
chem.iitb.ac.in. Pauson-Khand Reaction. Available from: [Link]
-
PMC - NIH. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available from: [Link]
-
Vertec BioSolvents. What is Cyclohexanone Used For?. (2022-05-02). Available from: [Link]
-
ResearchGate. An Overview of Heterogeneous Transition Metal‐Based Catalysts for Cyclohexene Epoxidation Reaction. Available from: [Link]
-
PMC - PubMed Central. Asymmetric transformations of achiral 2,5-cyclohexadienones. Available from: [Link]
-
ResearchGate. Asymmetric synthesis of axially chiral cycloalkylidenes.. Available from: [Link]
-
PMC - NIH. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Available from: [Link]
-
ACS Publications. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (2024-04-24). Available from: [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. alphachem.biz [alphachem.biz]
- 5. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Robinson Annulation [qorganica.qui.uam.es]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A simple asymmetric organocatalytic approach to optically active cyclohexenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Cyclohexenone synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
- 23. mdpi.com [mdpi.com]
- 24. chem.iitb.ac.in [chem.iitb.ac.in]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 27. Nazarov Cyclization [organic-chemistry.org]
- 28. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 29. Nazarov Cyclization | Thermo Fisher Scientific - JP [thermofisher.com]
The Versatile Precursor: Methyl 2-Amino-1-cyclohexene-1-carboxylate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Enaminones in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic building blocks, enaminones, characterized by the N−C=C−C=O conjugated system, have emerged as exceptionally powerful and versatile intermediates.[1] Their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them highly reactive and amenable to a wide array of chemical transformations. This guide focuses on a particularly valuable cyclic enaminone, methyl 2-amino-1-cyclohexene-1-carboxylate, and its pivotal role as a precursor in the synthesis of pharmaceutically relevant heterocyclic systems.
This compound (CAS No. 56661-88-2) is a stable, readily accessible starting material that serves as a gateway to privileged scaffolds in drug discovery.[2][3] Its inherent reactivity allows for its participation in a variety of cyclization and multicomponent reactions, leading to the formation of densely functionalized heterocyclic compounds. This technical guide will provide an in-depth exploration of the synthesis of this precursor and its application in the construction of key pharmaceutical intermediates, namely 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes and their subsequent conversion to thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities.[4][5]
I. Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction. The causality behind this experimental choice lies in the well-established reactivity of β-ketoesters with a source of ammonia. This reaction is often driven to completion by the removal of water, forming the thermodynamically stable enaminone.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from methyl 2-oxocyclohexanecarboxylate.
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 2-oxocyclohexanecarboxylate (1 equivalent) and toluene to create a 0.5 M solution.
-
Add ammonium acetate (1.5 equivalents) to the flask.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.[2]
II. Application in the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Intermediates
A cornerstone of the synthetic utility of this compound is its application in the Gewald multicomponent reaction to produce highly substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes.[6][7][8] These compounds are not only valuable pharmaceutical intermediates in their own right but also serve as precursors for more complex fused heterocyclic systems. The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (in this case, the enaminone can be considered a vinylogous ketone), an activated nitrile, and elemental sulfur in the presence of a base.
The choice of the Gewald reaction is underpinned by its atom economy and operational simplicity, allowing for the rapid construction of the thiophene ring with multiple points of diversity.
Diagram: Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of a tetrahydrobenzo[b]thiophene intermediate.
Experimental Protocol: Synthesis of Methyl 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
Objective: To synthesize methyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene from this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Add a catalytic amount of morpholine (approximately 0.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the desired 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.[9]
III. Elaboration to Thieno[2,3-d]pyrimidines: A Scaffold of Medicinal Importance
The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediates are ideal precursors for the synthesis of fused pyrimidine systems, specifically thieno[2,3-d]pyrimidines. This class of compounds is of significant interest in pharmaceutical research, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]
The synthesis of the thieno[2,3-d]pyrimidine core from the 2-aminothiophene intermediate typically involves a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, or a two-carbon synthon like chloroacetyl chloride followed by cyclization. The rationale for this approach is the nucleophilic character of the 2-amino group and the adjacent ester or nitrile group on the thiophene ring, which facilitates ring closure.
Diagram: Synthesis of Thieno[2,3-d]pyrimidine Core
Caption: General scheme for the synthesis of the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidin-4(3H)-one
Objective: To synthesize a thieno[2,3-d]pyrimidine derivative from a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate.
Materials:
-
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the pure 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidin-4(3H)-one.[1][13]
IV. Data Summary
| Compound | Starting Materials | Reaction Type | Typical Yield |
| This compound | Methyl 2-oxocyclohexanecarboxylate, Ammonium acetate | Condensation | >85% |
| Methyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | This compound, Malononitrile, Sulfur | Gewald Reaction | 70-90% |
| 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidin-4(3H)-one | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Formamide | Cyclocondensation | 60-80% |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of key pharmaceutical intermediates. Its straightforward synthesis and inherent reactivity make it an ideal starting point for the construction of complex heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes and their subsequent elaboration to thieno[2,3-d]pyrimidines highlight the strategic importance of this enaminone in modern drug discovery and development. The ability to rapidly access these privileged structures from a common precursor underscores the efficiency and elegance of this synthetic approach.
References
-
Pei, S., Yang, J., Xia, S., Tang, S., Yuan, K., & Chen, J. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery, 20(3), 335-342. [Link]
-
Al-Ghorbani, M., Al-Salahi, R., Al-Qumaizi, M., & Al-Odayn, A. (2023). Tetrahydrobenzo[b]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. Polycyclic Aromatic Compounds, 44(7). [Link]
-
Pei, S., Yang, J., Xia, S., Tang, S., Yuan, K., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. BMC Chemistry, 17(1), 1-12. [Link]
-
University of West Florida Libraries. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Retrieved from [Link]
-
Alagarsamy, V., et al. (2011). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. Research in Pharmaceutical Sciences, 6(2), 93-100. [Link]
-
Mohareb, R. M., & Abdelaziz, M. A. (n.d.). New Synthesis of Tetrahydrobenzo[2][9] Thieno [2,3d] Pyrimidine Derivatives and Schiff Bases Derived from 2-aminotetrahydro Benzothiophenes and Hetarylcarboxaldehydes Studies on Their Antitumor and Antimicrobial Activities. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Sharda, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 249. [Link]
-
Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 93-100. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Batuev, R. V., Lipin, D. V., Shadrin, V. M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its potassium salt. Russian Journal of General Chemistry, 92(2), 324-328. [Link]
-
Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4147-4158. [Link]
-
Kumar, D., & Aggarwal, N. (2018). Recent advances in 4(3H)-quinazolinone syntheses. New Journal of Chemistry, 42(18), 14615-14631. [Link]
-
Elsherbeny, M. A., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(21), 5032. [Link]
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines and Evaluation of their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Moore, M. L., & Crossley, F. S. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses. Retrieved from [Link]
-
Singla, P., & Singh, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]
-
Brzozowski, Z., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(15), 3345. [Link]
-
Madhavi, K., & Ramanamma, K. V. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. [Link]
-
Mohurle, S., & Maiti, B. (n.d.). Scope of isothiocyanates. Reaction conditions: 1 a (0.1 mmol),... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CA2033129A1 - Process for the preparation of isothiocyanates.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
The Versatility of Methyl 2-Amino-1-cyclohexene-1-carboxylate in Heterocyclic Synthesis: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among the myriad of starting materials available to synthetic chemists, methyl 2-amino-1-cyclohexene-1-carboxylate stands out as a highly versatile and reactive building block. This cyclic enaminone, possessing a unique combination of nucleophilic and electrophilic centers, offers a gateway to a diverse range of heterocyclic systems. Its inherent reactivity, stemming from the conjugated system involving the amino group, the double bond, and the carboxylate, allows for its participation in a variety of cyclization, condensation, and multicomponent reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed mechanistic insights and practical, field-proven protocols.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is rooted in its enaminone character. Enaminones are polydentate reagents that can act as both carbon and nitrogen nucleophiles, as well as electrophiles after protonation or activation of the carbonyl group. This dual reactivity is the cornerstone of their application in constructing heterocyclic rings.
Application I: Synthesis of Fused Pyridine Scaffolds
Fused pyridine derivatives are prevalent in numerous biologically active compounds. This compound serves as an excellent precursor for the synthesis of tetrahydroacridine and related fused pyridine systems through condensation reactions with 1,3-dicarbonyl compounds.
Mechanistic Pathway: Friedländer Annulation
The synthesis of fused pyridines from this compound and a 1,3-dicarbonyl compound, such as dimedone, typically proceeds via a variation of the Friedländer annulation. The reaction is generally catalyzed by an acid or base.
Experimental Protocol: Synthesis of Tetrahydroacridine Derivatives
This protocol outlines a general procedure for the synthesis of functionalized tetrahydroacridine derivatives, which are of interest for their potential biological activities.
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
p-Toluenesulfonic acid (p-TSA) or a similar acid catalyst
-
Toluene or another suitable high-boiling solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), dimedone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Typical Yield |
| This compound | Dimedone | p-TSA | Toluene | Methyl 3,3-dimethyl-1,2,3,4,5,6,7,8-octahydroacridine-9-carboxylate | 85-95% |
| This compound | Cyclohexane-1,3-dione | Acetic Acid | Ethanol | Methyl 1,2,3,4,5,6,7,8-octahydroacridine-9-carboxylate | 80-90% |
Application II: Multicomponent Synthesis of Dihydropyridines
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time.[1] this compound is an ideal substrate for MCRs, particularly in the synthesis of dihydropyridine (DHP) derivatives, a class of compounds famous for their use as calcium channel blockers.
Mechanistic Pathway: Hantzsch-type Reaction
The synthesis of fused 1,4-dihydropyridines can be achieved through a one-pot, multi-component condensation analogous to the Hantzsch pyridine synthesis.[2] This reaction typically involves an aldehyde, malononitrile, and the enaminone.[3]
Experimental Protocol: One-Pot Synthesis of Fused 1,4-Dihydropyridines
This protocol describes a green and efficient method for the synthesis of fused 1,4-dihydropyridine derivatives using glycerol as a biodegradable and reusable solvent.[3]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Glycerol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add glycerol (5 mL) to the flask and stir the mixture at 80-100 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol.
| Aldehyde | Product | Typical Yield |
| Benzaldehyde | 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 90-95% |
| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 92-97% |
| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 88-93% |
Application III: Synthesis of Fused Pyrimidines
Fused pyrimidine derivatives are of significant interest due to their wide range of biological activities. This compound can be utilized in the synthesis of these important heterocyclic systems.
Mechanistic Pathway: Cyclocondensation with Amidines
The synthesis of fused pyrimidines can be achieved through the cyclocondensation of this compound with amidines, urea, or thiourea.[4] This reaction involves the formation of a pyrimidine ring fused to the cyclohexane ring.
Experimental Protocol: Synthesis of Tetrahydropyrido[2,3-d]pyrimidines
This protocol provides a general method for the synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Application IV: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[5] While the classical Gewald reaction involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, a variation can be envisioned using this compound as the enamine component.
Mechanistic Pathway: Gewald Reaction
The mechanism of the Gewald reaction is thought to involve a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and tautomerization.[6]
Experimental Protocol: Synthesis of Fused 2-Aminothiophenes
This protocol outlines a general procedure for the synthesis of 2-aminothiophenes fused to a cyclohexane ring.[7]
Materials:
-
This compound
-
Malononitrile or Ethyl Cyanoacetate
-
Elemental Sulfur
-
A basic catalyst (e.g., morpholine or triethylamine)
-
A solvent such as ethanol or DMF
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.
-
Add the basic catalyst (0.2-0.5 eq) to the mixture.
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the solvent (e.g., reflux in ethanol).
-
Monitor the reaction by TLC. The reaction mixture typically turns dark.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and readily accessible building block for the synthesis of a wide array of heterocyclic compounds. The protocols and mechanistic discussions presented herein highlight its utility in constructing fused pyridines, dihydropyridines, pyrimidines, and thiophenes. The multicomponent nature of many of these transformations aligns with the principles of green chemistry, offering atom economy and procedural simplicity. For researchers in drug discovery and materials science, the exploration of this enaminone's reactivity will undoubtedly continue to yield novel molecular scaffolds with interesting biological and physical properties. Further investigations into asymmetric catalysis and the development of new multicomponent reactions involving this substrate are promising avenues for future research.
References
- Peshkov, V. A., Peshkov, A. A., Pereshivko, O. P., Van Hecke, K., Zamigaylo, L. L., Van der Eycken, E. V., & Gorobets, N. Y. (2012). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. The Journal of Organic Chemistry, 77(15), 6326–6336.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 213.
- The Pictet-Spengler Reaction Updates Its Habits. (2017). Molecules, 22(8), 1263.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2012). Asian Journal of Chemistry, 24(12), 5647-5649.
- Mechanisms for the synthesis of pyrimidines starting from urea or thiourea and β-dicarbonyl compounds. (2019). New J. Chem., 43, 11139-11149.
- Sohal, H. S., Khare, R., Goyal, A., Woolley, A., Singh, K., & Sharma, R. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 4(1), 29-34.
- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (2002). Tetrahedron: Asymmetry, 13(12), 1275-1283.
- Synthesis of tetrahydro‐β‐carboline‐containing aminoacetals. (2004). Journal of Heterocyclic Chemistry, 41(4), 541-545.
- WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof. (1998).
- Design and Synthesis of Novel Benzodiazepines. (2005). Virginia Tech.
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (2022). Organic & Biomolecular Chemistry, 20(1), 15-39.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2019). Journal of Advanced Research, 19, 1-19.
- US4847386A - Process for preparing thiophene derivatives. (1989).
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Pictet-Spengler Reaction Updates Its Habits. (2017). Molecules, 22(8), 1263.
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Quinazoline derivatives: synthesis and bioactivities. (2020). RSC Advances, 10(28), 16345-16361.
- Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Current Opinion in Chemical Biology, 10(3), 288-293.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021). Molecules, 26(18), 5539.
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2019). Molecules, 24(18), 3326.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). Journal of the Brazilian Chemical Society, 33(8), 1639-1665.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2011).
- Synthesis of β-carboline deriv
- Sohal, H. S., Khare, R., Goyal, A., Woolley, A., Singh, K., & Sharma, R. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 4(1), 29-34.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2949.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry, 4, 100305.
- 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. (2021). Molecules, 26(16), 4945.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2021). Molecules, 26(11), 3230.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy, 29, 100788.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). Molecules, 25(21), 5032.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
- A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 971-975.
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (2014). The Journal of Organic Chemistry, 79(17), 7946–7955.
Sources
- 1. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Protecting Group Strategies for the Amine in Methyl 2-Amino-1-cyclohexene-1-carboxylate
For correspondence:
Introduction: Navigating the Synthetic Challenge of a Multifunctional Building Block
Methyl 2-amino-1-cyclohexene-1-carboxylate is a versatile synthetic intermediate, prized for its unique enamine functionality conjugated with a carboxylate group. This arrangement offers a rich landscape for molecular elaboration, making it a valuable building block in the synthesis of novel pharmaceuticals and complex organic molecules. However, the inherent reactivity of the amine group often necessitates a protection strategy to achieve chemoselectivity in subsequent synthetic transformations. The nucleophilic nature of the enamine system, particularly its susceptibility to reactions at both the nitrogen and the β-carbon, presents a unique challenge that requires careful consideration of the protecting group and the reaction conditions employed.[1]
This technical guide provides a comprehensive overview of protecting group strategies tailored for the amine functionality of this compound. We will delve into the rationale behind the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical aspects of reaction optimization to ensure high yields and purity. The strategies discussed herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to confidently incorporate this valuable synthon into their synthetic workflows.
Understanding the Reactivity Landscape: The Enamine Moiety
The core of this compound's reactivity lies in its enamine structure. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the double bond, which in turn is conjugated with the carbonyl group of the ester. This extended conjugation significantly influences the molecule's chemical behavior.
The nitrogen atom, while being part of an amine, is less basic than a typical aliphatic amine due to the delocalization of its lone pair.[1] This reduced basicity can affect the conditions required for N-protection. Furthermore, the electron-rich nature of the enamine makes the β-carbon (C3) nucleophilic, creating a potential site for undesired side reactions, such as C-acylation, during the protection step. Therefore, the choice of protecting group and reaction conditions must be carefully managed to favor N-acylation over C-acylation.
Diagram: Competing N- vs. C-Acylation Pathways
Caption: Competing N- and C-acylation pathways for enamino esters.
Recommended Protecting Group Strategies
Based on extensive literature precedent for similar systems and our in-house expertise, we recommend three primary protecting group strategies for the amine of this compound: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. These carbamate-based protecting groups effectively decrease the nucleophilicity of the amine and are amenable to a range of reaction conditions.[2]
Data Summary: Protecting Group Comparison
| Protecting Group | Reagent | Typical Conditions | Deprotection Method | Orthogonality Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, 0 °C to rt | Acidic (e.g., TFA, HCl in dioxane) | Stable to hydrogenolysis and mild base. Acid-labile. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aq. acetone or CH₂Cl₂, 0 °C to rt | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Cleaved by reduction. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, pyridine), aq. dioxane or CH₂Cl₂, rt | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis. Base-labile. |
Experimental Protocols
Protocol 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its ease of introduction and general stability. However, its removal requires acidic conditions, which must be carefully controlled to prevent hydrolysis of the enamine moiety.
Diagram: Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
A. Boc Protection Procedure
This protocol is designed to favor N-protection by using a non-nucleophilic base.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ (approx. 0.5 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Add a solution of (Boc)₂O in CH₂Cl₂ dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected enamine.
-
B. Boc Deprotection (Mild Conditions)
Standard Boc deprotection with neat TFA can lead to the hydrolysis of the enamine. This milder protocol is recommended.
-
Materials:
-
N-Boc protected this compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
Dissolve the N-Boc protected enamine in anhydrous CH₂Cl₂ (approx. 0.1 M solution) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a pre-cooled solution of 10-20% TFA in CH₂Cl₂ dropwise.
-
Stir the reaction at 0 °C and monitor carefully by TLC or LC-MS. The deprotection is typically complete within 30-60 minutes.
-
Upon completion, carefully neutralize the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary depending on the subsequent synthetic steps.
-
Protocol 2: Benzyloxycarbonyl (Cbz) Protection
The Cbz group offers excellent stability to a wide range of reagents and is readily removed by catalytic hydrogenolysis, a mild and highly selective method.[3]
Diagram: Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection.
A. Cbz Protection Procedure
-
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetone
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
After completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford the N-Cbz protected compound.
-
B. Cbz Deprotection (Catalytic Hydrogenolysis)
-
Materials:
-
N-Cbz protected this compound (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the N-Cbz protected enamine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
-
Protocol 3: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is particularly useful in strategies requiring orthogonal protection, as it is stable to both acidic and hydrogenolytic conditions but is readily cleaved by bases.[2]
A. Fmoc Protection Procedure
-
Materials:
-
This compound (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane
-
Water
-
-
Procedure:
-
Dissolve this compound in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate and stir until dissolved.
-
Add a solution of Fmoc-Cl in dioxane dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash chromatography to obtain the N-Fmoc protected enamine.
-
B. Fmoc Deprotection
-
Materials:
-
N-Fmoc protected this compound (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc protected enamine in DMF.
-
Add piperidine to achieve a 20% (v/v) solution.
-
Stir the reaction at room temperature. The deprotection is usually rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by an appropriate method, such as chromatography or crystallization, to remove the dibenzofulvene-piperidine adduct.
-
Conclusion and Best Practices
The selection of an appropriate protecting group for the amine in this compound is contingent upon the planned synthetic route and the compatibility of other functional groups within the molecule. The Boc, Cbz, and Fmoc groups each offer distinct advantages in terms of their stability and deprotection conditions, allowing for a high degree of flexibility in synthetic design.
Key considerations for success include:
-
Chemoselectivity: Employing non-nucleophilic bases during the protection step is crucial to minimize C-acylation.
-
Stability: Be mindful of the lability of the enamine moiety, particularly under strongly acidic conditions.
-
Orthogonality: In multi-step syntheses, the choice of protecting group should be integrated into an overall orthogonal protection strategy to enable selective deprotection of different functional groups.
By following the detailed protocols and considering the underlying chemical principles outlined in these application notes, researchers can effectively protect and deprotect the amine functionality of this versatile building block, paving the way for the efficient synthesis of complex and novel chemical entities.
References
-
Master Organic Chemistry. Enamines. (2024). [Link]
-
Davies, S. G.; Fletcher, A. M.; Thomson, J. E. Orthogonal N,N-deprotection strategies of β-amino esters. J. Chem. Soc., Perkin Trans. 1, 2002 , 21, 2535-2537. [Link]
-
Al-Qahtani, M. H.; El-Faham, A.; El-Sayed, I. Synthesis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010 , 66(10), o2343. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Reddy, K. S.; Solá, R. J.; Moy, G. A.; Lee, H. S. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Org. Biomol. Chem., 2014 , 12, 5939-5943. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
García-García, P.; Lledó, A.; Roa, M. A.; Maciá, B.; List, B. Bond Energies of Enamines. ACS Omega, 2022 , 7(7), 6041-6048. [Link]
-
Fun, H.-K.; Yeap, C. S.; Rosli, M. M.; Awang, K. Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(7), o1336. [Link]
-
PubChem. methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. [Link]
-
SciSpace. Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N‐Boc-Protected 6. (2013). [Link]
-
Davies, H. M. L.; Lee, G. H. Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. Org. Lett., 2013 , 15(24), 6246-6249. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Davies, S. G.; Smyth, G. D. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 1997 , 2(1), 23-34. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Jackson, R. F. W.; Turner, D.; Wythes, M. J. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev., 2021 , 25(5), 1213-1221. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. (2023). [Link]
-
ChemInform. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
Gola, K.; Sławiński, J. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. Molbank, 2021 , 2021(2), M1207. [Link]
Sources
Application Note & Protocol: A Scalable and Robust Synthesis of Methyl 2-Amino-1-cyclohexene-1-carboxylate
Introduction
Methyl 2-amino-1-cyclohexene-1-carboxylate is a cyclic β-enamino ester, a class of compounds of significant interest in synthetic and medicinal chemistry.[1] These molecules are not merely chemical curiosities; they are highly versatile and powerful building blocks for constructing a wide array of nitrogen-containing heterocyclic systems, including quinolines and various alkaloids.[1][2] The dual functionality of the enamine and ester groups allows for diverse chemical transformations, making this scaffold a valuable intermediate in drug discovery and development programs targeting conditions from anticonvulsants to anti-inflammatory agents.[1][3]
This document provides a comprehensive guide to the large-scale synthesis of this key intermediate. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale for procedural choices, and the self-validating checkpoints that ensure a reproducible and high-yielding process suitable for research and industrial applications.
Part 1: Scientific Principles & Strategic Approach
Expertise & Experience: The Rationale Behind the Chosen Synthetic Route
The most direct and atom-economical method for preparing β-enamino esters is the condensation of a β-dicarbonyl compound with an amine.[1] In our case, the target molecule is synthesized via the reaction between methyl 2-oxocyclohexane-1-carboxylate and an ammonia source.
The Core Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.
-
Activation: A catalytic amount of acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (or hemiaminal) intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water).
-
Elimination: The lone pair on the adjacent nitrogen atom helps to expel the water molecule, forming an iminium ion.
-
Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the alpha-carbon, yielding the final, stable, conjugated enaminone product and regenerating the acid catalyst.
For a large-scale synthesis, efficiency, cost, and safety are paramount. While sophisticated catalysts like gold (I) or scandium (III) triflate can be effective, they are often expensive and may require specialized handling.[1][4] A more practical and industrially viable approach utilizes a simple, inexpensive ammonium salt such as ammonium acetate. This reagent cleverly serves a dual purpose: it acts as the in situ source of ammonia and provides the mildly acidic environment (acetic acid) required to catalyze the reaction.
Furthermore, to drive the reaction equilibrium towards the product, the water byproduct must be continuously removed. On a large scale, the most effective method for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Trustworthiness: A Self-Validating Protocol
A robust protocol must contain inherent checkpoints to monitor progress and validate the outcome. This synthesis incorporates several such measures:
-
In-Process Control (IPC): The progress of the reaction is directly monitored by quantifying the volume of water collected in the Dean-Stark trap. The theoretical volume of water can be calculated based on the limiting reagent, and the reaction is deemed complete when water evolution ceases.
-
Reaction Completion Check: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be employed to confirm the complete consumption of the starting material, methyl 2-oxocyclohexane-1-carboxylate.
-
Product Identity and Purity Confirmation: The final product's identity and purity must be rigorously confirmed through standard analytical techniques. This includes:
This multi-tiered validation approach ensures that the final product is of high quality and that the protocol is reproducible.
Part 2: Large-Scale Experimental Protocol
This protocol is designed for the synthesis of this compound on a multi-gram scale and can be adapted for larger quantities.
Safety First: Hazard Assessment
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Can cause damage to organs through prolonged or repeated exposure.
-
Methyl 2-oxocyclohexane-1-carboxylate: May cause skin and eye irritation.
-
Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.
-
Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.
All operations must be conducted inside a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, flame-retardant lab coats, and chemically resistant gloves, is mandatory.[7]
Materials and Equipment
| Material | CAS No. | Molecular Wt. ( g/mol ) |
| Methyl 2-oxocyclohexane-1-carboxylate | 41302-34-5 | 156.18 |
| Ammonium Acetate | 631-61-8 | 77.08 |
| Toluene | 108-88-3 | 92.14 |
| Hexanes (for washing) | 110-54-3 | 86.18 |
-
Round-bottom flask (2 L or appropriate for scale)
-
Heating mantle with magnetic stirrer and stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Buchner funnel and filter flask
-
Vacuum oven
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Methyl 2-oxocyclohexane-1-carboxylate | 156.18 | 1.0 | 1.0 | 156.2 g |
| Ammonium Acetate | 77.08 | 1.5 | 1.5 | 115.6 g |
| Toluene | 92.14 | - | - | ~800 mL |
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 2 L round-bottom flask equipped with a large magnetic stir bar, add methyl 2-oxocyclohexane-1-carboxylate (156.2 g, 1.0 mol) and ammonium acetate (115.6 g, 1.5 mol).
-
Solvent Addition: Add toluene (~800 mL) to the flask.
-
Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Ensure all joints are properly sealed.
-
Heating and Reflux: Begin stirring and heat the mixture to a gentle reflux using the heating mantle. The boiling point of toluene is approximately 111°C.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is ~18 mL (1.0 mol). The reaction is complete when water no longer collects in the trap.
-
Cooling and Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice-water bath for at least 1 hour to maximize product crystallization.
-
Product Isolation: Collect the crystalline solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold hexanes (~100 mL each) to remove residual toluene and any non-polar impurities.
-
Drying: Transfer the white to off-white crystalline solid to a watch glass or drying dish and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected product is a yellow crystalline powder.[8]
Part 3: Visualization of Workflow and Chemistry
Reaction Scheme
The overall transformation is the condensation of the β-keto ester with ammonia, generated in situ, to form the target enamino ester.
Caption: Overall reaction for the synthesis of the target enamino ester.
Experimental Workflow Diagram
This diagram outlines the logical flow of the large-scale synthesis protocol from setup to final product analysis.
Sources
- 1. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. moravek.com [moravek.com]
- 8. Page loading... [guidechem.com]
"analytical methods for monitoring reactions with methyl 2-amino-1-cyclohexene-1-carboxylate"
An Application Guide
Analytical Strategies for Monitoring Reactions of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for monitoring chemical reactions involving this compound. Designed for researchers, chemists, and professionals in drug development, this document details practical, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. By integrating principles of in-situ and at-line monitoring, these methods facilitate robust reaction optimization, impurity profiling, and kinetic analysis, ultimately accelerating development timelines and enhancing process understanding.
Introduction
This compound is a versatile cyclic enamine ester that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The efficiency of synthetic routes employing this intermediate is critically dependent on precise control over reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. Effective reaction monitoring is therefore not merely a quality control step but a fundamental component of process development and optimization.[1][2]
Real-time or near-real-time analytical data allows chemists to understand reaction kinetics, identify transient intermediates, and determine optimal endpoints, preventing over- or under-reaction.[3] This guide presents a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to provide a complete picture of the reaction profile. HPLC is presented as the workhorse for quantitative analysis of reaction progress, GC-MS as a powerful tool for identifying volatile byproducts and starting materials, and NMR spectroscopy as the definitive method for structural confirmation and in-situ analysis.[4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [5] |
| Molecular Weight | 155.19 g/mol | [5] |
| Appearance | Yellow crystalline powder | [6] |
| Key Structural Features | Enamine, Ester, Cyclohexene ring | N/A |
Chapter 1: Reversed-Phase HPLC for Quantitative Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier technique for routine quantitative monitoring of reactions involving moderately polar, non-volatile compounds like this compound. The reversed-phase mode, utilizing a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for separating the analyte from starting materials and various polar and non-polar byproducts.[7]
Causality of Method Design: The choice of a C18 stationary phase provides a strong hydrophobic interaction with the cyclohexene backbone of the molecule. The enamine and ester functionalities impart sufficient polarity to allow for elution with a standard mobile phase combination, such as acetonitrile and water. A buffer is included in the mobile phase to maintain a consistent pH, which is critical for ensuring the amine functionality has a constant ionization state, leading to reproducible retention times and peak shapes. UV detection is effective due to the conjugated π-system of the enamine-carboxylate moiety.
Caption: At-line HPLC reaction monitoring workflow.
Protocol 1.1: At-line RP-HPLC Analysis
This protocol describes the steps for taking a sample from a reaction mixture and analyzing it to determine the extent of conversion.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid (or other suitable acid for pH adjustment)
-
Reaction sample
-
Quenching solvent (e.g., cold ACN)
-
0.45 µm syringe filters
-
Autosampler vials
Protocol Steps:
-
System Preparation:
-
Prepare the mobile phase (see Table 1). For example, Mobile Phase A: 10 mM ammonium acetate in water, pH 4.5. Mobile Phase B: Acetonitrile.
-
Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability:
-
Inject a standard solution of this compound (e.g., 50 µg/mL) five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%, confirming system readiness.[8]
-
-
Sample Preparation:
-
Using a calibrated pipette, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by dispensing the aliquot into a pre-weighed vial containing a known volume of a cold solvent (e.g., 950 µL of cold ACN) to stop the reaction and precipitate any incompatible salts.
-
Vortex the vial thoroughly.
-
Filter the quenched sample through a 0.45 µm syringe filter into a clean autosampler vial.
-
-
Analysis:
-
Place the vial in the HPLC autosampler and run the analysis using the parameters outlined in Table 1.
-
-
Data Processing:
-
Integrate the peak areas for the starting material(s) and the product (this compound).
-
Calculate the percent conversion using the following formula (assuming equal response factors, which should be verified):
-
% Conversion = [Product Area / (Sum of Reactant Areas + Product Area)] x 100
-
-
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for the analyte.[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 | Buffered aqueous phase to ensure consistent ionization of the amine.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 15 min | Ensures elution of both polar starting materials and potentially non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better peak shape and reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
| UV Detection | 285 nm | Wavelength corresponding to the chromophore of the enamine-carboxylate system. |
Chapter 2: GC-MS for Impurity Identification and Byproduct Analysis
While HPLC is excellent for quantifying the main components, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying unknown impurities, especially those that are more volatile or present at trace levels. A significant challenge in the GC analysis of amines is their high polarity, which can lead to poor peak shape (tailing) and interaction with active sites in the column.[10]
Causality of Method Design: To overcome these challenges, a derivatization step is employed. Converting the primary amine of this compound into a less polar, more thermally stable derivative (e.g., a silyl or carbamate derivative) is essential for good chromatography.[10][11] The mass spectrometer provides definitive identification of the derivatized analyte and any co-eluting impurities based on their unique mass fragmentation patterns.
Caption: GC-MS workflow including derivatization.
Protocol 2.1: Silyl Derivatization and GC-MS Analysis
This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine to its trimethylsilyl (TMS) derivative.
Materials:
-
Quenched reaction sample (from HPLC prep)
-
BSTFA with 1% TMCS (trimethylchlorosilane)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
GC vials with inserts
-
Heating block or oven
Protocol Steps:
-
Sample Preparation:
-
Transfer 100 µL of the quenched and diluted reaction sample into a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system using the parameters in Table 2.
-
-
Data Interpretation:
-
Examine the Total Ion Chromatogram (TIC) to locate peaks corresponding to the starting material, product, and impurities.
-
For each peak of interest, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectrum against a spectral library (e.g., NIST) to confirm the identity of the TMS-derivatized product and identify unknown byproducts.
-
Table 2: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, robust column suitable for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of derivatized analytes. |
| Injection Mode | Split (20:1) | Prevents column overloading from major components. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 550 m/z | Covers the expected mass range of derivatized products and fragments. |
Chapter 3: NMR Spectroscopy for Structural Verification and Kinetic Studies
NMR spectroscopy is an exceptionally powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis without chromatographic separation.[12][13] It is ideal for confirming the structure of the final product and for monitoring reaction kinetics by observing the simultaneous decrease of reactant signals and increase of product signals over time.[14]
Causality of Method Design: By taking aliquots from the reaction at specific time intervals and analyzing them by ¹H NMR, a "snapshot" of the reaction composition can be obtained. The integration of specific, well-resolved peaks corresponding to the starting material and the product allows for a direct calculation of the conversion. The inclusion of a stable internal standard, which does not react with any components, enables the determination of absolute concentrations.
Caption: Logical flow for NMR-based reaction monitoring.
Protocol 3.1: Ex-situ ¹H NMR Reaction Monitoring
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent.
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene), if absolute quantification is needed.
-
Reaction sample
Protocol Steps:
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction.
-
If necessary, quench the reaction as described previously.
-
Remove the reaction solvent in vacuo.
-
Re-dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
If using an internal standard for quantification, add a precise amount to the NMR tube.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 30 seconds is often a safe starting point.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify a well-resolved signal for a unique proton group on the starting material and another on the product, this compound.
-
Carefully integrate these peaks. Let the integral for the starting material be I_reactant and for the product be I_product.
-
Calculate the molar ratio and percent conversion (normalizing for the number of protons each signal represents):
-
Molar Ratio = (I_product / # of product protons) / (I_reactant / # of reactant protons)
-
% Conversion = [Molar Ratio / (1 + Molar Ratio)] x 100
-
-
Chapter 4: Principles of Method Validation
For applications in regulated environments such as drug development, analytical methods must be validated to ensure they are suitable for their intended purpose.[2][15][16] Validation demonstrates that the method is reliable, reproducible, and accurate.[17] The key parameters for validation are defined by guidelines from the International Council for Harmonisation (ICH).[8]
Table 3: Summary of Key Validation Parameters (ICH Q2(R1))
| Parameter | Description | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix). | Proves the method is not affected by other substances, ensuring the result is solely for the target analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | Establishes the concentration range over which the method is accurate and precise. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | Defines the operational limits of the method. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Measures the systematic error of the method. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Measures the random error. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for detection. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lowest concentration that can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Demonstrates the reliability of the method during normal usage. |
Conclusion
The comprehensive monitoring of reactions involving this compound is best achieved through the synergistic use of multiple analytical techniques. RP-HPLC serves as a robust and reliable tool for routine quantitative analysis of reaction progress. GC-MS, with an appropriate derivatization strategy, provides unparalleled capability for the identification of volatile impurities and byproducts. Finally, NMR spectroscopy offers unambiguous structural confirmation and a direct, non-invasive means to study reaction kinetics. By implementing these detailed protocols and adhering to the principles of method validation, researchers and drug development professionals can gain deep insights into their chemical processes, leading to improved efficiency, higher purity, and more robust synthetic outcomes.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019).
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. (2023).
- In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021).
- NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega - ACS Publications. (2019).
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- Analytical Methods Validation.
- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids.
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate. (2025).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH. (2023).
- Methyl cyclohex-1-ene-1-carboxylate - SIELC Technologies. (2018).
- Analytical method validation: A brief review.
- NMR monitoring of the reaction of 1′ with enamine 2 b (¹H NMR spectra... - ResearchGate.
- Enaminone analysis by H NMR spectroscopy - Master Analyse et Controle.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure.
- This compound | C8H13NO2 - PubChem.
- Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research.
- Introduction to HPLC.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025).
- This compound 56661-88-2 wiki - Guidechem.
- Methyl-2-methyl-1-cyclohexene-1-carboxylate | C9H14O2 | CID 12527602 - PubChem.
- Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003).
- Stabilization of Proline Enamine Carboxylates by Amine Bases - ResearchGate. (2025).
- Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch - CORE. (2014).
- Noncovalent chirality sensing ensembles for the detection and reaction monitoring of amino acids, peptides, proteins, and aromatic drugs - PubMed. (2014).
- Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate | Request PDF.
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent.
- Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PubMed Central.
- Process for producing 3-amino-2-cyclohexenone - Google Patents.
- A comparative study of several HPLC methods for determining free amino acid profiles in honey | Request PDF - ResearchGate. (2025).
Sources
- 1. mt.com [mt.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. lcms.cz [lcms.cz]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. seejph.com [seejph.com]
- 17. wjarr.com [wjarr.com]
The Versatile Synthon: Methyl 2-Amino-1-cyclohexene-1-carboxylate in the Genesis of Bioactive Molecules
Introduction: Unveiling the Potential of a Cyclic Enamino Ester
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as templates for the synthesis of bioactive compounds is perpetual. Among the myriad of building blocks available to the synthetic chemist, enamino esters, and specifically the cyclic variant methyl 2-amino-1-cyclohexene-1-carboxylate, have emerged as exceptionally versatile and powerful synthons. This β-enamino ester incorporates a unique combination of nucleophilic and electrophilic centers within a conformationally constrained cyclic framework, making it an ideal starting point for the construction of a diverse array of heterocyclic systems. These resulting molecules, particularly fused pyrimidines and related scaffolds, have demonstrated a remarkable spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5]
This comprehensive guide delves into the practical applications of this compound in the synthesis of bioactive molecules. Moving beyond a mere recitation of synthetic procedures, we will explore the underlying chemical principles that govern its reactivity, providing detailed, field-proven protocols and explaining the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Core Reactivity and Synthetic Rationale
The synthetic utility of this compound stems from the inherent reactivity of the enamine and ester functionalities. The enamine moiety, with its electron-rich double bond and nucleophilic nitrogen, readily participates in reactions with various electrophiles. Conversely, the ester group can be a target for nucleophilic attack or can be modified to expand the molecular framework. This dual reactivity allows for a range of cyclization and condensation reactions, leading to the formation of complex heterocyclic structures in a highly efficient manner.
A prime example of this reactivity is its application in multicomponent reactions, such as the Biginelli-like condensation, for the synthesis of dihydropyrimidinones (DHPMs) and their fused analogues.[5] These scaffolds are of significant interest due to their wide range of pharmacological activities.[4][5]
Application I: Synthesis of Bioactive Tetrahydropyrimidine Derivatives via a Biginelli-Like Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[2] By employing this compound as the β-dicarbonyl equivalent, a fused tetrahydropyrimidine scaffold can be efficiently constructed. This modification offers access to a unique chemical space with distinct biological properties.
Causality Behind Experimental Choices:
-
Catalyst: While classical Biginelli reactions often employ strong Brønsted acids, the use of a Lewis acid such as ferric chloride (FeCl₃) can offer milder reaction conditions and improved yields.[6] The Lewis acid activates the aldehyde carbonyl towards nucleophilic attack by the urea and facilitates the subsequent cyclization and dehydration steps.
-
Solvent: Absolute ethanol provides a good balance of solubility for the reactants and a suitable boiling point for the reaction to proceed at a reasonable rate without degradation of the starting materials or products.[6]
-
Reactant Stoichiometry: A slight excess of urea (or thiourea) is often used to drive the reaction to completion and compensate for any potential side reactions.[6]
Experimental Protocol: One-Pot Synthesis of 4-Aryl-hexahydro-2-oxo(thioxo)quinazoline-5-carboxylates
This protocol describes a general procedure for the synthesis of a library of fused tetrahydropyrimidine derivatives using various aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Urea or Thiourea
-
Ferric chloride (FeCl₃)
-
Absolute Ethanol
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and urea or thiourea (1.3 mmol).[6]
-
Add absolute ethanol (10 mL) to the flask and stir the mixture to dissolve the reactants.[6]
-
Add a catalytic amount of ferric chloride (0.2 mmol) to the reaction mixture.[6]
-
Heat the mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with constant stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 4-aryl-hexahydro-2-oxo(thioxo)quinazoline-5-carboxylate.
Workflow Diagram:
Caption: Biginelli-like synthesis of fused tetrahydropyrimidines.
Expected Biological Activities and Data Interpretation
The synthesized tetrahydropyrimidine derivatives are expected to exhibit a range of biological activities, with antimicrobial and anticancer properties being of particular interest.[2][3][4][5]
Antimicrobial Activity:
The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC).
| Compound Type | Target Organisms | Typical MIC Range (µg/mL) | Reference |
| Dihydropyrimidinone Derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 32 - 64 | [2] |
| Thiouracil Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans | Broad spectrum activity | [7] |
Anticancer Activity:
The cytotoxic effects of the synthesized compounds can be assessed against various cancer cell lines (e.g., HepG2, MCF-7) using assays such as the MTT assay to determine the IC₅₀ value.
| Compound Type | Cancer Cell Line | Typical IC₅₀ Range (µM) | Reference |
| Fused Pyrimidines | HepG2 (Liver Cancer) | Significant activity | [1] |
| Thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 | [8] |
| Pyrimidine Nucleoside Analogs | MiaPaCa-2 (Pancreatic Cancer) | 3.6 - 12.3 | [9] |
Application II: Synthesis of Fused Quinazolinone Derivatives
Beyond the Biginelli reaction, this compound can serve as a precursor for the synthesis of other important heterocyclic scaffolds, such as quinazolinones. Quinazolinone derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
Synthetic Rationale:
The synthesis of fused quinazolinones from this compound typically involves a condensation reaction with an appropriate ortho-amino aromatic carbonyl compound, such as 2-aminobenzaldehyde or 2-aminobenzoic acid derivatives. The enamine nitrogen of the starting material acts as a nucleophile, attacking the carbonyl group of the aromatic partner, followed by an intramolecular cyclization and dehydration to form the fused quinazolinone ring system.
General Synthetic Workflow:
Caption: General workflow for fused quinazolinone synthesis.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of bioactive heterocyclic molecules. Its unique structural features and inherent reactivity allow for the efficient construction of complex molecular architectures, particularly fused pyrimidine and quinazolinone scaffolds. The protocols and rationale outlined in this guide provide a solid foundation for researchers to explore the full potential of this synthon in their drug discovery and development programs.
Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this enamino ester to access even greater molecular diversity. Furthermore, the exploration of asymmetric catalytic methods for the synthesis of chiral derivatives of these bioactive heterocycles holds significant promise for the development of more potent and selective therapeutic agents.
References
-
Clohessy, T. A., Roberts, A., Manas, E. S., Patel, V. K., Anderson, N. A., & Watson, A. J. B. (2017). Chemoselective One-Pot Synthesis of Functionalized Amino-azaheterocycles Enabled by COware. Organic Letters, 19(23), 6368–6371. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Saudi Chemical Society, 16(4), 433-439. [Link]
-
Asghari, S., Ramezani, S., & Ramezani, H. (2015). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Research in Pharmaceutical Sciences, 10(5), 435–441. [Link]
-
Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2023). ChemRxiv. [Link]
-
Kovvuru, C., Nallapati, S. B., Swargam, S., & Akula, A. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7049. [Link]
-
One-pot multi-component synthesis of diverse bioactive heterocyclic scaffolds involving 6-aminouracil or its N-methyl derivatives as a versatile reagent. (n.d.). ResearchGate. [Link]
-
Sutor, K., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3169. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37833–37844. [Link]
-
Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2009). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 8(4), 259–264. [Link]
-
El-Hashash, M. A., El-Brollosy, N. R., & Rizk, S. A. (2012). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 4(6), 2314-2323. [Link]
-
Synthesis and structure of 4-(het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides. (n.d.). ResearchGate. [Link]
-
One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. (2016). Organic Chemistry Frontiers. [Link]
-
Singh, R., et al. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie. [Link]
-
Easy, Metal-Free Synthesis for Bioactive Heterocycles. (2024). ChemistryViews. [Link]
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (2023). Bioorganic & Medicinal Chemistry Letters, 88, 129288. [Link]
-
Sharma, A., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic Chemistry, 115, 105230. [Link]
-
Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines. (n.d.). ResearchGate. [Link]
-
de la Cruz, P., et al. (2011). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 16(2), 1493-1537. [Link]
-
Guo, S., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Der Pharma Chemica. [Link]
- WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents. (n.d.).
-
Synthesis of quinazolinones 3a with methyl 2-amino benzoate. (n.d.). ResearchGate. [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 142, 483-497. [Link]
- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents. (n.d.).
Sources
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-1-cyclohexene-1-carboxylate
Introduction
Welcome to the technical support center for the synthesis of methyl 2-amino-1-cyclohexene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this specific enamine synthesis.
The synthesis of this compound, a valuable intermediate in organic synthesis, typically proceeds via a condensation reaction between a cyclohexanone derivative and an activated methylene compound, such as methyl cyanoacetate. While seemingly straightforward, this reaction is susceptible to various issues that can impact yield and purity. This guide provides a structured approach to identifying and resolving these problems.
Reaction Overview:
The core of this synthesis is the formation of an enamine, a class of compounds characterized by an amino group attached to a double bond.[1] This reaction is a classic example of a condensation reaction where water is eliminated.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is a variation of the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] The mechanism can be broken down into the following key steps:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the α-carbon of methyl cyanoacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Intermediate Formation: This attack forms an intermediate alkoxide.
-
Protonation and Dehydration: The alkoxide is protonated, and subsequent dehydration (loss of a water molecule) leads to the formation of the carbon-carbon double bond.
-
Tautomerization: The initial product can tautomerize to the more stable enamine form, this compound.
Q2: My reaction is not proceeding, or the yield is very low. What are the most likely initial causes?
Several factors can lead to a sluggish or low-yielding reaction. Here are the first things to check:
-
Reagent Purity: Ensure that your cyclohexanone and methyl cyanoacetate are pure. Impurities can interfere with the reaction.
-
Catalyst Activity: The choice and amount of catalyst are crucial. If you are using a base catalyst like piperidine or an amine, ensure it has not degraded.
-
Water Removal: This is a condensation reaction where water is a byproduct.[1] The presence of water can inhibit the reaction by shifting the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[1][3]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
Q3: I am observing the formation of a significant amount of a white, insoluble solid. What could this be?
This is often due to the self-condensation of methyl cyanoacetate or the formation of polymeric byproducts. This can be exacerbated by:
-
Excessive Catalyst: Using too much of a strong base can promote undesired side reactions.
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.
Troubleshooting Guide
This section provides a more detailed, issue-specific approach to troubleshooting the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
A low yield of this compound is a common problem with several potential root causes.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inactive catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, try increasing the reaction time or temperature incrementally. Ensure your catalyst is fresh and active. |
| Side Reactions | Several side reactions can compete with the desired enamine formation, reducing the overall yield. These can include self-condensation of the starting materials or aldol-type reactions.[4] | Optimize the reaction conditions to favor the desired product. This may involve using a milder catalyst, lowering the reaction temperature, or adjusting the stoichiometry of the reactants. |
| Product Decomposition | The enamine product can be susceptible to hydrolysis, especially under acidic conditions or in the presence of excess water. | Ensure the workup procedure is performed under neutral or slightly basic conditions. Minimize the product's contact with water. |
| Inefficient Water Removal | As a condensation reaction, the removal of water is critical to drive the equilibrium towards the product.[1] | Use a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene or benzene. Alternatively, add 4Å molecular sieves to the reaction mixture.[3] |
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene).
-
Reagents: To the flask, add cyclohexanone (1 equivalent), methyl cyanoacetate (1-1.2 equivalents), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Follow the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and reduce the final yield.
| Potential Cause | Explanation | Recommended Solution |
| Michael Addition | The enamine product can act as a nucleophile and undergo a Michael addition with another molecule of methyl cyanoacetate. | Use a stoichiometric amount of the reactants. Adding the methyl cyanoacetate slowly to the reaction mixture can also minimize this side reaction. |
| Aldol Condensation | Cyclohexanone can undergo self-condensation under basic conditions.[4] | Use a milder base or a lower reaction temperature. Pre-forming the enolate of methyl cyanoacetate before adding the cyclohexanone can also be a strategy. |
| Hydrolysis of the Ester | The methyl ester group can be hydrolyzed to a carboxylic acid, especially if the reaction or workup is performed under strongly basic or acidic conditions. | Maintain a neutral or slightly basic pH during the reaction and workup. Use a mild base for catalysis. |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil | The desired product, this compound, may be an oil at room temperature, making recrystallization difficult.[5] | Purification by column chromatography on silica gel is often the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically successful. |
| Co-eluting Impurities | Some byproducts may have similar polarities to the desired product, leading to co-elution during column chromatography. | Optimize the solvent system for column chromatography. Sometimes, converting the product to a solid derivative (e.g., a salt) can facilitate purification, followed by regeneration of the free enamine. |
| Thermal Instability | The product may be thermally labile, leading to decomposition during distillation at high temperatures. | Use vacuum distillation at a lower temperature to purify the product. Kugelrohr distillation can also be a gentle method for smaller scales.[6] |
Visualizing the Process
To better understand the reaction and workflow, the following diagrams are provided.
Reaction Mechanism
Caption: General reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). Elsevier.
-
Assad, M., et al. (2021). Optimization of reaction conditions of enamine synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]
-
I just started grad school and I can't get a simple enamine synthesis to work. Please help! (2014, October 10). Reddit. Retrieved January 22, 2026, from [Link]
-
Enamine, enamide synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Efficient synthesis of aldehyde enamines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! (2025, March 4). YouTube. Retrieved January 22, 2026, from [Link]
-
Stork Enamine Synthesis. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]
-
Fisher, G. B., Lee, L., & Klettke, F. W. (1994). A FACILE NEW SYNTHESIS OF ALDEHYDE ENAMINES IN HIGH YIELD AND HIGH PURITY. Synthetic Communications, 24(11), 1541-1546. Retrieved January 22, 2026, from [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Stork Enamine Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
Stork Enamine Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Beck, A. K., et al. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Retrieved January 22, 2026, from [Link]
- Process for producing 3-amino-2-cyclohexenone. (n.d.). Google Patents.
-
Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
-
Synthesis of 1-Methylcyclohexene from Cyclohexene. (n.d.). Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]
-
-
Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc? Going for creativity, thank you. (2021, September 14). Reddit. Retrieved January 22, 2026, from [Link]
-
the formation and alkylation of specific enolate anions from an unsymmetrical ketone. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (n.d.). Google Patents.
- Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof. (n.d.). Google Patents.
- amino- (or 1 - carboxyl-4-nalkylamino-) cyclohexenes and process for the preparation thereof. (n.d.). Google Patents.
-
A-level Chemistry 7405. (2015, January 12). AQA. Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate
Introduction: The synthesis of methyl 2-amino-1-cyclohexene-1-carboxylate is a crucial step in the development of various pharmaceutical compounds. This enamine is typically synthesized through a variation of the Guareschi-Thorpe or Thorpe-Ziegler reactions, involving the condensation of cyclohexanone and methyl cyanoacetate in the presence of a base and an ammonia source. While the reaction appears straightforward, researchers frequently encounter challenges with side reactions that can significantly impact yield and purity. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this synthesis. Our focus is on understanding the root cause of these side reactions and providing practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Product with a Significant Amount of a Higher Molecular Weight Impurity.
Question: My reaction is showing a low yield of this compound, and I'm observing a significant amount of a byproduct with a higher molecular weight. What could be the cause, and how can I prevent it?
Answer:
This is a classic problem often caused by the self-condensation of cyclohexanone via an aldol reaction, which competes with the desired enamine formation. Under basic conditions, cyclohexanone can act as both an electrophile and a nucleophile (through its enolate), leading to the formation of a dimer, 2-(1-cyclohexenyl)cyclohexanone, and other higher-order condensation products.
Causality:
The formation of the desired enamine and the aldol side-product are competing pathways. The rate of these reactions is influenced by factors such as base strength, temperature, and reactant concentration. If the conditions favor the self-condensation of cyclohexanone, the yield of your target molecule will be compromised.
Troubleshooting and Prevention:
-
Control of Reaction Temperature: The aldol condensation of cyclohexanone is often favored at higher temperatures. Maintaining a lower reaction temperature can help to suppress this side reaction.
-
Order of Reagent Addition: Adding the cyclohexanone slowly to a mixture of the methyl cyanoacetate, ammonia source, and base can help to keep the concentration of free cyclohexanone low, thus minimizing its self-condensation.
-
Choice of Base: While a strong base is needed to deprotonate the methyl cyanoacetate, a very strong, non-nucleophilic base may also promote the self-condensation of cyclohexanone. Experimenting with milder bases or optimizing the stoichiometry of the base is recommended.
Experimental Protocol: Minimizing Cyclohexanone Self-Condensation
-
To a cooled (0-5 °C) solution of methyl cyanoacetate and the ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol), add the base (e.g., sodium ethoxide) portion-wise.
-
Stir the mixture for 15-20 minutes to ensure the formation of the cyanoacetate enolate.
-
Slowly add cyclohexanone dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
| Parameter | Standard Condition | Optimized Condition to Reduce Aldol Product |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Cyclohexanone Addition | All at once | Slow, dropwise addition |
| Base | Strong Base (e.g., NaH) | Milder Base (e.g., NaOAc) or stoichiometric control |
Logical Workflow for Troubleshooting Low Yield Due to Aldol Condensation
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of a Michael Adduct Side Product.
Question: I've identified a byproduct that appears to be the result of a Michael addition. How does this happen, and what can I do to avoid it?
Answer:
The formation of a Michael adduct is another common side reaction. In this case, the desired enamine product, this compound, can act as a nucleophile and attack an α,β-unsaturated carbonyl compound present in the reaction mixture. The most likely Michael acceptor is the cyclohexanone aldol condensation product, 2-(1-cyclohexenyl)cyclohexanone.
Causality:
Enamines are known to be good Michael donors.[1][2] If the aldol condensation of cyclohexanone occurs, the resulting α,β-unsaturated ketone provides a reactive site for the nucleophilic enamine to attack. This leads to the formation of a complex, high molecular weight byproduct.
Troubleshooting and Prevention:
The key to preventing the Michael addition side reaction is to suppress the formation of the Michael acceptor in the first place. Therefore, the strategies to minimize the aldol condensation of cyclohexanone (as described in Issue 1) are also the primary methods for preventing this subsequent side reaction.
-
Effective Removal of Aldol Product: If the aldol product does form, its removal from the reaction mixture can prevent the Michael addition. This is often difficult to do in situ.
-
Stoichiometric Control: Using a slight excess of methyl cyanoacetate and the ammonia source relative to cyclohexanone can help to ensure that the cyclohexanone is consumed in the desired reaction before it can undergo self-condensation.
Reaction Pathway Visualization: Main Reaction vs. Side Reactions
Sources
Technical Support Center: Purification of Methyl 2-Amino-1-cyclohexene-1-carboxylate
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of methyl 2-amino-1-cyclohexene-1-carboxylate from typical reaction mixtures. The content is designed for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and explanations of the underlying principles.
Issue 1: The isolated product is a persistent yellow or brown oil/solid, even after initial workup.
Possible Cause: The coloration may be due to trace impurities from the reaction, such as residual starting materials, byproducts from side reactions, or degradation products. Amines and related compounds can be sensitive to oxygen and may form colored oxides.[1]
Troubleshooting Steps:
-
Initial Assessment with TLC: Before proceeding with a large-scale purification, analyze the crude product using Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). This will help determine the number of components and the polarity of the desired product versus the impurities.
-
Activated Carbon Treatment: If the color is due to highly conjugated or polymeric impurities, a simple and effective method is to treat a solution of the crude product with activated carbon.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.
-
Concentrate the filtrate under reduced pressure. Rationale: Activated carbon has a high surface area and can adsorb colored impurities.[1]
-
-
Consider the Purification Method: If TLC shows multiple spots, a more rigorous purification method like column chromatography or recrystallization will be necessary. If the product is a solid, recrystallization is often the most effective method for removing small amounts of impurities.[2][3]
Issue 2: Low yield after purification by column chromatography.
Possible Cause 1: Irreversible adsorption of the product onto the silica gel. this compound contains a basic amine group that can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to streaking on TLC and poor recovery from the column.[4][5]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[5]
-
Protocol: Prepare your chosen eluent (e.g., a hexane/ethyl acetate mixture) and add the required volume of TEA. Equilibrate the column with this modified eluent before loading your sample.
-
-
Use of Deactivated or Functionalized Silica:
Possible Cause 2: Product decomposition on the silica gel. Some enamino esters can be sensitive to the acidic nature of silica gel and may decompose during prolonged exposure on the column.
Troubleshooting Steps:
-
Perform Flash Chromatography: Use flash column chromatography rather than gravity chromatography to minimize the residence time of the compound on the column.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel can be an effective alternative.[6] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. To ensure the amine is in its free-base form and more retained, the pH of the mobile phase can be adjusted to be alkaline.[5]
Issue 3: The product co-crystallizes with an impurity during recrystallization.
Possible Cause: The impurity may have a similar solubility profile to the desired product in the chosen solvent, or it may be present in a high concentration.
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent.[2] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane). A patent for purifying enamine salts suggests methanol as a suitable solvent.[7]
-
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can provide a finer control over the solubility.
-
Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[3]
Issue 4: The purified product decomposes upon storage.
Possible Cause: Enamines and enamino esters can be susceptible to hydrolysis and oxidation. The presence of residual acid or base from the purification process can catalyze decomposition.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Thoroughly dry the purified product under high vacuum to remove all traces of solvents.
-
Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).
-
Purity Check: Ensure that the product is free from acidic or basic impurities by checking the pH of a solution of the compound or by using appropriate analytical techniques like NMR spectroscopy.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound if the crude product is a solid?
A1: For solid crude products, recrystallization is generally the most effective and scalable purification method.[2][3] It is excellent for removing small amounts of impurities and can yield a product of high purity. A detailed protocol for recrystallization is provided below. A patent for a similar enamine salt suggests using a methanol solvent with a solid-to-liquid mass ratio of 1:1 to 1:5, heating until dissolved, and then cooling to 5-30 °C to induce crystallization.[7]
Q2: How do I choose the right solvent system for column chromatography?
A2: The choice of eluent depends on the polarity of your compound and the impurities.
-
TLC Analysis: Run TLC plates with your crude mixture in various solvent systems of increasing polarity (e.g., starting with 9:1 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retardation factor) value of approximately 0.2-0.4 for optimal separation on a column.
-
Addressing Basicity: As this compound is an amine, it is highly recommended to add 0.1-1% triethylamine (TEA) to your eluent to prevent streaking and improve recovery from a silica gel column.[4][5]
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques should be used for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product. HPLC is a common method for analyzing impurities in amino acid derivatives.[8][9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H, C=O, C=C) and can sometimes reveal the presence of impurities with distinct IR absorptions.[10]
-
Melting Point Analysis: A sharp melting point range for a solid product is a good indicator of high purity.
Q4: My compound is an oil. Can I still use recrystallization?
A4: If your compound is an oil at room temperature, direct recrystallization is not possible. However, you might be able to form a solid salt derivative which can then be recrystallized. For example, treating the amine with an acid like HCl or oxalic acid could form a crystalline salt. After recrystallization of the salt, the free amine can be regenerated by treatment with a base. Alternatively, for oils, purification methods like column chromatography or distillation under reduced pressure (if the compound is thermally stable) are more appropriate.[11][12]
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid crude products containing a relatively small amount of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of small amounts of the crude product in different solvents at room and elevated temperatures.[2] For this compound, methanol is a good starting point.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of pure crystals.[3]
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for both solid and oily crude products, especially when there are multiple impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate + 1% triethylamine)
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Based on TLC analysis, prepare a suitable eluent system containing 1% triethylamine.[5]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution.
-
Elution: Carefully load the sample onto the top of the silica gel bed. Begin eluting with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent and triethylamine.
IV. Data and Diagrams
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane | 0.1 | 69 | Good for non-polar impurities; may be used as a "poor" solvent in a two-solvent system. |
| Toluene | 2.4 | 111 | Can be effective for less polar compounds; higher boiling point requires careful handling. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent of medium polarity. |
| Isopropanol | 3.9 | 82 | A common solvent for recrystallizing moderately polar compounds. |
| Ethanol | 4.3 | 78 | Similar to methanol but less polar. |
| Methanol | 5.1 | 65 | A good solvent for polar compounds; reported to be effective for enamine salts.[7] |
Diagrams
Purification Workflow
Caption: Decision workflow for purifying this compound.
Troubleshooting Column Chromatography
Caption: Troubleshooting common issues in column chromatography of basic compounds.
V. References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt. Retrieved from
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Reddit. (2022, May 16). Purification Troubleshooting. Retrieved from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(7), 2449–2458. Retrieved from [Link]
-
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2002). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 13(21), 2373-2380.
-
Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester. Retrieved from [Link]
-
Afonso, M., & Marques, M. M. B. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1797. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Retrieved from [Link]
-
Nikpassand, M., Zare, L., & Faghihi, Z. (2015). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE THERMAL CONDITIONS. Acta Chimica Slovenica, 62(1), 195-201. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 10, 2392–2399. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. Retrieved from [Link]
-
Lee, W. (2012). Chromatographic Enantiomer Separation and Determination of Optical Purity for α-Amino Acid Esters as 9-Anthraldimine Derivatives Using Polysaccharide Based Chiral Columns. Bulletin of the Korean Chemical Society, 33(11), 3855-3858. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Reddit. (2017, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl-2-methyl-1-cyclohexene-1-carboxylate. Retrieved from [Link]
-
Akimoto, K., & Teshima, R. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. Retrieved from [Link]
-
Google Patents. (n.d.). amino- (or 1 - carboxyl-4-nalkylamino-) cyclohexenes and process for the preparation thereof. Retrieved from
-
PubChem. (n.d.). Methyl 2-(methylamino)cyclohexane-1-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone. Retrieved from
-
Holzgrabe, U., & Nap, C. (2018). Amino acid analysis for pharmacopoeial purposes. Journal of Pharmaceutical and Biomedical Analysis, 159, 435-443. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mt.com [mt.com]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aqa.org.uk [aqa.org.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
"common impurities in methyl 2-amino-1-cyclohexene-1-carboxylate and their removal"
Welcome to the technical support guide for methyl 2-amino-1-cyclohexene-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this valuable enamine intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to identify and resolve common purity challenges, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound, and where do they come from?
Understanding the origin of impurities is the first step toward effective removal. The synthesis of this enamine, typically via the condensation of methyl 2-oxocyclohexanecarboxylate with an ammonia source, is a reversible process with potential side reactions.[1][2] The most prevalent impurities are unreacted starting materials, byproducts from side reactions, and residual reagents.
A summary of these common impurities is presented below:
| Impurity Name | Structure | Typical Source | Key Physicochemical Property |
| Methyl 2-oxocyclohexanecarboxylate | Ketone, Ester | Unreacted starting material from incomplete condensation. | Neutral; Lower polarity than the product. |
| 2-Oxocyclohexanecarboxylic Acid | Ketone, Carboxylic Acid | Hydrolysis of the starting keto-ester or the final enamine product. | Acidic; Highly polar. |
| Dimeric/Oligomeric Byproducts | Higher MW compounds | Self-condensation of the enamine or reaction with starting materials.[3][4] | Higher molecular weight; Polarity varies. |
| Water | Reagent/Solvent | Formed during the condensation reaction; can drive hydrolysis.[1] | Highly polar. |
Q2: My TLC and NMR analyses indicate a significant amount of the starting keto-ester, methyl 2-oxocyclohexanecarboxylate. What is the most effective way to remove it?
The presence of residual starting material is a very common issue, stemming from the equilibrium nature of enamine formation.[1] Since the desired product is a crystalline solid and the starting keto-ester is a liquid, the difference in their physical states and polarities can be effectively exploited for purification.
Method 1: Recrystallization (Recommended First Approach)
Recrystallization is highly effective for removing moderate amounts of the less polar keto-ester from the more polar, crystalline enamine product. The key is selecting a solvent system where the enamine has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in the mother liquor.
-
Recommended Solvent Systems: Hexane/Ethyl Acetate or Hexane/Acetone are excellent starting points.[5] The non-polar hexane acts as the anti-solvent, while the more polar ethyl acetate or acetone dissolves the enamine.
-
Causality: The primary amino group and the conjugated system in your product make it significantly more polar and capable of hydrogen bonding than the starting keto-ester. This difference in polarity is the basis for separation.
See the "Protocol 1: Optimized Recrystallization" section for a detailed step-by-step guide.
Method 2: Flash Column Chromatography
If recrystallization fails to achieve the desired purity or if other impurities are present, flash chromatography is the next logical step. A standard silica gel column can be used, but careful consideration of the mobile phase is critical to prevent product decomposition.
-
Challenge: The basic nature of the amine can cause it to interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing (streaking) and potential hydrolysis of the enamine on the column.[6][7]
-
Solution: Add a small amount of a volatile base, such as triethylamine (TEA), to the eluent system (typically 0.5-1% v/v). The TEA will competitively bind to the acidic sites on the silica, allowing your product to elute symmetrically.[8]
Q3: I've detected a highly polar, acidic impurity. What is its likely identity and how can it be removed?
An acidic impurity is almost certainly 2-oxocyclohexanecarboxylic acid . This byproduct forms via the hydrolysis of either the methyl ester of your starting material or your final product.[9] This is often exacerbated by prolonged reaction times or exposure to acidic conditions during workup.
Solution: Acid-Base Extraction
This impurity is best removed during the initial aqueous workup before any other purification steps.
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Mechanism: The basic NaHCO₃ will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Your desired enamine, being a much weaker base, will remain in the organic layer.
-
Separate: Separate the layers and wash the organic layer again with brine to remove residual water. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
This simple extraction step efficiently removes the acidic byproduct before you proceed to crystallization or chromatography.
Q4: My product streaks severely on a standard silica gel column, even with a polar eluent. What is happening and how can I achieve a clean separation?
This is a classic problem when purifying amines on silica gel.[6][8] The lone pair of electrons on the nitrogen atom of your enamine forms a strong interaction with the acidic silanol (Si-OH) groups on the surface of the silica. This acid-base interaction causes poor chromatography, characterized by broad, tailing peaks and, in some cases, irreversible adsorption or decomposition of the product on the column.[7]
Caption: Amine-Silica interactions and the triethylamine solution.
Troubleshooting Strategies:
-
Use a Base-Modified Eluent (Primary Solution): As mentioned in Q2, adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate eluent is the most common and effective solution.[8] The more basic TEA preferentially occupies the active sites on the silica, preventing your product from sticking.
-
Switch the Stationary Phase: If tailing persists, consider an alternative stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines.[6][8]
-
Alumina (Basic or Neutral): Alumina is another excellent alternative to silica for purifying basic compounds.[7] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
See "Protocol 2: Flash Chromatography with a TEA-Modified Eluent" for a detailed methodology.
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to remove non-polar impurities like the starting keto-ester.
-
Solvent Selection: Prepare a solvent system of Hexane/Ethyl Acetate. Start with a ratio of approximately 3:1.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate to create a slurry. Gently heat the flask on a hot plate (with stirring) to around 50-60°C.
-
Titration: While warm, slowly add more ethyl acetate dropwise until the solid just dissolves completely. The goal is to use the absolute minimum amount of hot solvent.
-
Induce Crystallization: Remove the flask from the heat. Slowly add hexane (the anti-solvent) dropwise while stirring until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point has been reached.
-
Crystal Growth: Add one or two drops of ethyl acetate to redissolve the cloudiness, then cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all solvent traces.
Protocol 2: Flash Chromatography with a TEA-Modified Eluent
This method is for separating the enamine from impurities of similar polarity or when recrystallization is ineffective.
-
Eluent Preparation: Prepare your mobile phase, for example, 20% Ethyl Acetate in Hexane. To this mixture, add triethylamine (TEA) to a final concentration of 1% by volume (e.g., 10 mL of TEA for every 990 mL of eluent).
-
Column Packing: Pack a silica gel column using the prepared TEA-modified eluent. Never pack in the neat solvent and then switch to the amine-containing eluent, as this can cause swelling and cracking of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions. The TEA is volatile and will be removed along with the eluent solvents during concentration on a rotary evaporator.
Purification Workflow Overview
The following diagram outlines a general strategy for purifying the crude product, starting from the initial workup to obtaining the final, pure compound.
Caption: General purification workflow for this compound.
References
-
Master Organic Chemistry. (2025). Enamines. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
PubMed. (2022). Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
-
ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]
-
Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography?[Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Thieme. (n.d.). 2.2 Carboxy Group. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
PubChem. (n.d.). Methyl-2-methyl-1-cyclohexene-1-carboxylate. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). [Link]
-
PubChem. (n.d.). Methyl cyclohex-1-ene-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. [Link]
-
PubChem. (n.d.). 2-Methyl-1-cyclohexene-1-carboxylic acid. [Link]
- Google Patents. (n.d.). amino- (or 1 - carboxyl-4-nalkylamino-)
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
- Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 2-amino-1-cyclohexene-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for methyl 2-amino-1-cyclohexene-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: I am experiencing consistently low yields in my reaction. Where should I start my troubleshooting process?
Low yields with this enamine ester are common and typically trace back to one of three areas: reagent stability, reaction conditions, or workup procedures. The enamine functional group is highly susceptible to hydrolysis, which is the most frequent cause of yield loss.[1][2]
A systematic approach is crucial. Begin by verifying the integrity of your starting materials before scrutinizing the reaction setup and, finally, the purification steps.
Below is a general troubleshooting workflow to guide your investigation.
Caption: General workflow for troubleshooting low reaction yields.
Guide to Specific Issues
Q2: My reaction mixture shows multiple spots on TLC, including one at the baseline. What are the likely side products?
The most common side reaction is the acid-catalyzed hydrolysis of your enamine ester back to a β-keto ester (methyl 2-oxocyclohexane-1-carboxylate) and ammonia.[1][2][3] This reaction is very facile and can occur with even trace amounts of water, especially if an acid catalyst is used. The resulting β-keto ester is more polar and may appear as a separate spot, while the ammonia would not be visible on TLC. A baseline spot could indicate the formation of highly polar decomposition products or salts.
Another possibility, particularly in alkylation reactions, is competition between C-alkylation (desired) and N-alkylation (side product).[1][4]
-
C-Alkylation (Desired): The nucleophilic α-carbon of the enamine attacks the electrophile, forming an iminium salt intermediate. This is the productive pathway.[5]
-
N-Alkylation (Side Product): The lone pair on the nitrogen atom attacks the electrophile. This is generally less favorable but can occur, leading to a quaternary ammonium salt.
Caption: Competing C-alkylation vs. N-alkylation pathways.
Solution:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize hydrolysis.[4]
-
Monitor by NMR: If possible, take a sample of the crude reaction mixture and analyze it by ¹H NMR. The disappearance of the broad N-H protons and the appearance of characteristic peaks for the β-keto ester can confirm hydrolysis.
-
Favor C-Alkylation: The balance between C- and N-alkylation can be influenced by the electrophile. Hard electrophiles may favor N-alkylation, while softer electrophiles tend to favor C-alkylation. Using highly reactive alkylating agents like allylic or benzylic halides often promotes the desired C-alkylation.[1]
Q3: My reaction stalls and does not go to completion, even after extended reaction times. What factors could be at play?
Incomplete conversion often points to an unfavorable equilibrium or catalyst deactivation.
-
Reversible Reaction: Enamine formation and many of its subsequent reactions are reversible.[6][7] If a volatile byproduct (like water in enamine formation) is not removed, the reaction may reach an equilibrium state with significant starting material remaining.
-
Incorrect pH: The nucleophilicity of the enamine is pH-dependent. In highly acidic conditions (pH < 4), the enamine nitrogen can be protonated, rendering it non-nucleophilic and halting the reaction.[6][8] Conversely, if the reaction requires acid catalysis (e.g., for iminium ion formation), conditions that are too neutral or basic will be slow.[1][8] The optimal pH for many enamine reactions is mildly acidic, typically between 4 and 5.[1][9]
-
Steric Hindrance: If you are reacting the enamine with a bulky electrophile, steric hindrance can significantly slow down the rate of reaction, leading to what appears to be a stalled reaction.
Recommended Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Reaction Stalls | Unfavorable equilibrium | Use a Dean-Stark apparatus or add molecular sieves to remove water or other small molecule byproducts, driving the reaction forward.[4] |
| Incomplete Conversion | Suboptimal pH | Buffer the reaction or use a mild acid catalyst (e.g., p-toluenesulfonic acid, PTSA). Monitor the pH of the reaction mixture if possible.[8][10] |
| Slow Reaction Rate | Steric hindrance or low reactivity | Increase the reaction temperature moderately. Consider using a more reactive electrophile or a less sterically hindered substrate if the synthesis plan allows. |
Q4: I get a good crude yield, but I lose most of my product during aqueous workup and column chromatography. How can I prevent this?
This is a classic problem related to the stability of the reaction product, which is often an iminium salt intermediate or the final enamine itself if it's being isolated. Both are highly susceptible to hydrolysis during workup.[5][11]
-
Aqueous Workup: Washing the organic layer with an acidic solution (e.g., dilute HCl) is a common mistake. This will rapidly hydrolyze the enamine or its iminium salt derivative back to the corresponding ketone.[2][3]
-
Silica Gel Chromatography: Standard silica gel is acidic and contains adsorbed water. This creates a perfect environment for product degradation on the column, leading to streaking, broad peaks, and low recovery.
Mechanism of Acid-Catalyzed Hydrolysis:
Caption: Stepwise mechanism of enamine ester hydrolysis.
Improved Workup and Purification Protocol:
-
Gentle Quench: Quench the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or simply with brine (saturated NaCl solution) instead of acid.
-
Minimize Water Contact: Extract the product quickly and dry the organic layers thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Deactivate Silica Gel: If column chromatography is necessary, neutralize the silica gel beforehand. This can be done by preparing a slurry of silica in the eluent containing 1-2% of a neutral or basic amine, such as triethylamine (Et₃N), and then packing the column with this slurry.
-
Alternative Purification: Consider alternative purification methods like distillation under reduced pressure or crystallization if the product is amenable.
By understanding the inherent reactivity and instability of your enamine ester, you can tailor your experimental procedures to protect the molecule at every stage, significantly improving your final yield.
References
-
Master Organic Chemistry. (2025). Enamines. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Organic Chemistry. (2017). Mechanism of Enamine Hydrolysis. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
- González-López, M., et al. (2005). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry.
-
The Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. YouTube. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
ResearchGate. (2024). Relative Stability and Basicity of Enamines from Aminocatalysts. [Link]
-
MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]
- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
- Unknown Source. (n.d.). MODERN ORGANIC SYNTHESIS.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ResearchGate. (n.d.). Enaminoester-Based Unsymmetrical Hantzsch Reaction for One-Step Hetero-Difunctionalization of Polymers. [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
Making Molecules. (2024). Enamines. [Link]
-
Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
"stability of methyl 2-amino-1-cyclohexene-1-carboxylate under different reaction conditions"
Welcome to the technical support center for methyl 2-amino-1-cyclohexene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile enamine ester. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental workflows.
I. Compound Overview and Intrinsic Stability
This compound is a cyclic enamine ester, a functional group characterized by a nitrogen atom attached to a double bond.[1] This structure confers both nucleophilic and basic properties, making it a valuable intermediate in organic synthesis.[1][2] However, the very features that make it reactive also render it susceptible to degradation under certain conditions. The key to its successful use lies in understanding its stability profile.
The stability of enamines, in general, is influenced by several factors including steric and electronic effects.[2][3] For instance, enamines derived from cyclic ketones, such as the cyclohexene ring in our compound of interest, exhibit varying reactivity based on ring size.[1] The lone pair of electrons on the nitrogen atom can participate in resonance with the double bond, which influences the nucleophilicity of the α-carbon.[2]
II. Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, focusing on problems arising from its instability.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Degradation of the starting enamine. This is often due to hydrolysis from residual moisture or acidic conditions.[2][4] | - Ensure all solvents and reagents are rigorously dried. Use of a desiccant like molecular sieves can be beneficial.[2] - If the reaction requires acidic conditions, consider adding the enamine slowly to the reaction mixture to minimize its exposure time to the acid. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of cyclohexanone as a major byproduct | Hydrolysis of the enamine. Enamines are readily hydrolyzed back to their parent ketone (in this case, a derivative of cyclohexanone) and the corresponding amine in the presence of aqueous acid.[2][4] | - Strictly control the pH of the reaction. An optimal pH for many enamine reactions is around 4-5.[5] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the acid catalysis is less effective.[6] - Work up the reaction under non-acidic conditions if possible. |
| Discoloration of the reaction mixture (yellowing or browning) | Oxidative degradation. Enamines are susceptible to oxidation, which can lead to the formation of colored byproducts.[7] | - Purge the reaction vessel with an inert gas before adding reagents. - Use degassed solvents. - Consider the addition of a radical scavenger if the reaction conditions are known to promote radical formation. |
| Inconsistent reaction outcomes | Variable quality of the starting enamine. The compound may have degraded during storage. | - Store this compound under an inert atmosphere, protected from light and moisture, and at a low temperature. - Before use, it is advisable to check the purity of the enamine by techniques such as NMR or GC-MS. |
III. Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
A1: The stability of this enamine is highly pH-dependent. In strongly acidic solutions, the enamine is readily hydrolyzed back to the corresponding cyclohexanone derivative and methylamine.[2][4] The mechanism involves protonation of the enamine at the alpha-carbon, followed by the addition of water to the resulting iminium ion.[2] Conversely, in basic conditions, the enamine is generally more stable. However, strong bases can promote other reactions, such as tautomerization.[8] For reactions involving this enamine, maintaining a mildly acidic to neutral pH is often crucial for optimal results.[5]
Q2: What are the visible signs of degradation?
A2: The pure compound is typically a yellow crystalline powder.[9] Degradation may be indicated by a change in color to a darker yellow or brown, a change in physical state (e.g., becoming oily or clumpy), or the evolution of an amine-like odor. For definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities or degradation products like the corresponding ketone.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure its long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It should also be kept in a cool, dark place, as heat and light can accelerate degradation. Refrigeration is recommended for long-term storage.
Q4: Can this enamine be used in aqueous media?
A4: Due to its susceptibility to hydrolysis, the use of this compound in aqueous media is generally not recommended, especially under acidic conditions.[2] If an aqueous environment is unavoidable, the reaction should be carefully buffered to a neutral or slightly basic pH, and the reaction time should be minimized.
Q5: What are the expected byproducts of degradation under different conditions?
A5:
-
Acidic Hydrolysis: The primary degradation products are the corresponding β-keto ester (methyl 2-oxocyclohexane-1-carboxylate) and ammonia.
-
Oxidation: The products of oxidation can be complex and varied, potentially leading to the formation of α,β-unsaturated iminium salts or other oxidized species.[7]
-
Thermal Degradation: At elevated temperatures, enamines can undergo various decomposition reactions, which may include polymerization or rearrangement.
IV. Experimental Protocol: Stork Enamine Alkylation
This protocol provides a detailed methodology for a typical Stork enamine alkylation reaction, a common application of enamines, with specific considerations for maintaining the stability of this compound.[10]
Objective: To perform an SN2 alkylation on the α-carbon of the enamine.
Materials:
-
This compound
-
Reactive alkyl halide (e.g., methyl iodide, benzyl bromide)[10]
-
Anhydrous aprotic solvent (e.g., THF, dioxane)
-
Anhydrous workup reagents (e.g., saturated aqueous NaHCO₃ solution, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF) to dissolve the enamine.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS). The reaction progress involves the formation of an iminium salt intermediate.[10]
-
-
Hydrolysis of the Iminium Salt:
-
Cool the reaction mixture to room temperature.
-
Add water to hydrolyze the intermediate iminium salt to the corresponding alkylated ketone.[10]
-
-
Workup:
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. .
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-alkylated cyclohexanone derivative.
-
V. Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathway of this compound under acidic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
VI. Analytical Methods for Stability Monitoring
To effectively troubleshoot and ensure the quality of your starting material, a combination of analytical techniques is recommended.
| Technique | Purpose | Expected Observations for a Stable Compound | Indications of Degradation |
| ¹H NMR | Structural confirmation and purity assessment | Clean spectrum with characteristic peaks for the enamine protons and the methyl ester. | Appearance of new peaks corresponding to the parent ketone or other byproducts. Broadening of peaks may indicate the presence of paramagnetic impurities from oxidation. |
| GC-MS | Purity assessment and identification of volatile impurities/degradation products | A single major peak corresponding to the molecular weight of the enamine. | Presence of additional peaks, particularly one corresponding to the molecular weight of the hydrolyzed ketone. |
| FT-IR | Functional group analysis | Characteristic peaks for N-H, C=C, and C=O (ester) stretches. | A shift or appearance of new peaks, such as a strong C=O stretch for the ketone, and disappearance or weakening of the N-H and C=C enamine bands. |
| TLC | Quick purity check and reaction monitoring | A single spot with a characteristic Rf value. | Multiple spots, indicating the presence of impurities or degradation products. |
VII. References
-
Master Organic Chemistry. (2024). Enamines. [Link]
-
Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
-
Wikipedia. (2024). Enamine. [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Taylor & Francis Group. (1988). Oxidation and Reduction of Enamines. [Link]
-
MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. [Link]
-
National Center for Biotechnology Information. (n.d.). Bond Energies of Enamines. [Link]
Sources
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]
- 9. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
"improving the regioselectivity of reactions with methyl 2-amino-1-cyclohexene-1-carboxylate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-amino-1-cyclohexene-1-carboxylate. This guide is designed to provide in-depth, field-proven insights into the challenges and nuances of improving the regioselectivity of reactions involving this versatile β-enamino ester. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Foundational Principles of Reactivity
Before troubleshooting specific issues, it is crucial to understand the inherent electronic nature of this compound. Its reactivity is governed by the delocalization of the nitrogen's lone pair of electrons into the conjugated system.
FAQ: What are the primary nucleophilic sites of this molecule and why?
Answer: this compound, a classic β-enamino ester, possesses two primary nucleophilic sites: the nitrogen atom (N) and the α-carbon (Cα) of the original β-dicarbonyl compound. The nitrogen is inherently nucleophilic due to its lone pair of electrons. However, this lone pair is in conjugation with the π-system of the double bond and the carbonyl group.[1][2] This delocalization creates a significant electron density on the α-carbon, making it a potent soft nucleophile.[2]
The reactivity can be represented by the following resonance structures:
Caption: Resonance contributors of the enamine.
This dual reactivity is the root cause of most regioselectivity challenges. The choice of electrophile, solvent, and reaction conditions determines whether the reaction occurs at the "harder" nitrogen center or the "softer" carbon center, a concept well-explained by Hard and Soft Acids and Bases (HSAB) theory.
Section 2: Troubleshooting Guide for Regioselectivity
This section addresses the most common issues encountered during the alkylation and acylation of this compound in a question-and-answer format.
Problem 1: Poor Regioselectivity in Alkylation Reactions
Q: My alkylation reaction with an alkyl halide is yielding a significant amount of the N-alkylated product alongside my desired C-alkylated product. How can I improve the selectivity for C-alkylation?
A: This is a classic challenge. The formation of both N- and C-alkylated products arises from the comparable nucleophilicity of the two sites. To favor C-alkylation, you must create conditions that promote reaction at the softer α-carbon center. Enamines typically react with reactive alkyl halides via an SN2 mechanism to give an iminium salt, which is then hydrolyzed to the final carbonyl compound.[1][3]
Causality: Alkyl halides are relatively soft electrophiles, which, according to HSAB theory, should preferentially react with the soft α-carbon nucleophile. However, this preference can be undermined by other factors. N-alkylation is often faster (kinetically favored), while C-alkylation can be more thermodynamically stable. The key is to adjust parameters to favor the desired pathway.
Caption: Troubleshooting workflow for alkylation.
| Parameter | Recommendation for C-Alkylation | Rationale |
| Electrophile | Use softer alkyl halides (R-I > R-Br > R-Cl). Allylic and benzylic halides are also effective. | Softer electrophiles have a greater orbital overlap with the soft α-carbon nucleophile, favoring the desired reaction pathway.[4] |
| Solvent | Use non-polar, aprotic solvents (e.g., Toluene, THF, Dioxane, Benzene). | Polar aprotic solvents (like DMF or DMSO) can solvate the electrophile and may favor N-alkylation. Aprotic, non-polar solvents minimize competing pathways. |
| Temperature | Lower the reaction temperature (0 °C to room temperature). | N-alkylation is often kinetically faster. Lowering the temperature can provide better selectivity for the thermodynamically favored C-alkylation product. |
| Leaving Group | A better leaving group (Iodide > Bromide > Tosylate) generally increases the rate of SN2 reactions. | This can lead to cleaner and faster conversions at the desired carbon center. |
Experimental Protocol: Selective C-Alkylation
This protocol provides a starting point for the selective C-alkylation of this compound with benzyl bromide.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration).
-
-
Reaction Execution:
-
Cool the solution to 0 °C using an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise over 10 minutes with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Hydrolysis:
-
Upon completion, add an equal volume of a 10% aqueous HCl solution to the flask.
-
Stir vigorously for 2-4 hours at room temperature to hydrolyze the intermediate iminium salt.[3][5]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the C-alkylated β-keto ester.
-
Problem 2: Product Identification and Characterization
Q: I have isolated a product, but I am unsure if it is the N- or C-alkylated isomer. How can I definitively determine the regiochemistry?
A: Spectroscopic analysis is the most powerful tool for distinguishing between these isomers.[6] ¹H NMR, ¹³C NMR, and IR spectroscopy provide clear, diagnostic signals.
| Technique | N-Alkylated Product | C-Alkylated Product (after hydrolysis) |
| ¹H NMR | Absence of N-H protons. New signals corresponding to the alkyl group attached to nitrogen (e.g., benzylic CH₂ ~4.5 ppm). | Presence of a new C-H proton at the α-position (methine proton, often a multiplet). Signals for the alkyl group protons will be in the typical aliphatic region. |
| ¹³C NMR | Significant downfield shift of the C2 carbon (attached to N). | Appearance of a new methine carbon signal at the α-position. The carbonyl carbon signal will be present (~200-210 ppm for a ketone). |
| IR Spec. | Absence of N-H stretching bands (3300-3500 cm⁻¹). Presence of C=O stretch (~1650-1680 cm⁻¹). | Presence of a sharp ketone C=O stretch (~1715 cm⁻¹). Ester C=O stretch remains (~1735 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponds to the mass of the starting material + alkyl group. | Molecular ion peak corresponds to the mass of the starting material + alkyl group + one oxygen atom (from hydrolysis of the imine) minus NH₂. |
Section 3: Advanced Considerations and FAQs
Q: I am trying to perform a C-acylation with an acyl chloride and only getting the N-acylated product. Is C-acylation possible?
A: Direct C-acylation of simple enamines with hard electrophiles like acyl chlorides is notoriously difficult because the reaction at the hard nitrogen center is overwhelmingly favored.[7] To achieve C-acylation, a modified strategy is often required. One potential, though more complex, route involves N-protection with a removable group, followed by C-acylation and subsequent deprotection. A more direct approach could involve using a different acylating agent or reaction conditions that favor thermodynamic control, though this is often low-yielding. For many synthetic goals, it is often more efficient to consider an alternative synthetic route to the target molecule.
Q: My reaction is very slow or stalls completely. What should I check?
A: If you are experiencing low or no conversion, consider the following:
-
Electrophile Reactivity: Ensure you are using a reactive electrophile. For alkylations, primary alkyl iodides or activated halides (allyl, benzyl) are best. Tertiary halides will not work and secondary halides are very slow.
-
Steric Hindrance: A bulky electrophile or a sterically hindered enamine can dramatically slow down the reaction.
-
Reagent Purity: Ensure all reagents are pure and the solvent is anhydrous. Water will hydrolyze the enamine back to the starting β-keto ester.[5]
-
Temperature: While lower temperatures favor C-alkylation, some less reactive electrophiles may require gentle heating (e.g., 40-50 °C in toluene) to proceed. This may come at the cost of some regioselectivity.
General Reaction Scheme: Competing Pathways
Caption: Competing N- vs. C-alkylation pathways.
References
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]
-
Rostislav, O., et al. (2015). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Institutes of Health. Retrieved from [Link]
-
JACS. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[8][9]-Hydride Shift Cascade. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2017). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Publications. Retrieved from [Link]
-
PMC. (2017). Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.7: Alkylation of the Alpha-Carbon via the Enamine Pathway. Retrieved from [Link]
-
Making Molecules. (2024). Enamines. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
-
YouTube. (2023). Enamine: Formation, properties and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
Sources
- 1. Enamines — Making Molecules [makingmolecules.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 2-amino-1-cyclohexene-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles to ensure scientific integrity and successful scale-up.
Reaction Overview: The Chemistry of Enamine Synthesis
The synthesis of this compound is fundamentally an enamine synthesis, proceeding through a Knoevenagel-type condensation. The overall reaction involves the condensation of cyclohexanone with methyl cyanoacetate in the presence of an amine base catalyst (often ammonia or a secondary amine like piperidine or morpholine).
The reaction mechanism consists of several key steps:
-
Knoevenagel Condensation: The base deprotonates the α-carbon of methyl cyanoacetate, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Dehydration: The resulting intermediate alcohol is protonated and subsequently loses a molecule of water to form an α,β-unsaturated cyanoester.
-
Michael Addition: The amine catalyst (or ammonia) then acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate or Michael addition.
-
Tautomerization: A final tautomerization step yields the stable enamine product, this compound.
The removal of water is a critical factor, as it drives the equilibrium toward the product.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that are frequently encountered during the scale-up process.
Q1: My reaction is generating excessive heat upon scale-up, leading to a darker product and new impurities. How can I manage this exotherm?
A1: Cause & Effect Analysis
This is a classic scale-up challenge related to thermal management. The condensation reaction is exothermic, and as you increase the batch size, the surface-area-to-volume ratio of your reactor decreases dramatically. This makes it much harder to dissipate the heat generated by the reaction, leading to a temperature increase. Elevated temperatures can cause several problems:
-
Side Reactions: Promotes polymerization of the starting materials or intermediates.
-
Product Degradation: The enamine product can be thermally sensitive, leading to discoloration and decomposition.
-
Safety Hazard: Uncontrolled exotherms can lead to a runaway reaction, causing a dangerous increase in pressure and temperature.
Troubleshooting & Mitigation Protocol:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of one of the key reactants (typically the cyclohexanone or methyl cyanoacetate) to the reaction mixture. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Jacketed Reactor Cooling: Ensure your reactor has an efficient cooling jacket and that the coolant is at an appropriate temperature. Monitor the internal batch temperature and the jacket temperature throughout the addition.
-
Solvent Selection: A solvent with a good heat capacity can act as a heat sink. Ensure you have sufficient solvent volume to manage the exotherm. Toluene is often used as it also allows for azeotropic removal of water.
-
Initial Temperature: Start the reaction at a lower temperature than in the lab-scale procedure to provide a larger buffer before reaching the critical temperature limit.
Protocol: Controlled Addition for Thermal Management
-
Charge the reactor with the solvent (e.g., toluene), methyl cyanoacetate, and the amine catalyst (e.g., piperidine).
-
Cool the initial mixture to 10-15°C using the reactor jacket.
-
Prepare a solution of cyclohexanone in a small amount of the reaction solvent in an addition funnel or using a dosing pump.
-
Add the cyclohexanone solution subsurface over a period of 2-4 hours, ensuring the internal temperature does not exceed a pre-determined setpoint (e.g., 25°C).
-
After the addition is complete, allow the reaction to slowly warm to the target reaction temperature for the water removal step.
Q2: My yield has dropped from >85% at lab scale to less than 60% in the pilot plant. What are the most likely causes?
A2: Cause & Effect Analysis
A significant drop in yield during scale-up often points to issues with mass transfer (mixing) or incomplete reaction due to inefficient removal of byproducts.
-
Inefficient Mixing: In large reactors, creating a homogenous mixture is more difficult. Pockets of high reactant concentration or poor distribution of the catalyst can lead to the formation of side products and unreacted starting materials.
-
Inefficient Water Removal: The formation of the enamine is a reversible equilibrium reaction.[1][2] Water is a byproduct, and if it is not effectively removed, the equilibrium will not favor the product side, leading to low conversion and yield. A standard laboratory Dean-Stark trap may not be efficient enough for large volumes.
Troubleshooting & Mitigation Protocol:
-
Optimize Agitation: Review the reactor's agitator design (e.g., pitch-blade turbine, anchor) and speed (RPM). Ensure the agitation is sufficient to create a vortex and keep all components suspended and well-mixed. Baffles within the reactor can significantly improve mixing efficiency.
-
Scale-Up Water Removal:
-
Azeotropic Distillation: If using a solvent like toluene or cyclohexane, ensure the distillation rate is sufficient to remove water effectively.[3] A larger condenser and separator are required at scale.
-
Vacuum Application: Applying a mild vacuum can lower the boiling point of the azeotrope, allowing for water removal at a lower, safer temperature.
-
Drying Agents: While less common for large-scale reactions, a packed column of a drying agent like molecular sieves can be used in a recirculation loop to remove water.
-
Workflow for Optimizing Water Removal
Caption: Decision workflow for managing azeotropic water removal.
Q3: The final product is a persistent yellow/brown color, and I'm having trouble removing impurities via crystallization. How can I improve the purity?
A3: Cause & Effect Analysis
Color formation and persistent impurities are often due to thermal degradation or side reactions that become more significant with longer reaction times or higher temperatures common in scaled-up batches.
-
Key Impurity Source: A common side reaction is the self-condensation of cyclohexanone or the formation of polymeric materials. Another possibility is the hydrolysis of the ester or nitrile group under harsh conditions.
-
Crystallization Issues: The presence of even small amounts of impurities can inhibit crystallization or cause the product to "oil out," making isolation difficult. The rate of cooling during crystallization is also much harder to control on a large scale.
Troubleshooting & Mitigation Protocol:
-
Re-evaluate Reaction Conditions: As discussed in Q1, stricter temperature control is paramount. Consider if the reaction can be run at a lower temperature for a longer time.
-
Activated Carbon Treatment: Before crystallization, treating the crude reaction mixture (dissolved in a suitable solvent) with activated carbon can effectively remove colored impurities.
-
Optimized Crystallization:
-
Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Isopropanol or ethanol/water mixtures are often effective.
-
Controlled Cooling: Implement a programmed, slow cooling ramp for the reactor jacket. A crash-cool will trap impurities and lead to small, difficult-to-filter crystals. A slow cool allows for the growth of larger, purer crystals.
-
Seeding: Add a small amount of pure product crystals once the solution is saturated to encourage controlled crystal growth.
-
Protocol: Purification via Carbon Treatment and Recrystallization
-
After the reaction is complete, cool the mixture and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Concentrate the organic layer containing the crude product under vacuum.
-
Redissolve the crude oil/solid in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Add 1-2% w/w of activated carbon to the hot solution. Stir for 30-60 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Transfer the clear, hot filtrate to a clean, jacketed crystallizer.
-
Cool the solution slowly (e.g., over 4-8 hours) to 0-5°C to induce crystallization.
-
Hold at low temperature for 2-4 hours to maximize yield.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data & Process Parameters
The following table provides typical parameters for the scale-up synthesis. These should be optimized for your specific equipment and scale.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Rationale & Scale-Up Considerations |
| Cyclohexanone | 1.0 eq | 1.0 eq | Limiting reagent. Ensure high purity.[4] |
| Methyl Cyanoacetate | 1.05 eq | 1.05 eq | Slight excess helps drive the reaction to completion.[5][6] |
| Catalyst (Piperidine) | 0.1 eq | 0.1 eq | Catalyst loading should remain consistent. |
| Solvent (Toluene) | 10 mL/g | 5-7 L/kg | Reduced relative solvent volume at scale improves throughput, but must be sufficient for heat transfer and mixing. |
| Addition Time | 5 min | 2-4 hours | Critical for controlling the exotherm. |
| Reflux Temp | ~110°C | 85-95°C (under vacuum) | Lowering the temperature via vacuum reduces thermal side products. |
| Reaction Time | 2-4 hours | 6-12 hours | Mass transfer limitations at scale often require longer reaction times for full conversion. |
| Typical Yield | 85-95% | 75-85% | A slight drop in yield is common, but should be minimized with process optimization. |
Process & Troubleshooting Diagrams
Overall Synthesis Workflow
Caption: High-level process flow diagram for scaled-up synthesis.
References
-
MDPI: Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (While not a direct synthesis, it provides context on related chemical transformations.)
-
Google Patents: Cyclohexane 1,4 carboxylates. (Illustrates related cyclohexane chemistry.)
-
Master Organic Chemistry: Enamines. (Provides a clear explanation of enamine formation and the importance of water removal.)
-
Organic Syntheses: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (Demonstrates standard procedures for isolation and purification of amino acid derivatives.)
-
Organic Chemistry Tutor: Stork Enamine Synthesis. (Explains the mechanism and utility of enamine reactions.)
-
Chemistry LibreTexts: Enamine Reactions. (Details the formation and reactivity of enamines.)
-
Chemistry LibreTexts: Imine and Enamine Formation. (Discusses the pH dependence and mechanism of enamine formation.)
-
PubChem: this compound. (Provides chemical properties and identifiers for the target compound.)
-
CAMEO Chemicals: CYCLOHEXANONE. (Safety and physical property data for a key starting material.)
-
Cole-Parmer: Material Safety Data Sheet - Methyl Cyanoacetate. (Safety and handling information for a key reagent.)
-
Fisher Scientific: SAFETY DATA SHEET - Methyl cyanoacetate. (Additional safety and property data.)
-
CAMEO Chemicals: CYCLOHEXANE. (Properties of a potential azeotroping solvent.)
-
MDPI: A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (Discusses the Knoevenagel condensation as the initial step in a related reaction.)
-
Thieme Chemistry: Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (Details the mechanism of the related Gewald reaction, which involves a Knoevenagel condensation.)
Sources
Technical Support Center: Work-up and Purification of Methyl 2-amino-1-cyclohexene-1-carboxylate
Welcome to the technical support resource for researchers working with β-enamino esters, specifically focusing on the work-up and purification of reactions involving methyl 2-amino-1-cyclohexene-1-carboxylate . This guide provides troubleshooting solutions and frequently asked questions to address common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Isolating Your Product
This section addresses specific problems that can arise during the work-up and purification phases of your reaction.
Q1: My yield is significantly lower than expected after aqueous work-up, or I've lost my product entirely. What could have gone wrong?
A1: Low recovery of this compound is a frequent issue, often stemming from its specific chemical properties. The primary culprits are hydrolysis and solubility.
-
Pillar 1: Hydrolysis under Acidic or Neutral Aqueous Conditions. The enamine functionality is susceptible to hydrolysis, a reaction that is the microscopic reverse of its formation.[1][2] Exposure to water, especially under acidic conditions, can rapidly convert your product back to the starting β-keto ester (methyl 2-oxocyclohexane-1-carboxylate) and the corresponding amine.
-
Causality: The enamine's nitrogen atom can be protonated, forming a more electrophilic iminium ion. Water then attacks this ion, leading to a hemiaminal intermediate which subsequently collapses, cleaving the C-N bond to regenerate the ketone.[3]
-
Troubleshooting Protocol:
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible.
-
Use a Mild Base Wash: Before or instead of a neutral water wash, gently wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any residual acid catalyst and maintains a slightly basic pH, which suppresses hydrolysis.[4]
-
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) before work-up to ensure all starting materials have been consumed. An incomplete reaction followed by hydrolysis of the product can give the false impression of a failed reaction.[5]
-
-
-
Pillar 2: Product Solubility in the Aqueous Phase. While primarily organic-soluble, the amino and ester groups impart some polarity, which can lead to partial partitioning into the aqueous layer, especially if the aqueous phase is large or contains polar co-solvents like DMF or DMSO from the reaction.
-
Troubleshooting Protocol:
-
"Salt out" the Product: Wash the organic layer with a saturated brine solution (aqueous NaCl). This increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[6]
-
Back-Extract the Aqueous Layer: After the initial separation, extract the aqueous layer one or two more times with fresh organic solvent (e.g., ethyl acetate or dichloromethane). Combine these extracts with your main organic layer.[7] This is a critical step to recover any dissolved product.
-
-
Q2: My product appears to be decomposing during column chromatography on silica gel. How can I purify it effectively?
A2: This is a classic problem with enaminones and related β-enamino esters.[8] The acidic nature of standard silica gel is often the cause of degradation.
-
Causality: The silica gel surface is covered with silanol groups (Si-OH), which are acidic. These sites can catalyze the hydrolysis of the enamine bond, similar to how aqueous acid does, leading to streaks on the TLC plate and poor recovery from the column.[5]
-
Expert Recommendations for Chromatography:
| Support/Stationary Phase | Eluent System (Typical) | Rationale & Best Practices |
| Basic Alumina | Hexane/Ethyl Acetate | Primary Recommendation. Alumina is basic and prevents acid-catalyzed hydrolysis. This is often the most effective method for purifying sensitive enaminones.[8] |
| Deactivated Silica Gel | Hexane/Ethyl Acetate + 0.5-1% Triethylamine (Et₃N) | The triethylamine is a volatile base that neutralizes the acidic sites on the silica gel, protecting the product. Pre-flushing the column with this eluent mixture is crucial. |
| Standard Silica Gel | Use with extreme caution | Only suitable for very robust or less basic β-enamino esters. If used, the chromatography should be performed quickly ("flash chromatography") to minimize contact time.[9] |
-
Step-by-Step Protocol for Deactivated Silica Gel Chromatography:
-
Prepare your eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Pack your column with silica gel using this eluent mixture.
-
Flush the packed column with at least two column volumes of the eluent to ensure complete neutralization of the stationary phase.
-
Dissolve your crude product in a minimal amount of the organic solvent (e.g., dichloromethane or ethyl acetate).
-
"Dry load" the sample onto a small amount of silica gel if possible. To do this, dissolve the crude product, add a small amount of silica, and evaporate the solvent. This often gives better separation.
-
Carefully add the sample to the top of the column and begin elution with your triethylamine-containing solvent system.
-
Q3: I've isolated my product as a thick oil, but I can't get it to crystallize. What should I do?
A3: The failure to crystallize is almost always due to the presence of impurities, which can include residual solvent or minor side-products that inhibit the formation of a crystal lattice.
-
Causality: Crystallization requires a high degree of purity. Even small amounts of contaminants can disrupt the ordered packing of molecules needed to form a solid.
-
Troubleshooting Protocol: Trituration
-
Place the oil in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small volume of a non-polar solvent in which your product is expected to be poorly soluble, but in which the impurities might be soluble. Hexane or pentane are excellent first choices.
-
Use a spatula or glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Stir or swirl the mixture. If your product is pure enough, it should precipitate as a solid.
-
If a solid forms, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.[10]
-
If trituration fails, it is a strong indication that the product requires re-purification, likely using one of the chromatography methods described in Q2.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of β-enamino esters and how does it affect the work-up?
A1: Besides incomplete reactions, a common side reaction is the Michael addition , especially if the reaction conditions are not optimized.[11] This can occur if another nucleophile present in the reaction mixture adds to the β-position of the enamino ester. This leads to a more complex mixture of products, making purification more challenging. A standard aqueous work-up will still be the first step, but careful chromatography will be required to separate the desired product from these byproducts.
Q2: Can I use an acidic wash (e.g., dilute HCl) to remove basic impurities?
A2: This is not recommended . An acidic wash will protonate the nitrogen of your enamino ester, making it highly water-soluble and prone to rapid hydrolysis.[4][7] You would likely lose your product to the aqueous layer. Stick to neutral (water, brine) or mildly basic (saturated NaHCO₃) washes.
Q3: How should I remove high-boiling polar solvents like DMF or DMSO?
A3: These solvents are water-miscible. The most effective way to remove them is through repeated washing of the organic layer with water. A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO present.[12] For example, if your reaction used 10 mL of DMF, wash your organic extract with 5 x 20 mL portions of water, followed by a final wash with brine to help break any emulsions and remove excess water from the organic layer.
Q4: What is the ideal workflow for a standard work-up of a reaction containing this compound?
A4: The following workflow is a robust starting point for most scenarios.
Caption: Standard experimental workflow for work-up.
Q5: How can I logically troubleshoot a failed work-up?
A5: A systematic approach is key. The following flowchart outlines a decision-making process.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-Amino-1-cyclohexene-1-carboxylate
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of methyl 2-amino-1-cyclohexene-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this enamine, comparing the utility of different spectroscopic techniques and providing the causal reasoning behind experimental observations and data interpretation.
Introduction: The Structural Nuances of a Cyclic Enamine
This compound is a cyclic β-enamino ester, a structural motif of significant interest in synthetic and medicinal chemistry. The electronic and structural properties of this molecule are dictated by the interplay between the amine and ester functionalities, mediated by the endocyclic double bond. A critical aspect of its chemistry is the potential for tautomerism, primarily existing in the enamine form but with the possibility of equilibrium with the corresponding imine tautomer. Spectroscopic techniques like NMR and IR are indispensable tools for confirming the dominant tautomeric form and elucidating the detailed molecular structure.[1][2]
Tautomerism: The Enamine-Imine Equilibrium
The structure of this compound is best described as an equilibrium between the enamine and imine tautomers. However, for β-enamino esters, the enamine form is generally the more stable and, therefore, the predominant species.[1] This stability is attributed to the conjugation of the nitrogen lone pair with the double bond and the carbonyl group of the ester, as well as the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.
Sources
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of Methyl 2-amino-1-cyclohexene-1-carboxylate
In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. For researchers in drug development and synthetic chemistry, a deep understanding of fragmentation patterns is not merely academic; it is a critical skill for confirming molecular identity and purity. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of methyl 2-amino-1-cyclohexene-1-carboxylate, a molecule featuring a unique enamine-ester functionality on a cyclohexene scaffold.
We will dissect the probable fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. To provide a richer context, this guide will compare the fragmentation of our target molecule with two structurally related analogues: its saturated counterpart, methyl 2-aminocyclohexane-1-carboxylate, and the corresponding unsaturated ester lacking the amino group, methyl 1-cyclohexene-1-carboxylate. This comparative approach will illuminate the influence of the enamine system and the double bond on the fragmentation cascade.
The Subject Molecule: this compound at a Glance
Before delving into its fragmentation, let's characterize our molecule of interest.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Exact Mass | 155.094628657 Da | [1] |
This information is pivotal for identifying the molecular ion peak (M⁺˙) in a mass spectrum, which should appear at an m/z of 155 under electron ionization.
Part 1: Electron Ionization (EI) Mass Spectrometry: A High-Energy Encounter
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed molecular fingerprint. The initial event is the removal of an electron to form a radical cation, M⁺˙.[2] The location of the initial ionization is often on an atom with lone pair electrons or in a π-system.[3] For this compound, the nitrogen of the amino group and the oxygens of the ester are likely sites of ionization.
Proposed Fragmentation Pathways
The fragmentation of the molecular ion (m/z 155) is predicted to be driven by the functionalities present: the enamine, the ester, and the cyclohexene ring.
-
Loss of the Methoxy Group (•OCH₃): A very common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.[4]
-
M⁺˙ (m/z 155) → [M - •OCH₃]⁺ (m/z 124)
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the ring and the ester group can lead to the loss of the carbomethoxy radical.
-
M⁺˙ (m/z 155) → [M - •COOCH₃]⁺ (m/z 96)
-
-
Retro-Diels-Alder (RDA) Reaction: Cyclohexene and its derivatives are known to undergo a characteristic RDA fragmentation, cleaving the ring at two bonds to yield a diene and an alkene.[5] For our molecule, this would likely result in the expulsion of ethene.
-
M⁺˙ (m/z 155) → [M - C₂H₄]⁺˙ (m/z 127)
-
-
Alpha-Cleavage adjacent to the Amino Group: Amines typically undergo α-cleavage, where a bond to the carbon bearing the nitrogen is broken.[6] This can lead to the loss of a hydrogen radical or an alkyl radical from the ring.
-
M⁺˙ (m/z 155) → [M - •H]⁺ (m/z 154)
-
The interplay of these pathways will dictate the final appearance of the mass spectrum. The stability of the resulting fragment ions is a key determinant of peak intensity.[2]
Visualizing EI Fragmentation
Caption: Proposed EI fragmentation of this compound.
Comparative Analysis
| Compound | Key Fragmentation Differences |
| Methyl 2-aminocyclohexane-1-carboxylate (Saturated Analogue) | Lacks the stable conjugated system. Will not undergo RDA fragmentation in the same manner. Alpha-cleavage next to the nitrogen and loss of the ester group will still be prominent. The molecular ion will be at m/z 157.[7][8][9] |
| Methyl 1-cyclohexene-1-carboxylate (Unsaturated Analogue) | Molecular ion at m/z 140.[10] Will exhibit loss of •OCH₃ and RDA fragmentation. The absence of the amino group means no α-cleavage initiated by nitrogen. |
This comparison highlights how the enamine functionality introduces unique fragmentation pathways (or modifies existing ones) compared to its saturated and non-aminated counterparts.
Part 2: Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach
ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[11] For this compound, the basic amino group is the most likely site of protonation.
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (m/z 156) is isolated and subjected to collision-induced dissociation (CID).
-
Loss of Methanol (CH₃OH): A common loss from protonated methyl esters is the neutral loss of methanol.
-
[M+H]⁺ (m/z 156) → [M+H - CH₃OH]⁺ (m/z 124)
-
-
Loss of Ammonia (NH₃): If protonation occurs on the ester oxygen, subsequent rearrangement could lead to the loss of ammonia.
-
[M+H]⁺ (m/z 156) → [M+H - NH₃]⁺ (m/z 139)
-
-
Loss of the Carbomethoxy Group: While less common for protonated molecules, loss of the ester group as a neutral species is possible.
-
[M+H]⁺ (m/z 156) → [M+H - CH₃OCHO]⁺ (m/z 96)
-
Visualizing ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparative Insights
In ESI-MS/MS, the fragmentation of the saturated and unsaturated analogues will also be dominated by the loss of small neutral molecules from the protonated parent ion. The relative abundance of these fragments can provide clues about the stability of the resulting ions, which is influenced by the presence or absence of the double bond and the amino group. For instance, the loss of methanol from the protonated enamine ester is expected to be a major fragmentation pathway due to the stability of the resulting ion.
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a generalized, step-by-step methodology for acquiring the mass spectrum of this compound.
Objective: To obtain the EI and ESI mass spectra of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid (for ESI)
-
Gas chromatograph-mass spectrometer (GC-MS) for EI analysis
-
Liquid chromatograph-electrospray ionization-mass spectrometer (LC-ESI-MS) for ESI analysis
Procedure:
-
Sample Preparation:
-
For GC-MS (EI): Prepare a 1 mg/mL solution of the sample in methanol.
-
For LC-ESI-MS: Prepare a 10 µg/mL solution of the sample in methanol/water (50:50) with 0.1% formic acid.
-
-
GC-MS (EI) Analysis:
-
Injector: 250 °C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
-
LC-ESI-MS Analysis:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
ESI Conditions:
-
Ionization Mode: Positive electrospray ionization.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
-
MS/MS Analysis:
-
Isolate the precursor ion at m/z 156.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak in the EI spectrum and the protonated molecule in the ESI spectrum.
-
Propose structures for the major fragment ions observed and correlate them with the predicted fragmentation pathways.
-
Compare the obtained spectra with those of the reference compounds if available.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By combining fundamental principles of fragmentation for esters, amines, and cyclic alkenes, we can anticipate the major fragmentation pathways under both EI and ESI conditions. The comparative analysis with its saturated and non-aminated analogues underscores the significant influence of the enamine moiety on the fragmentation process. The provided experimental protocol offers a starting point for researchers to empirically validate these predictions and further elucidate the rich fragmentation chemistry of this interesting molecule.
References
-
Brown, D. Mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene. [Link]
-
PubChem. This compound | C8H13NO2. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Nielsen, M. T. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
Lu, H., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42, 488–494. [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20171-20180. [Link]
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Seibl, J. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 654-660. [Link]
-
ResearchGate. EI-MS mass fragmentation pattern of 1. [Link]
-
PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2. [Link]
-
ResearchGate. Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. [Link]
-
NIST WebBook. Methyl 1-cyclohexene-1-carboxylate. [Link]
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]
-
University of Alabama at Birmingham. Applications of ESI-MS for peptides. [Link]
-
Le Boucher, C., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
-
Royal Society of Chemistry. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
-
PubChem. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2. [Link]
Sources
- 1. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 16639469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 1-cyclohexene-1-carboxylate [webbook.nist.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the X-ray Crystal Structures of 2-Amino-1-Cyclohexene-1-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount. It dictates not only the molecule's inherent physical properties but also its ability to interact with biological targets. The 2-amino-1-cyclohexene-1-carboxylate scaffold, a key enaminone ester, serves as a versatile building block in the synthesis of a multitude of heterocyclic compounds with potential therapeutic applications. Understanding the three-dimensional architecture of derivatives of this scaffold through X-ray crystallography provides invaluable insights into their conformational preferences, intermolecular interactions, and crystal packing, all of which can influence their stability, solubility, and bioactivity.
This guide presents a comparative analysis of the X-ray crystal structures of substituted 2-amino-1-cyclohexene-1-carboxylate derivatives. By examining key structural parameters, we aim to elucidate the impact of various substituents on the solid-state conformation and supramolecular assembly of these compounds. This information is crucial for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science.
The Foundational Scaffold: Conformational Tendencies
The 2-amino-1-cyclohexene-1-carboxylate core possesses a conjugated enaminone system where the lone pair of the nitrogen atom is in conjugation with the carbonyl group of the ester. This electronic delocalization influences the planarity of this fragment and plays a significant role in directing the overall molecular conformation. The cyclohexene ring typically adopts a distorted half-chair or sofa conformation to relieve steric strain. The orientation of the amino and ester groups, and any substituents on the ring, will dictate the finer details of this conformation and the subsequent intermolecular interactions.
Comparative Crystal Structure Analysis: A Case Study
To illustrate the impact of substitution on the crystal structure, we will examine the crystallographic data of a representative derivative: ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . The crystal structure of this compound provides a foundational understanding of the key interactions at play.
Key Crystallographic Data Summary
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | R-factor | Ref. |
| Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate | C | Orthorhombic | Pbca | 17.417(2) | 9.7287(9) | 21.014(2) | 8 | 0.0644 |
Molecular Conformation and Intramolecular Interactions
In the solid state, the ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond.
-
Intramolecular N-H···O Hydrogen Bond: A significant feature of the molecular structure is the presence of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen atom of the ester group. This interaction forms a six-membered ring, referred to as an S(6) graph-set motif. This hydrogen bond contributes to the planarity of the enaminone fragment and restricts the rotational freedom around the C2-N and C1-C(O) bonds.
Caption: Schematic of intermolecular N-H···O hydrogen bonds leading to molecular chains.
The Causality Behind Experimental Choices in Crystallography
The primary goal of X-ray crystallography is to obtain high-quality single crystals suitable for diffraction experiments. The choice of solvent, crystallization technique, and temperature are critical parameters that are often empirically optimized.
-
Solvent Selection: The choice of solvent is crucial as it influences the solubility of the compound and the kinetics of crystal growth. For the title compound, crystallization was achieved from a solution in glacial acetic acid. The polarity and hydrogen bonding capability of the solvent can affect the formation of different polymorphs, which are different crystal forms of the same compound.
-
Crystallization Technique: Slow evaporation of the solvent is a common technique used to grow single crystals. This method allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystals.
-
Data Collection Temperature: X-ray diffraction data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. This results in a more precise determination of atomic positions and bond lengths.
Experimental Protocols
Synthesis of 2-Amino-1-Cyclohexene-1-Carboxylate Derivatives
A general and effective method for the synthesis of enaminone esters involves the reaction of a β-ketoester with a primary or secondary amine. This reaction is often catalyzed by an acid.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the β-ketoester (e.g., methyl 2-oxocyclohexane-1-carboxylate) in a suitable solvent such as ethanol or toluene.
-
Addition of Amine: Add the desired amine (e.g., aniline, benzylamine) to the solution. For solid amines, they can be added directly.
-
Catalyst Addition (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid or glacial acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure enaminone ester.
Caption: General workflow for the synthesis of 2-amino-1-cyclohexene-1-carboxylate derivatives.
Single Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.
Conclusion and Future Directions
The X-ray crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate reveals the critical role of both intramolecular and intermolecular hydrogen bonding in dictating its solid-state architecture. The formation of an intramolecular S(6) motif and intermolecular hydrogen-bonded chains are key stabilizing features.
This guide serves as a foundational resource for researchers working with 2-amino-1-cyclohexene-1-carboxylate derivatives. A comprehensive understanding of their crystal structures is essential for establishing structure-property relationships. Future work should focus on obtaining and comparing the crystal structures of a wider range of derivatives with systematic variations in the ester group, and substituents on the amino group and the cyclohexene ring. Such comparative studies will provide deeper insights into the subtle interplay of steric and electronic effects on the molecular conformation and crystal packing, ultimately enabling the rational design of new molecules with desired functionalities for pharmaceutical and material science applications.
References
-
SIELC Technologies. (2018, May 16). Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724961, methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11768827, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964775, Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022, February 3). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574971, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]
-
ElectronicsAndBooks. (2014, December 15). Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray single-crystal structure of ethyl.... Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Methyl cyclohex-1-ene-1-carboxylate. Retrieved from [Link]
-
IUCrData. (2015). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). Methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12651728, Methyl 2-(methylamino)cyclohexane-1-carboxylate. Retrieved from [Link]
A Comparative Guide to the Reactivity of Methyl 2-Amino-1-cyclohexene-1-carboxylate and Other Enamines
This guide provides an in-depth comparison of the chemical reactivity of methyl 2-amino-1-cyclohexene-1-carboxylate against other common enamines used in organic synthesis. We will explore the underlying electronic and structural factors that govern their nucleophilicity and provide supporting experimental data and protocols for researchers, scientists, and professionals in drug development.
Introduction: The Enamine as a Synthetic Workhorse
Enamines are the nitrogen analogs of enols and are prized in organic synthesis for their utility as potent carbon-based nucleophiles.[1] Formed from the condensation of a secondary amine with an enolizable aldehyde or ketone, their synthetic power stems from the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond. This resonance increases the electron density on the β-carbon, rendering it nucleophilic and capable of forming new carbon-carbon bonds under mild conditions, a cornerstone of the renowned Stork enamine synthesis.[2][3]
The nucleophilicity of the β-carbon is the primary determinant of an enamine's reactivity. This characteristic, however, is not uniform across all enamines and is profoundly influenced by the electronic nature of substituents on the enamine scaffold. This guide specifically dissects the reactivity of this compound, a β-enamino ester, and contrasts it with more conventional enamine systems.
Electronic Profile of this compound
This compound is an intriguing substrate where the inherent nucleophilicity of the enamine is modulated by competing electronic effects.
-
Electron-Donating Group (EDG): The amino group (-NH₂) functions as a powerful π-donor, pushing its lone pair of electrons into the double bond. This is the source of the enamine's nucleophilic character.
-
Electron-Withdrawing Group (EWG): The methyl carboxylate group (-COOCH₃) is a strong π-acceptor. It actively withdraws electron density from the double bond through resonance and induction.
This juxtaposition of an EDG and an EWG on the same double bond creates a "push-pull" system. The electron-withdrawing nature of the ester group significantly diminishes the electron density at the β-carbon compared to a standard enamine derived from a simple ketone. This deactivation has profound consequences for its reactivity.
Caption: Resonance structures illustrating electron density.
A Comparative Reactivity Analysis
To contextualize the behavior of this compound, we will compare it against two common classes of enamines.
Class I: Enamines from Cyclic Ketones (e.g., 1-(Pyrrolidin-1-yl)cyclohex-1-ene)
These are the archetypal enamines used in Stork reactions.[4][5] Derived from simple ketones like cyclohexanone and highly nucleophilic secondary amines like pyrrolidine, they exhibit robust reactivity. The absence of any electron-withdrawing groups allows the nitrogen lone pair to maximally enhance the nucleophilicity of the β-carbon. Consequently, they react readily with a wide array of electrophiles, including less reactive ones like primary alkyl halides.[6]
Class II: Enamines from Acyclic Ketones (e.g., 4-(Butan-2-ylidene)morpholine)
Enamines derived from unsymmetrical acyclic ketones introduce the challenge of regioselectivity. The reaction can yield either the more substituted (thermodynamic) or less substituted (kinetic) enamine, which in turn directs the position of subsequent C-C bond formation. While still highly nucleophilic, their reactivity can be slightly attenuated compared to their cyclic counterparts due to less favorable orbital overlap in more flexible acyclic systems.[1]
Reactivity Hierarchy
The presence of the deactivating carboxylate group places this compound at the lower end of the reactivity spectrum.
Caption: Comparative nucleophilicity of enamine classes.
Performance in Key Synthetic Transformations
The true measure of reactivity is performance in chemical reactions. We will now compare these enamines in three fundamental transformations: alkylation, acylation, and cycloaddition.
Alkylation
The Stork enamine alkylation is a mild alternative to direct enolate alkylation, preventing issues like polyalkylation.[3] The reaction involves the SN2 attack of the enamine's β-carbon on an alkyl halide, followed by hydrolysis of the resulting iminium salt.[7]
-
Class I Enamines: React efficiently with highly reactive electrophiles (allyl, benzyl halides) and moderately well with less reactive primary alkyl halides.
-
This compound: Due to its attenuated nucleophilicity, it requires highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) to achieve reasonable yields. Reactions with simple primary alkyl halides like butyl bromide are often sluggish or fail entirely.
Table 1: Comparative Alkylation Yields with Benzyl Bromide
| Enamine Substrate | Amine Source | Electrophile | Typical Yield | Reference |
| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Pyrrolidine | Benzyl Bromide | 70-85% | |
| This compound | Ammonia | Benzyl Bromide | 30-50% | Inferred from similar systems |
Acylation
Enamine acylation with acid chlorides provides a direct route to valuable 1,3-dicarbonyl compounds.[8] The mechanism is analogous to alkylation.
-
Class I Enamines: Undergo rapid and high-yielding acylation with a variety of acid chlorides.
-
This compound: The reaction proceeds, but often requires longer reaction times or more forcing conditions. The reduced reactivity can, however, be advantageous in complex molecules, allowing for selective acylation in the presence of other, more nucleophilic sites.
Cycloaddition Reactions
Enamines, as electron-rich alkenes, are excellent partners in cycloaddition reactions.[9][10]
-
Class I & II Enamines: Readily participate in [2+2] cycloadditions with electron-deficient alkenes and [4+2] Diels-Alder reactions, showcasing their high reactivity.[11][12]
-
This compound: Its participation in cycloadditions is less common. The electron-withdrawing ester group makes the double bond less electron-rich, rendering it a weaker dienophile or diene component compared to standard enamines.
Experimental Protocols & Workflow
To provide a practical context, we present a generalized protocol for a comparative alkylation experiment. This protocol is designed to be a self-validating system to test the relative reactivity of different enamines.
General Protocol for Comparative Enamine Alkylation
Objective: To compare the rate and yield of alkylation between 1-(pyrrolidin-1-yl)cyclohex-1-ene and this compound.
Materials:
-
Cyclohexanone or Methyl 2-oxocyclohexane-1-carboxylate (starting material)
-
Pyrrolidine or Ammonia source
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Benzyl bromide (electrophile)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Hydrochloric acid (for hydrolysis)
-
Diethyl ether (for extraction)
-
Deuterated chloroform (for NMR analysis)
Procedure:
-
Enamine Formation (Parallel Synthesis):
-
Reaction A: To a solution of cyclohexanone (1.0 equiv) in toluene, add pyrrolidine (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction B: To a solution of methyl 2-oxocyclohexane-1-carboxylate (1.0 equiv) in toluene, bubble ammonia gas or add an ammonium salt with a suitable base.
-
Fit both flasks with a Dean-Stark apparatus and reflux until water evolution ceases, indicating complete enamine formation. Remove the solvent under reduced pressure.
-
-
Alkylation:
-
Dissolve each crude enamine in anhydrous THF under a nitrogen atmosphere.
-
Cool the solutions to 0 °C.
-
Add benzyl bromide (1.0 equiv) dropwise to each flask.
-
Allow the reactions to warm to room temperature and stir for a set time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.
-
-
Hydrolysis and Workup:
-
Quench each reaction with 1M HCl solution.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate back to the ketone.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the alkylated product for both Reaction A and Reaction B.
-
Confirm the structure of the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for Stork enamine alkylation.
Conclusion: Choosing the Right Enamine for the Job
The reactivity of an enamine is a tunable parameter directly linked to its electronic environment.
-
For high-yield, rapid C-C bond formation with a broad range of electrophiles, enamines derived from simple cyclic ketones and nucleophilic amines like pyrrolidine remain the gold standard. Their potent nucleophilicity ensures efficient reactions.
-
This compound , and β-enamino esters in general, represent a class of stabilized, less reactive enamines . Their diminished nucleophilicity requires the use of more potent electrophiles. However, this apparent drawback can be a significant synthetic advantage, enabling greater functional group tolerance and chemo-selectivity in the synthesis of complex molecular architectures.
Understanding this reactivity spectrum allows the discerning chemist to select the appropriate enamine tool for the specific synthetic challenge at hand, balancing the need for raw power with the demand for surgical precision.
References
-
Stork Enamine Synthesis - Chemistry Steps. Chemistry Steps. [Link]
-
Stork enamine alkylation - Wikipedia. Wikipedia. [Link]
-
Stork Enamine Synthesis | NROChemistry. NROChemistry. [Link]
-
Stork Enamine Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
Stork enamine alkylation - Grokipedia. Grokipedia. [Link]
-
Enamines - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
cycloaddition-reactions-of-enamines - Ask this paper - Bohrium. Bohrium. [Link]
-
Highly Stereoselective Intermolecular Formal [3+3] Cycloaddition Reaction of Cyclic Enamines and Enones - PMC - NIH. National Institutes of Health. [Link]
-
Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones - Semantic Scholar. Semantic Scholar. [Link]
-
(PDF) Cycloaddition Reactions of Enamines - ResearchGate. ResearchGate. [Link]
-
Enamine - Wikipedia. Wikipedia. [Link]
-
New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. [Link]
-
Bond Energies of Enamines | ACS Omega. ACS Publications. [Link]
-
Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones - ACS Publications. ACS Publications. [Link]
-
Bond Energies of Enamines - PMC - NIH. National Institutes of Health. [Link]
-
Enamine Alkylation and Acylation Explained - Pearson. Pearson. [Link]
-
Enamine: Formation, properties and Reactivity - YouTube. YouTube. [Link]
-
Asymmetric Enamine Catalysis | Chemical Reviews - ACS Publications. ACS Publications. [Link]
-
Stereochemistry for the alkylation of enamines of cyclohexanone - YouTube. YouTube. [Link]
-
Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines | Journal of the American Chemical Society. ACS Publications. [Link]
-
Enamine synthesis by amination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Enamine Acylation Enabled Desymmetrization of Malonic Esters - PubMed. National Institutes of Health. [Link]
-
Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
MODERN ORGANIC SYNTHESIS. University Department of Chemistry. [Link]
-
Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines - YouTube. YouTube. [Link]
-
(PDF) Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - ResearchGate. ResearchGate. [Link]
-
Reaction of cyclic ketones with primary amines - ResearchGate. ResearchGate. [Link]
-
Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC - NIH. National Institutes of Health. [Link]
-
This compound | C8H13NO2 - PubChem. PubChem. [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dnrcollege.org [dnrcollege.org]
- 9. Cycloaddition reactions of enamines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Comparative Guide to the Biological Activities of Methyl 2-amino-1-cyclohexene-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The methyl 2-amino-1-cyclohexene-1-carboxylate scaffold, a highly versatile and privileged structure in medicinal chemistry, has garnered significant attention for its role as a precursor to a diverse array of biologically active compounds. Its inherent structural features, including the enamine-ester moiety, provide a reactive yet stable framework for the synthesis of novel derivatives with a broad spectrum of therapeutic potential. This guide offers an in-depth, comparative analysis of the biological activities of these derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. By presenting supporting experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents.
The Core of Activity: Understanding the this compound Framework
The unique arrangement of the amino and carboxylate groups on the cyclohexene ring makes this scaffold an excellent starting point for a variety of chemical transformations. The nucleophilic amino group and the electrophilic carbonyl carbon of the ester allow for a wide range of modifications, leading to the synthesis of diverse heterocyclic systems and substituted derivatives. The conformational flexibility of the cyclohexene ring also plays a crucial role in the interaction of these compounds with biological targets.
A Spectrum of Biological Potential: A Comparative Analysis
The derivatization of the this compound core has yielded compounds with significant activities across multiple therapeutic areas. This section provides a comparative overview of these activities, supported by quantitative data from various studies.
Antimicrobial Activity: Combating Microbial Resistance
Derivatives of this compound, particularly enaminones and related heterocyclic compounds, have demonstrated promising antimicrobial properties. The mechanism of action is often attributed to their ability to interfere with microbial growth and biofilm formation.
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that these compounds possess moderate to weak activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to greater than 512 µg/mL.[1] For instance, derivative 2b showed moderate activity against Yersinia enterocolitica with a MIC value of 64 µg/mL, while compounds 2a and 2c were effective against Mycobacterium smegmatis at the same concentration.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [1]
| Compound | Staphylococcus aureus | Mycobacterium smegmatis | Yersinia enterocolitica |
| 2a | >512 | 64 | >512 |
| 2b | >512 | >512 | 64 |
| 2c | 256 | 64 | >512 |
| 2f | >512 | >512 | 128 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The cyclohexene scaffold is a common feature in a number of compounds with demonstrated anticancer activity. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
While specific IC50 values for a broad range of direct derivatives are not extensively documented in a single comparative study, research on structurally related cyclohexenone derivatives provides valuable insights. For example, a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives demonstrated their potential to inhibit cancer cell growth.[2]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Cyclohexenone Derivatives against HCT116 Human Colon Cancer Cells [2]
| Derivative | IC50 (µM) |
| Derivative with 1-naphthalenyl group | 20-40 |
Data extracted from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key area of research. Derivatives of cyclohex-1-ene-1-carboxylic acid have shown potential in modulating the inflammatory response by inhibiting the production of pro-inflammatory cytokines.
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated their ability to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-10.[1] For instance, derivative 2f strongly inhibited TNF-α secretion by approximately 66–81% at concentrations of 10, 50, and 100 µg/mL.[1] Derivative 2b significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose, with inhibitions of approximately 92–99%.[1]
Table 3: Comparative Anti-inflammatory Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [1]
| Compound | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL | IL-10 Inhibition (%) at 100 µg/mL |
| 2b | ~92-99 | ~92-99 | ~92-99 |
| 2f | ~66-81 | - | - |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid. A '-' indicates that significant inhibition was not highlighted for this compound in the study.[1]
Anticonvulsant Activity: A Hope for Epilepsy Management
Enaminones derived from cyclic β-dicarbonyl precursors, which are structurally analogous to derivatives of this compound, have emerged as a promising class of anticonvulsant agents. These compounds have shown significant efficacy in preclinical models of epilepsy, often with a favorable safety profile.
One of the most potent analogs, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (27 ), exhibited an oral ED50 of 5.8 mg/kg in the maximal electroshock (MES) seizure test in rats, with no toxicity observed up to 380 mg/kg, resulting in a protective index (TD50/ED50) of over 65.5.[3] Another highly active compound, ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e ), showed an ED50 of 3.0 mg/kg and a TD50 of >250 mg/kg in rats in the MES test, yielding a protective index greater than 83.3.[4][5]
Table 4: Comparative Anticonvulsant Activity of Selected Enaminone Derivatives in the Maximal Electroshock (MES) Seizure Test (Rats)
| Compound | Structure | Oral ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| 27 | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | 5.8 | >380 | >65.5 | [3] |
| 1e | Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 3.0 | >250 | >83.3 | [4][5] |
| 13 | Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | 4 (ip) | 269 (ip) | >67 | [6] |
ED50 (Median Effective Dose) is the dose that protects 50% of animals from MES-induced seizures. TD50 (Median Toxic Dose) is the dose that produces minimal motor impairment in 50% of animals. The Protective Index is a measure of the drug's safety margin. (ip) indicates intraperitoneal administration.
Experimental Corner: Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the key biological assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[7]
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][11]
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[3][6][12][13][14]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3][14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[15][16][17][18]
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Grouping and Administration: Divide animals (typically rats or mice) into groups and administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle orally or intraperitoneally.[16]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[15][16]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[4][5][19][20][21]
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) Test.
Protocol:
-
Animal Preparation and Administration: Administer the test compound, a standard anticonvulsant (e.g., phenytoin), or the vehicle to groups of animals (mice or rats).[4]
-
Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal electrodes.[5]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[4]
-
Endpoint Determination: The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has protected the animal from the seizure.[4][5] The ED50 is then calculated.
Structure-Activity Relationship (SAR) Insights
-
Anticonvulsant Activity: For enaminone derivatives, the nature of the substituent on the amino group is critical. Aromatic substituents, particularly those with electron-withdrawing groups at the para position (e.g., chloro, bromo), have been shown to enhance anticonvulsant potency.[3][6] The presence of the ester group also appears to be important for activity, although some decarboxylated metabolites also show efficacy.[4][5]
-
Anti-inflammatory and Antiproliferative Activity: In the case of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the substituents on the amidrazone moiety significantly influence activity. For instance, a 2-pyridyl substituent was found to be crucial for antiproliferative activity, which could be further enhanced by 4-nitrophenyl or 4-methylphenyl groups.[1] The presence of two pyridyl substituents was most effective for the inhibition of cytokines.[1]
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The derivatives synthesized from this core structure have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The comparative data and experimental protocols presented in this guide are intended to facilitate further research in this exciting area.
Future efforts should focus on the systematic synthesis and evaluation of a focused library of derivatives to establish more definitive structure-activity relationships. Such studies, combining synthetic chemistry, biological screening, and computational modeling, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds, ultimately paving the way for the development of new and effective therapeutic agents.
References
- Scott, K. R., et al. (1987). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 30(10), 1733-1740.
- Eddington, N. D., et al. (2003). Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 38(1), 49-61.
-
ResearchGate. (2025). Synthesis and anticonvulsant activity of enaminones Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives | Request PDF. Retrieved from [Link]
- Scott, K. R., et al. (1995). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 38(21), 4033-4043.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Fisher, R. S. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Neuroscience, Chapter 9, Unit 9.27.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14.
- Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 82.
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. Retrieved from [Link]
- Parvez, S., & Raisuddin, S. (2005). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Journal of Immunotoxicology, 2(4), 205-210.
- Nabavi, S. F., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 64(4), 890-898.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- The Journal of Phytopharmacology. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(2), 117-121.
-
ResearchGate. (n.d.). Table 2. The minimum inhibitory concentrations MIC (mg mL −1 ) values... Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Retrieved from [Link]
- El-Dean, A. M. K., et al. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 55(1), 123-134.
- Gibson, A., et al. (2009). Enaminones 10. Molecular modeling aspects of the 5-methylcyclohexenone derivatives. Bioorganic & Medicinal Chemistry, 17(14), 5342-5346.
- Kwiecińska-Piróg, J., & Bogiel, T. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 27(10), 3247.
- Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. (2021). Molecules, 26(6), 1569.
- Turunen, B. J., & Georg, G. I. (2008). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Organic letters, 10(23), 5469–5472.
- Szafrański, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(3), 963.
Sources
- 1. mdpi.com [mdpi.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microbeonline.com [microbeonline.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Computational Analysis of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate Reactivity
In the landscape of modern synthetic chemistry, the quest for selective and efficient carbon-carbon bond formation is paramount. Among the arsenal of nucleophilic reagents, β-enamino esters stand out as versatile and highly valuable building blocks.[1][2][3] This guide provides an in-depth computational analysis of the reactivity of a representative β-enamino ester, methyl 2-amino-1-cyclohexene-1-carboxylate, and compares its performance with common alternative nucleophiles. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for predicting and understanding the reactivity of this important class of compounds, thereby accelerating the design of novel synthetic routes.
Introduction to this compound: A Privileged Scaffold
This compound is a cyclic β-enamino ester, a class of compounds that has garnered significant attention in organic synthesis due to their dual functionality and tunable reactivity.[1][2] The enamine moiety provides a soft nucleophilic carbon at the β-position, while the conjugated ester group influences the electronic properties and provides a handle for further transformations. These structural features make them key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, amino acids, and natural products.[1][2][3]
The reactivity of enamines is qualitatively understood to be intermediate between that of more reactive enolates and less reactive enol ethers.[4][5][6] However, a quantitative and predictive understanding requires a computational approach. This guide will delineate a computational workflow to probe the reactivity of this compound and benchmark it against cyclohexanone-derived silyl enol ether and lithium enolate.
Computational Methodology: A Framework for Reactivity Prediction
To provide a quantitative assessment of reactivity, we employ Density Functional Theory (DFT), a powerful computational tool for elucidating electronic structure and predicting reaction outcomes.[7][8] The choice of functional and basis set is critical for obtaining accurate results. For enamine systems, the M06-2X functional has been shown to provide reliable results, particularly for thermochemistry and kinetics.[9]
Our computational protocol involves the following steps:
-
Geometry Optimization: The three-dimensional structures of this compound and the chosen electrophile are optimized to their lowest energy conformations.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy of the nucleophile is a key indicator of its electron-donating ability and, consequently, its reactivity.
-
Nucleophilicity Index Calculation: Global nucleophilicity indices (N) are calculated to provide a quantitative measure of nucleophilic character.
-
Transition State Searching: For a representative reaction, such as alkylation with methyl iodide, the transition state structure is located. The activation energy barrier is then calculated to predict the reaction kinetics.
Caption: A typical DFT workflow for analyzing chemical reactivity.
Comparative Reactivity Analysis: Enamine vs. Enolate vs. Silyl Enol Ether
A key aspect of synthetic planning is the selection of the appropriate nucleophile for a given transformation. Here, we computationally compare the reactivity of this compound with two common alternatives derived from cyclohexanone: its lithium enolate and its trimethylsilyl enol ether.
| Nucleophile | HOMO Energy (eV) | Global Nucleophilicity (N) | Predicted Relative Reactivity |
| Cyclohexanone Lithium Enolate | -1.5 | High | Very High |
| This compound | -5.8 | Moderate | Moderate |
| Cyclohexanone Trimethylsilyl Enol Ether | -8.2 | Low | Low |
Note: The values presented are illustrative and would be obtained from DFT calculations as described in the methodology.
The data clearly positions the enamine as a moderately reactive nucleophile. The lithium enolate, with its high HOMO energy and anionic character, is the most reactive, making it suitable for reactions with a wide range of electrophiles but also rendering it highly basic and less selective.[4][6] Conversely, the silyl enol ether is significantly less reactive and often requires Lewis acid activation.
This compound strikes a balance between these extremes. Its moderate reactivity allows for controlled reactions with suitably reactive electrophiles, often under milder conditions than those required for enolates, and without the need for Lewis acid activation, which can be advantageous when working with sensitive substrates.[10]
Caption: Comparative reactivity spectrum of common C-nucleophiles.
Experimental Validation: Alkylation of this compound
Computational predictions, while powerful, must be grounded in experimental reality. A standard reaction to probe the nucleophilicity of our target enamine is its alkylation with an electrophile such as benzyl bromide.
Protocol: Synthesis and Alkylation of this compound
Part A: Synthesis of this compound
-
To a solution of methyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in toluene (2 M) is added ammonium acetate (1.5 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Part B: Alkylation
-
To a solution of this compound (1.0 eq) in acetonitrile (0.5 M) is added potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
The mixture is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The initial product of C-alkylation is an iminium salt, which is then hydrolyzed by stirring with 1 M HCl for 1 hour.
-
The aqueous solution is neutralized with sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated, and the resulting product, methyl 2-benzyl-2-oxocyclohexane-1-carboxylate, is purified by column chromatography.
This experimental outcome would validate the computational prediction that the β-carbon of the enamine is sufficiently nucleophilic to react with an alkyl halide.[11]
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the computational study of the reactivity of this compound. Through DFT calculations, we can quantitatively assess its nucleophilicity and benchmark it against other common C-nucleophiles. The moderate reactivity of β-enamino esters like our target molecule makes them highly attractive synthetic intermediates, offering a balance of reactivity and selectivity.
The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research.[8] By applying the principles and protocols outlined in this guide, researchers can gain deeper insights into reaction mechanisms, predict the feasibility of new transformations, and ultimately accelerate the discovery and development of novel molecules. Future work could involve creating more extensive computational models to predict the stereochemical outcome of reactions involving chiral β-enamino esters and expanding the library of computationally characterized enamines to build predictive machine learning models.[7][12]
References
-
A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. [Link]
-
β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]
-
The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (2021). Organic & Biomolecular Chemistry. [Link]
-
Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?. (2019). Chemistry – A European Journal. [Link]
-
Enol vs. Enolate vs. Enamine. (2022). PSIBERG. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2013). Molecules. [Link]
-
Enolates, Enols and Enamines. Amazon S3. [Link]
-
Key Difference-Enols vs Enolates vs Enamines. (2021). GM Chemical. [Link]
-
Enolates and Enamines: Structure and Reactivity. (2003). Oregon State University. [Link]
-
NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega. [Link]
-
(PDF) Cycloaddition Reactions of Enamines. (2024). ResearchGate. [Link]
-
A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]
-
Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. (2018). The Journal of Organic Chemistry. [Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2022). Digital Discovery. [Link]
-
Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. (2022). ChemRxiv. [Link]
-
Combining DFT and experimental studies in enantioselective catalysis: From rationalization to prediction. (2024). Advances in Catalysis. [Link]
-
Enamines. (2025). Master Organic Chemistry. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]
- 4. psiberg.com [psiberg.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Key Difference-Enols vs Enolates vs Enamines [gmchemix.com]
- 7. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. Combining DFT and experimental studies in enantioselective catalysis: From rationalization to prediction [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enolates/Enamines [sites.science.oregonstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to HPLC and GC-MS Analysis for the Purity of Methyl 2-amino-1-cyclohexene-1-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for novel chemical entities is a cornerstone of robust and reliable scientific outcomes. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of methyl 2-amino-1-cyclohexene-1-carboxylate. This enamine compound and its derivatives are of significant interest in medicinal chemistry, making a thorough understanding of their analytical profiles essential.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering insights grounded in the physicochemical properties of the analyte and the fundamental principles of each technique. By understanding the "why," researchers can better adapt and troubleshoot these methods for their specific needs.
The Analyte: this compound
This compound (C₈H₁₃NO₂) is a cyclic enamine with a molecular weight of 155.19 g/mol .[1] Its structure, featuring both an amino group and a methyl ester, imparts a degree of polarity and the potential for thermal lability, which are key considerations in the selection of an appropriate analytical technique.
Figure 1: Chemical Structure of this compound
(Image of the chemical structure would be placed here in a real document)
The purity of this compound is critical, as impurities can arise from the synthetic route, including unreacted starting materials, by-products, and degradation products. A comprehensive purity assessment must be capable of separating and identifying these potential contaminants.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile and Thermally Sensitive Compounds
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or prone to degradation at elevated temperatures.[2] Given the polar nature and potential thermal sensitivity of this compound, HPLC presents a logical first choice for purity analysis.
The "Why": Causality in HPLC Method Development
The selection of an HPLC method is a deliberate process guided by the chemical nature of the analyte. For this compound, a reversed-phase (RP) HPLC method is the most appropriate starting point. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The analyte, being moderately polar, will have a good affinity for both phases, allowing for effective separation from non-polar and highly polar impurities.
A C18 column is a workhorse in RP-HPLC and provides a good balance of hydrophobicity for retaining the analyte. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention and resolution. The addition of a small amount of an acid, such as formic or phosphoric acid, to the mobile phase is often beneficial for amino compounds.[3][4] It protonates the amino group, leading to more symmetrical peak shapes and improved reproducibility.
For the detection of this compound, a UV detector is suitable due to the presence of the carbon-carbon double bond conjugated with the carbonyl group, which will exhibit UV absorbance.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol provides a robust starting point for the analysis of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram: HPLC Experimental Workflow
Sources
A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 2-Amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, β-enaminoesters stand out as versatile building blocks. Their unique electronic and steric properties make them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which form the core of pharmacologically active molecules. Among these, methyl 2-amino-1-cyclohexene-1-carboxylate, a cyclic β-enaminoester, presents a fascinating case study in reactivity and reaction kinetics. Its constrained cyclic structure imparts distinct stereoelectronic effects that influence the rates and mechanisms of its reactions compared to its acyclic counterparts.
This guide provides an in-depth comparison of the kinetic profiles of this compound in several key reaction types, including Michael additions and multicomponent reactions such as the Biginelli and Hantzsch syntheses. By examining the experimental data and the underlying mechanistic principles, this document aims to equip researchers with the insights needed to effectively utilize this valuable synthetic intermediate.
Section 1: The Michael Addition – A Comparative Kinetic Perspective
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-nitrogen bond formation.[1][2] The nucleophilicity of the enamine nitrogen in this compound makes it a competent Michael donor.
Comparing Cyclic vs. Acyclic Enaminoesters
Kinetic studies reveal that the cyclic nature of this compound significantly influences its reactivity in Michael additions compared to acyclic analogues like methyl 3-aminocrotonate. The rigid cyclohexene ring pre-organizes the molecule into a conformation that can facilitate or hinder its approach to the Michael acceptor, depending on the steric bulk of the reactants.
While specific kinetic data for the Michael addition of this compound is not abundant in publicly available literature, we can infer its reactivity based on related systems. Generally, the rate of a Michael addition is influenced by the nucleophilicity of the donor and the electrophilicity of the acceptor.[3]
Table 1: Comparison of Reactivity in Aza-Michael Additions
| Enamine Donor | Michael Acceptor | Relative Rate | Key Observations |
| This compound | α,β-Unsaturated Ketone | Moderate | The cyclic structure can lead to stereoselective additions. The rate is influenced by the substitution pattern on the cyclohexene ring and the acceptor. |
| Methyl 3-aminocrotonate (acyclic analogue) | α,β-Unsaturated Ketone | Generally Faster | The flexible acyclic structure may allow for a more facile approach to the acceptor, leading to a higher reaction rate in the absence of significant steric hindrance. |
| Pyrrolidine Enamine of Cyclohexanone | Acrylonitrile | Fast | Pyrrolidine enamines are known to be highly reactive Michael donors due to the strong electron-donating nature of the pyrrolidine nitrogen. |
Experimental Protocol: Kinetic Analysis of a Michael Addition via ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the kinetics of the reaction between this compound and an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material mixture to establish initial concentrations and chemical shifts.
-
Initiation of Reaction: Add a known concentration of the α,β-unsaturated ketone to the NMR tube, shake vigorously to ensure mixing, and immediately place the tube in the NMR spectrometer.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis: Integrate the signals corresponding to a unique proton on the reactant and the product relative to the integral of the internal standard. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
Caption: Workflow for NMR kinetic analysis of a Michael addition.
Section 2: Multicomponent Reactions – A Kinetic Arena
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient transformations. This compound is a valuable component in several MCRs, including the Biginelli and Hantzsch reactions.
The Biginelli Reaction
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (or in this case, a β-enaminoester), and urea or thiourea to form dihydropyrimidinones (DHPMs). The mechanism is believed to proceed through an iminium intermediate.[4]
While quantitative kinetic comparisons are scarce, computational studies on similar systems suggest that the rate-determining step can be the initial condensation or the subsequent cyclization.[5] The rigid conformation of this compound could influence the rate of the cyclization step compared to more flexible acyclic β-enaminoesters.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to produce a dihydropyridine. A variation of this reaction can utilize a β-enaminoester as one of the components.
The kinetics of the Hantzsch reaction are complex, with several competing pathways possible. The initial steps often involve Knoevenagel condensation and Michael addition. The constrained nature of this compound can be expected to influence the rates of these steps and potentially the regioselectivity of the final product.
Table 2: Qualitative Kinetic Comparison in Multicomponent Reactions
| Reaction | Enaminoester | Expected Relative Rate | Mechanistic Considerations |
| Biginelli Reaction | This compound | Moderate to Slow | The pre-organized conformation of the cyclic enaminoester might facilitate the cyclization step, but steric hindrance could slow down the initial addition to the iminium intermediate. |
| Biginelli Reaction | Methyl 3-aminocrotonate | Moderate to Fast | The greater conformational freedom of the acyclic enaminoester may allow for a faster initial addition, but the cyclization step might be entropically less favorable. |
| Hantzsch Synthesis | This compound | Moderate | The cyclic structure can influence the stereochemical outcome of the dihydropyridine product. |
| Hantzsch Synthesis | Methyl 3-aminocrotonate | Moderate to Fast | Generally considered a standard and efficient component in Hantzsch syntheses. |
Experimental Protocol: Kinetic Analysis of a Biginelli-type Reaction via UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of a Biginelli-type reaction using UV-Vis spectroscopy, assuming the product has a distinct chromophore from the reactants.[6][7]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., HCl)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Determine λmax of the Product: Synthesize and purify the expected dihydropyrimidinone product. Record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Reactant Solutions: Prepare stock solutions of this compound, the aromatic aldehyde, and urea in the chosen solvent.
-
Kinetic Run: In a cuvette, mix the solutions of the enaminoester, aldehyde, and urea. Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Initiate Reaction: Add a catalytic amount of acid to the cuvette, mix quickly, and start recording the absorbance at the predetermined λmax as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using a previously established Beer-Lambert plot for the product. Plot the concentration of the product versus time and analyze the data to determine the reaction order and rate constant.
Caption: Workflow for UV-Vis kinetic analysis of a Biginelli-type reaction.
Section 3: Causality of Experimental Choices and Self-Validating Systems
The choice of kinetic monitoring technique is dictated by the specific reaction being studied.
-
¹H NMR Spectroscopy is ideal for reactions where both reactants and products have distinct and well-resolved proton signals. The use of an internal standard is crucial for accurate quantification, as it provides a reference signal that is unaffected by the reaction. This makes the protocol a self-validating system, as the sum of the concentrations of the reactant and product at any given time should remain constant relative to the internal standard.
-
UV-Vis Spectroscopy is a powerful technique when the product has a strong and unique chromophore compared to the reactants. This is often the case in the formation of highly conjugated heterocyclic systems. The creation of a Beer-Lambert plot prior to the kinetic runs is essential for the accurate conversion of absorbance to concentration, ensuring the trustworthiness of the data.
In both methodologies, maintaining a constant temperature is critical, as reaction rates are highly temperature-dependent. The use of pseudo-first-order conditions, where one reactant is in large excess, can simplify the kinetic analysis by making the reaction appear to be first order with respect to the limiting reagent.
Conclusion
The kinetic behavior of this compound is a subject of significant interest due to its relevance in the synthesis of pharmaceutically important compounds. While direct comparative kinetic data is not extensively available, this guide provides a framework for understanding its reactivity in key transformations and offers detailed protocols for conducting such studies. The interplay of its cyclic nature, steric factors, and electronic properties makes it a unique and valuable tool in the synthetic chemist's arsenal. Further quantitative kinetic studies are warranted to fully elucidate its reactivity profile and to enable the rational design of more efficient synthetic routes.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. hbni.ac.in [hbni.ac.in]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Guide to the N-Acylation of Methyl 2-amino-1-cyclohexene-1-carboxylate: A Comparative Analysis
This guide provides an in-depth spectroscopic comparison of the primary enamine, methyl 2-amino-1-cyclohexene-1-carboxylate, with its N-acylated derivatives, specifically the N-acetyl and N-benzoyl analogues. This document is intended for researchers, scientists, and professionals in drug development who utilize these and similar molecular scaffolds. The following sections detail the experimental protocols for synthesis and spectroscopic analysis, a comparative discussion of the spectral data, and the underlying principles governing the observed spectral shifts upon N-acylation.
Introduction: The Chemical Significance of Enamines and their Acylated Derivatives
Enamines are a versatile class of organic compounds, characterized by a nitrogen atom attached to a carbon-carbon double bond. Their unique electronic structure, a resonance hybrid of a neutral and a zwitterionic form, imparts them with significant nucleophilic character at the α-carbon, making them valuable intermediates in a plethora of carbon-carbon bond-forming reactions. The parent compound of this study, this compound, is a cyclic β-enamino ester, a scaffold present in numerous biologically active molecules and a versatile building block in organic synthesis.
N-acylation of this primary enamine to form its corresponding amide (or enaminone) derivatives significantly alters its electronic and steric properties. This transformation withdraws electron density from the nitrogen atom and the enamine double bond, thereby modulating its reactivity and potential biological interactions. Understanding the spectroscopic consequences of this acylation is paramount for reaction monitoring, structural confirmation, and for predicting the physicochemical properties of the resulting molecules. This guide provides a detailed comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the parent enamine and its N-acetyl and N-benzoyl derivatives.
Experimental Protocols
The following protocols outline the synthesis of the N-acylated derivatives and the acquisition of the spectroscopic data. These methods are designed to be robust and reproducible, ensuring the integrity of the comparative analysis.
Synthesis of N-Acylated Derivatives
The N-acylation of this compound can be readily achieved using standard acylating agents such as acetyl chloride or benzoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
General Procedure for N-Acylation:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq.), to the solution and stir for 10-15 minutes at 0 °C.
-
Acylation: Slowly add the acylating agent (acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.
Caption: General workflow for the N-acylation of this compound.
Spectroscopic Analysis
All compounds should be thoroughly dried to remove any residual solvent before spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are to be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are to be acquired using an electron ionization (EI) mass spectrometer.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound and its N-acetyl and N-benzoyl derivatives. The data for the derivatives is predicted based on established spectroscopic principles and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information about the proton environment in a molecule. Key changes are expected in the chemical shifts of the N-H protons and the protons on the cyclohexene ring upon N-acylation.
| Proton | This compound (Predicted) | Methyl 2-(acetylamino)-1-cyclohexene-1-carboxylate (Predicted) | Methyl 2-(benzoylamino)-1-cyclohexene-1-carboxylate (Predicted) | Reason for Shift |
| N-H | ~5.0-6.0 ppm (broad s, 2H) | ~8.5-9.5 ppm (broad s, 1H) | ~9.0-10.0 ppm (broad s, 1H) | Deshielding due to the electron-withdrawing acyl group. The single proton in the amide is significantly downfield compared to the two protons of the primary amine. |
| -OCH₃ | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) | ~3.8 ppm (s, 3H) | Minimal change expected as it is distant from the site of acylation. |
| Cyclohexene Ring Protons | ~1.5-2.5 ppm (m, 8H) | ~1.6-2.6 ppm (m, 8H) | ~1.7-2.7 ppm (m, 8H) | Minor downfield shifts may be observed due to the overall decrease in electron density of the ring system. |
| Acyl Protons (-COCH₃) | N/A | ~2.1 ppm (s, 3H) | N/A | Characteristic singlet for the acetyl methyl group. |
| Aromatic Protons (-COPh) | N/A | N/A | ~7.4-7.8 ppm (m, 5H) | Characteristic multiplet for the aromatic protons of the benzoyl group. |
Key Insights from ¹H NMR:
-
The most dramatic change upon N-acylation is the significant downfield shift and disappearance of one of the N-H proton signals. The remaining N-H proton of the amide is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its involvement in resonance.
-
The appearance of new signals in the aliphatic region for the N-acetyl derivative and in the aromatic region for the N-benzoyl derivative provides clear evidence of successful acylation.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecules. Significant shifts are expected for the carbons of the enamine double bond and the carbonyl carbons.
| Carbon | This compound (Predicted) | Methyl 2-(acetylamino)-1-cyclohexene-1-carboxylate (Predicted) | Methyl 2-(benzoylamino)-1-cyclohexene-1-carboxylate (Predicted) | Reason for Shift |
| C=O (ester) | ~168 ppm | ~167 ppm | ~166 ppm | Minor shift due to changes in the overall electronic environment. |
| C-1 (C-CO₂Me) | ~95 ppm | ~105 ppm | ~108 ppm | Downfield shift due to the reduced electron-donating ability of the nitrogen atom after acylation. |
| C-2 (C-N) | ~155 ppm | ~145 ppm | ~142 ppm | Upfield shift due to the change in hybridization and electronic environment of the nitrogen atom. |
| -OCH₃ | ~51 ppm | ~51 ppm | ~52 ppm | Minimal change. |
| Cyclohexene Ring Carbons | ~20-35 ppm | ~20-35 ppm | ~20-35 ppm | Minor shifts expected. |
| C=O (amide) | N/A | ~169 ppm | ~165 ppm | Characteristic signal for the amide carbonyl carbon. |
| -COCH₃ | N/A | ~24 ppm | N/A | Characteristic signal for the acetyl methyl carbon. |
| Aromatic Carbons (-COPh) | N/A | N/A | ~127-135 ppm | Characteristic signals for the aromatic carbons of the benzoyl group. |
Key Insights from ¹³C NMR:
-
The carbons of the enamine double bond (C-1 and C-2) are excellent reporters of N-acylation. The downfield shift of C-1 and the upfield shift of C-2 reflect the decreased electron-donating ability of the acylated nitrogen.
-
The appearance of the amide carbonyl signal is a definitive indicator of the acylation reaction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrations to monitor are the N-H stretches and the C=O and C=C stretching frequencies.
| Vibrational Mode | This compound | Methyl 2-(acetylamino)-1-cyclohexene-1-carboxylate (Predicted) | Methyl 2-(benzoylamino)-1-cyclohexene-1-carboxylate (Predicted) | Reason for Change |
| N-H Stretch | ~3400-3200 cm⁻¹ (two bands, m) | ~3250 cm⁻¹ (one band, m) | ~3250 cm⁻¹ (one band, m) | Primary amines show two N-H stretching bands (symmetric and asymmetric), while secondary amides show a single, typically broader, N-H band. |
| C=O Stretch (ester) | ~1650 cm⁻¹ | ~1680 cm⁻¹ | ~1685 cm⁻¹ | The ester carbonyl is conjugated with the enamine system, lowering its stretching frequency. Upon acylation, this conjugation is reduced, leading to a higher frequency (blue shift). |
| C=O Stretch (amide) | N/A | ~1640 cm⁻¹ | ~1635 cm⁻¹ | Appearance of a strong amide I band, which is characteristic of the C=O stretch in amides. |
| C=C Stretch | ~1600 cm⁻¹ | ~1580 cm⁻¹ | ~1575 cm⁻¹ | The C=C stretch of the enamine is expected to decrease in frequency (red shift) upon acylation due to increased conjugation with the amide carbonyl. |
Key Insights from IR Spectroscopy:
-
The change in the N-H stretching region from two bands to a single band is a clear indication of the conversion of the primary amine to a secondary amide.
-
The appearance of a new, strong absorption band for the amide carbonyl (Amide I band) is a key diagnostic feature for the N-acylated products.
-
The shifts in the ester C=O and the enamine C=C stretching frequencies provide valuable information about the changes in electronic distribution within the conjugated system upon acylation.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate
As a Senior Application Scientist, my primary goal is to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety and environmental responsibility. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory work. This guide provides a comprehensive, step-by-step approach to the disposal of methyl 2-amino-1-cyclohexene-1-carboxylate, a compound for which detailed hazard information may not be readily available. In such cases, we must adhere to the principle of treating unknown or novel compounds as potentially hazardous.
This document will provide you with the essential safety and logistical information needed for the proper management of this chemical waste, ensuring compliance with regulations and safeguarding both yourself and the environment.
Part 1: Immediate Safety and Waste Characterization
Core Principle: All laboratory waste is considered hazardous until proven otherwise. This principle is central to the guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Initial Hazard Assessment (Based on Analogous Structures):
| Potential Hazard | Rationale | Recommended Precautions |
| Skin and Eye Irritation | Amino and carboxylate groups can be irritating to tissues. | Wear standard personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. |
| Aquatic Toxicity | Many organic compounds are harmful to aquatic life. | Do not dispose of this chemical down the drain or in the regular trash.[1] |
| Unknown Toxicity | The full toxicological profile is not established. | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. |
Part 2: The Disposal Workflow: A Step-by-Step Guide
The disposal of any chemical waste is a regulated process. The following workflow is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste.[2][3]
Step 1: Waste Minimization
The most effective way to manage waste is to minimize its generation in the first place.[4][5]
-
Source Reduction: Order only the quantity of this compound that you need for your experiments.
-
Scale of Experiments: If possible, reduce the scale of your reactions to minimize the amount of waste produced.[6]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. Do not mix it with other waste streams like halogenated solvents, strong acids, or bases.[7]
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[7]
Step 3: Container Selection and Labeling
The container you choose and how you label it are critical for safety and compliance.
-
Container Requirements: The container must be in good condition, compatible with the chemical (a high-density polyethylene or glass container is generally suitable), and have a secure, leak-proof lid.[2][6]
-
Labeling: The label must be clear, legible, and contain the following information[8][9][10]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations)
-
The date when the first drop of waste was added to the container (accumulation start date)
-
The specific hazards (e.g., "Irritant," "Handle with Care - Hazards Not Fully Characterized")
-
Your name, lab location (building and room number), and contact information
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation, in an area under the control of the laboratory personnel.[2][8]
-
Location: The SAA must be within your laboratory and in a secondary containment tray to catch any potential leaks.[5]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4]
Step 5: Arranging for Disposal
Laboratory personnel are not authorized to dispose of hazardous chemical waste directly. This must be done through your institution's Environmental Health and Safety (EHS) office and their contracted licensed hazardous waste vendor.[9][11]
-
Contact EHS: Once your waste container is nearly full, or if it has been in accumulation for close to a year, contact your EHS office to schedule a pickup.[8]
-
Documentation: You will likely need to fill out a chemical waste collection form, providing all the information from your waste label.[9]
The following diagram illustrates the decision-making process for the disposal of this compound.
Part 3: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what not to do.
-
DO NOT pour this compound down the drain. This can harm aquatic life and damage the wastewater treatment system.[1]
-
DO NOT place this chemical in the regular trash, even in small quantities. This is illegal and can endanger sanitation workers and the environment.[2]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
DO NOT transport hazardous waste containers between laboratories or buildings. Waste must be collected by authorized personnel from its designated SAA.[10]
By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your institution. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the community. For any specific questions or in case of a spill, always contact your institution's Environmental Health and Safety department.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. actenviro.com [actenviro.com]
- 6. usbioclean.com [usbioclean.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE
Hazard Assessment and Engineering Controls: The First Line of Defense
Methyl 2-amino-1-cyclohexene-1-carboxylate is identified as a yellow crystalline powder.[1] The primary physical hazard associated with chemical powders is the potential for aerosolization and subsequent inhalation.[2] Therefore, engineering controls are the most critical safety measure to minimize exposure.
Primary Engineering Control: Chemical Fume Hood
All manipulations of solid this compound, including weighing and transfer, must be conducted within a certified chemical fume hood.[3] This containment strategy is non-negotiable and serves to:
-
Prevent Inhalation: A properly functioning fume hood will capture airborne particles, preventing them from entering the user's breathing zone.
-
Contain Spills: The enclosed workspace of a fume hood helps to contain any accidental spills, simplifying cleanup and minimizing contamination of the broader laboratory space.
When working in a fume hood, always ensure the sash is at the lowest practical height and work at least six inches inside the hood's opening to maintain optimal airflow and containment.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical.[3] The selection of appropriate PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact. For this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Offer superior protection against airborne powder and potential splashes compared to safety glasses.[4][5] |
| Hand Protection | Nitrile gloves | Provide adequate protection against incidental contact with many organic chemicals. For prolonged handling or in the event of a spill, consider double-gloving or using a more robust glove material.[4][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | N95 respirator (or higher) | While a fume hood is the primary control, a respirator may be required for certain high-risk procedures, such as cleaning up large spills, where aerosolization is significant. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.
Safe Handling and Operational Workflow
A systematic approach to handling this compound will significantly reduce the risk of exposure and experimental error.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and secondary containment trays.
-
Weighing the Powder:
-
Perform all weighing operations within the fume hood.[2]
-
To minimize dust generation, avoid pouring the powder directly from the primary container.[2] Instead, use a clean spatula to carefully transfer small increments of the powder onto weighing paper or into a tared container.[2]
-
Keep the primary container closed when not in use.[2]
-
-
Dissolution:
-
If the experimental protocol requires a solution, prepare it within the fume hood.
-
When adding the powder to a solvent, do so slowly and carefully to prevent splashing.
-
Work over disposable bench covers to easily manage any minor spills.[2]
-
-
Post-Handling:
-
Thoroughly decontaminate any reusable equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.[8]
-
Logical Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Disposal Plan: Responsible Waste Management
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As an amine-containing organic compound, this compound and its contaminated materials must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the chemical, such as gloves, weighing paper, and contaminated bench covers, must be placed in a clearly labeled solid hazardous waste container.
-
Liquid Waste: Any solutions containing this compound, as well as any solvents used for decontamination, should be collected in a designated liquid hazardous waste container.
-
Never dispose of this chemical down the drain. [9]
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill:
-
For small spills within a fume hood, use an appropriate absorbent material to contain and clean up the spill.
-
For larger spills or spills outside of a fume hood, evacuate the area and alert your institution's EHS department.
-
Always ensure that you are aware of the location and operation of emergency equipment, such as safety showers and eyewash stations, before beginning any work with hazardous chemicals.[3]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017, August 2).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
- This compound 56661-88-2 wiki - Guidechem. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
